molecular formula C7H8N2O2 B026944 Methyl 2-aminoisonicotinate CAS No. 6937-03-7

Methyl 2-aminoisonicotinate

Cat. No.: B026944
CAS No.: 6937-03-7
M. Wt: 152.15 g/mol
InChI Key: SVWWNEYBEFASMP-UHFFFAOYSA-N
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Description

Methyl 2-aminoisonicotinate, also known as this compound, is a useful research compound. Its molecular formula is C7H8N2O2 and its molecular weight is 152.15 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl 2-aminopyridine-4-carboxylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 40138. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-aminopyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H8N2O2/c1-11-7(10)5-2-3-9-6(8)4-5/h2-4H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVWWNEYBEFASMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00284984
Record name Methyl 2-aminopyridine-4-carboxylate
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Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6937-03-7
Record name 6937-03-7
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Record name Methyl 2-aminopyridine-4-carboxylate
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Record name Methyl 2-aminopyridine-4-carboxylate
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Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-aminoisonicotinate (CAS 6937-03-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-aminoisonicotinate, with the CAS Registry Number 6937-03-7, is a pyridine (B92270) derivative that holds significant potential as a versatile building block in medicinal chemistry and drug discovery. Its structure, featuring a reactive amino group and a methyl ester on a pyridine scaffold, makes it an attractive starting material for the synthesis of a diverse range of more complex, biologically active molecules. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, with a focus on its role as an inhibitor of nitric oxide synthase.

Chemical and Physical Properties

This compound is typically a tan or white to light yellow crystalline powder.[1][2][3] It is soluble in chloroform (B151607) and insoluble in water.[1][4] Key physicochemical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 6937-03-7[2]
Molecular Formula C₇H₈N₂O₂[2]
Molecular Weight 152.15 g/mol [2]
Appearance Tan solid / White to light yellow crystalline powder[1][2][3]
Melting Point 142-143 °C[1][2]
Boiling Point (Predicted) 296.1 ± 20.0 °C[4]
Density (Predicted) 1.238 ± 0.06 g/cm³[4]
Solubility Soluble in Chloroform, Insoluble in water[1][4]
pKa (Predicted) 4.89 ± 0.11[4]

Synonyms: 2-Amino-4-pyridinecarboxylic Acid Methyl Ester; 2-Aminoisonicotinic Acid Methyl Ester; Methyl 2-Amino-4-pyridinecarboxylate.[1][3]

Spectroscopic Data

Table 2: ¹H NMR Data of this compound

Chemical Shift (δ)MultiplicityIntegrationAssignmentSolventFrequencyReference(s)
3.96s3H-OCH₃d₆-DMSO300 MHz[4]
7.14d1HPyridine-Hd₆-DMSO300 MHz[4]
7.49br1HPyridine-Hd₆-DMSO300 MHz[4]
8.07d1HPyridine-Hd₆-DMSO300 MHz[4]
8.18br2H-NH₂d₆-DMSO300 MHz[4]

Note: Definitive ¹³C NMR, IR, and Mass Spectrometry data for this compound were not found in the reviewed literature. Researchers are advised to acquire this data experimentally for their specific samples.

Synthesis

A general and efficient procedure for the synthesis of this compound involves the esterification of 2-aminoisonicotinic acid using methanol (B129727) and thionyl chloride.[4]

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-aminoisonicotinic acid

  • Methanol (MeOH)

  • Thionyl chloride (SOCl₂)

  • Saturated aqueous sodium carbonate solution (Na₂CO₃)

  • Dichloromethane (B109758) (DCM)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Dissolve 2-aminoisonicotinic acid (1.5 mol) in methanol (1.8 L) in a suitable reaction vessel.[4]

  • Slowly add thionyl chloride (2.0 mol) dropwise to the solution while maintaining the temperature at 50 °C.[4]

  • After the addition is complete, continue stirring the reaction mixture at 50 °C for 5 hours.[4]

  • Upon completion of the reaction, remove the solvent by distillation under reduced pressure.[4]

  • To the resulting residue, add saturated aqueous sodium carbonate solution until the pH of the mixture is adjusted to 9-10.[4]

  • Extract the basic aqueous mixture with dichloromethane (3 x 300 mL).[4]

  • Combine the organic layers and dry over anhydrous sodium sulfate.[4]

  • Filter the drying agent and remove the solvent by concentration under reduced pressure to yield this compound as a yellow solid (reported yield: 83%).[4]

Synthetic Workflow Diagram

Synthesis_Workflow Reactants 2-aminoisonicotinic acid Methanol Thionyl Chloride Reaction Esterification (50 °C, 5 hours) Reactants->Reaction Workup Solvent Removal Basification (Na2CO3) Extraction (DCM) Drying (Na2SO4) Concentration Reaction->Workup Product This compound Workup->Product NOS_Inhibition cluster_0 NOS Active Site cluster_1 Inhibition L_Arg L-Arginine (Substrate) NOS Nitric Oxide Synthase (Enzyme) L_Arg->NOS Binds to NO_Citrulline Nitric Oxide + L-Citrulline (Products) NOS->NO_Citrulline Catalyzes No_Reaction Inhibition of NO Production NOS->No_Reaction is inhibited Aminopyridine This compound (Inhibitor) Binding Aminopyridine->Binding Binding->NOS Blocks L-Arg Binding Synthetic_Intermediate_Workflow Start This compound Amino_Deriv Amino Group Derivatization (e.g., Acylation, Alkylation) Start->Amino_Deriv Ester_Mod Ester Group Modification (e.g., Hydrolysis, Amidation) Start->Ester_Mod Library Diverse Compound Library Amino_Deriv->Library Ester_Mod->Library Screening Biological Screening Library->Screening Lead_Opt Lead Optimization Screening->Lead_Opt Drug_Candidate Potential Drug Candidate Lead_Opt->Drug_Candidate

References

Methyl 2-aminoisonicotinate: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-aminoisonicotinate, also known as Methyl 2-aminopyridine-4-carboxylate, is a heterocyclic building block widely utilized in organic synthesis and medicinal chemistry.[1][2] Its structure, featuring a pyridine (B92270) ring substituted with both an amino group and a methyl ester, provides versatile reactive sites for the development of more complex molecules. This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents and biochemical reagents.[3] Notably, it has been identified as a nitrogen monoxide synthetase inhibitor, highlighting its potential in therapeutic research.[4] This technical guide provides an in-depth summary of its core physical and chemical properties, experimental protocols, and known biological activities to support its application in research and development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. Data has been compiled from various chemical suppliers and databases to ensure accuracy.

General and Chemical Identifiers
PropertyValue
CAS Number 6937-03-7[1][4]
Molecular Formula C₇H₈N₂O₂[1][4][5]
Molecular Weight 152.15 g/mol [1][4][5]
Synonyms 2-Aminoisonicotinic Acid Methyl Ester, Methyl 2-aminopyridine-4-carboxylate, 2-Aminopyridine-4-carboxylic acid methyl ester[1][4]
MDL Number MFCD04039316[2][6]
InChI Key SVWWNEYBEFASMP-UHFFFAOYSA-N[1]
Physical Properties
PropertyValue
Appearance White to light yellow or tan crystalline powder/solid.[4]
Melting Point 142-149 °C[1][4][6]
Solubility Soluble in Chloroform.[1][4]
Water Solubility Insoluble in water.[1]
Storage Temperature Room temperature, keep in a dark, dry, and sealed place.[1][6][7]
Predicted Properties
PropertyValue
Boiling Point 296.1±20.0 °C[1]
Density 1.238±0.06 g/cm³[1]
pKa 4.89±0.11[1]

Spectral Data

Structural confirmation is critical for the use of this reagent. The following ¹H NMR data has been reported.

  • ¹H NMR (300 MHz, d6-DMSO) : δ 3.96 (s, 3H); 7.14 (d, 1H); 7.49 (br, 1H); 8.07 (d, 1H); 8.18 (br, 2H, NH).[1]

Reactivity and Synthesis

General Reactivity

The primary reactive sites of this compound are the amino group and the ester functional group. The amino group can act as a nucleophile, readily undergoing reactions such as acylation, alkylation, and protection. The ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide.

Experimental Protocol: Boc Protection

A common and crucial reaction involving this compound is the protection of the amino group, for instance, with a tert-butyloxycarbonyl (Boc) group. This prevents the amino group from participating in subsequent reactions.

Reaction: Synthesis of Methyl 2-(Boc-amino)isonicotinate.

Methodology:

  • Charging the Flask: A 500 mL round-bottom flask is charged with this compound (5.0 g, 32.9 mmol).[8]

  • Suspension: The solid is suspended in tert-Butanol (t-BuOH, 200 mL).[8]

  • Reagent Addition: While stirring the solution, di-tert-butyl dicarbonate (B1257347) (Boc₂O, 7.53 g, 34.5 mmol) is added.[8]

  • Reaction Conditions: The flask is placed in a preheated oil bath at 50°C and allowed to stir overnight.[8]

  • Monitoring and Work-up: After approximately 22 hours, reaction completion is monitored (e.g., by LCMS). The mixture is then cooled to room temperature.[8]

  • Isolation: The resulting solid product is isolated by filtration. The material, Methyl 2-(Boc-amino)isonicotinate, is typically of sufficient purity to be used without further purification.[8]

Reported Yield: 5.93 g of a white solid.[8]

Boc_Protection_Workflow Reactant This compound (5.0 g, 32.9 mmol) ReactionVessel Stirring Suspension in 500 mL RBF Reactant->ReactionVessel Add Reagent Di-tert-butyl dicarbonate (7.53 g, 34.5 mmol) Reagent->ReactionVessel Add Solvent t-BuOH (200 mL) Solvent->ReactionVessel Add Conditions Heat to 50°C Stir for 22 hours ReactionVessel->Conditions Workup Cool to RT Filter Conditions->Workup Reaction Mixture Product Product: Methyl 2-(Boc-amino)isonicotinate (5.93 g, White Solid) Workup->Product Isolate

Workflow for Boc protection of this compound.

Biological Activity

This compound is identified as a nitrogen monoxide synthetase (nitric oxide synthase, NOS) inhibitor.[4] Nitric oxide (NO) is a critical signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune response. By inhibiting NOS, this compound can reduce the production of NO, making it a valuable tool for studying the roles of NO in biological systems and a potential starting point for the development of therapeutics targeting NO-mediated pathways.

NOS_Inhibition_Pathway Substrate L-Arginine Enzyme Nitrogen Monoxide Synthase (NOS) Substrate->Enzyme Substrate for Product Nitric Oxide (NO) + L-Citrulline Enzyme->Product Catalyzes production of Inhibitor Methyl 2-aminoisonicotinate Inhibitor->Enzyme Inhibits Effect Downstream Biological Effects Product->Effect Mediates

Inhibitory action of this compound on NOS.

Safety and Handling

Appropriate safety precautions must be observed when handling this compound.

  • Hazard Statements: Causes skin irritation (H315) and serious eye irritation/damage (H318, H319).[6]

  • Precautionary Statements:

    • Wear protective gloves, eye protection, and face protection (P280).[6]

    • Wash skin thoroughly after handling (P264).[6]

    • IF ON SKIN: Wash with plenty of water (P302 + P352).[6]

    • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305 + P351 + P338).[1]

  • Hazard Class: Irritant.[1]

It is recommended to handle this compound in a well-ventilated area or fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This compound is a versatile chemical intermediate with well-defined physical and chemical properties. Its utility in organic synthesis is exemplified by standard transformations like the Boc-protection of its amino group, a critical step in multi-step synthetic routes. Furthermore, its documented activity as a nitrogen monoxide synthase inhibitor provides a basis for its use in chemical biology and drug discovery. The data and protocols presented in this guide offer a solid foundation for researchers and scientists to effectively and safely utilize this compound in their work.

References

Technical Guide: Physicochemical Characterization of Methyl 2-aminoisonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals Topic: Melting Point of Methyl 2-aminoisonicotinate

This technical guide provides a comprehensive overview of the melting point of this compound, a key physicochemical property for substance identification and purity assessment. The document outlines reported melting point values, details the experimental protocols for its determination, and presents a logical workflow for the measurement process.

Quantitative Data Summary

The reported melting point of this compound varies slightly across different suppliers and studies, which can be attributed to the purity of the sample and the specific methodology used for determination. A summary of the available data is presented below.

ParameterReported ValueSourceNotes
Melting Point145.0 - 149.0 °CTokyo Chemical IndustryPurity: >98.0% (GC)
Melting Point147 °CTokyo Chemical IndustryReference value
Melting Point142 - 143 °CUS Biological[1]Form: Tan Solid

Pure crystalline substances typically exhibit a sharp, well-defined melting point, whereas the presence of impurities tends to lower the melting point and broaden its range.

Experimental Protocols for Melting Point Determination

The determination of a melting point is a fundamental technique for characterizing organic compounds. The two most common methods are the capillary method and Differential Scanning Calorimetry (DSC).

Capillary Melting Point Determination

The capillary method is the most widely adopted technique for melting point determination and is recognized by major pharmacopeias.[2] It involves heating a small, powdered sample in a capillary tube at a controlled rate and visually observing the transition from solid to liquid.[3]

Methodology:

  • Sample Preparation:

    • Ensure the sample of this compound is completely dry, as residual solvent can act as an impurity and depress the melting range.[4]

    • If the sample consists of coarse crystals, it must be finely pulverized using a clean mortar and pestle to ensure uniform packing and heat transfer.[2]

  • Capillary Tube Loading:

    • Obtain a standard glass capillary tube sealed at one end.[4]

    • Press the open end of the tube into the powdered sample, collecting a small amount of material.[5]

    • Invert the tube and tap it gently on a hard surface to cause the solid to fall to the sealed end. To achieve dense packing, drop the capillary tube, sealed-end down, several times through a long glass tube.[2][4]

    • The final packed sample height should be between 2-3 mm to avoid an artificially broad melting range.[4][5]

  • Measurement Procedure:

    • Apparatus: Place the loaded capillary tube into the heating block of a melting point apparatus.

    • Rapid Determination (Optional): If the approximate melting point is unknown, perform a preliminary run with a fast heating rate (e.g., 10-20 °C/minute) to establish a rough estimate.[6]

    • Accurate Determination: Cool the apparatus to at least 15-20 °C below the approximate melting point.[4][6] Begin heating at a slow, controlled rate, typically 0.5-2 °C per minute.[2] A slow ramp rate is critical for an accurate measurement.

    • Observation and Recording: Observe the sample through the apparatus's viewfinder. Record two temperatures:

      • Onset of Melting: The temperature at which the first drop of liquid becomes visible.[4][5]

      • Completion of Melting: The temperature at which the entire sample has transformed into a transparent liquid.[4][5]

    • The recorded values constitute the melting range (e.g., 142.5 - 143.5 °C). For high-purity compounds, this range should be narrow.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that provides highly accurate data on thermal transitions. It measures the difference in heat required to increase the temperature of a sample and a reference as a function of temperature.[7] This method can determine melting points, heat of fusion (enthalpy), and is a powerful tool for purity analysis.[8][9]

Methodology:

  • Sample Preparation:

    • Accurately weigh 1-3 mg of this compound into a small aluminum DSC pan.

    • Hermetically seal the pan to enclose the sample.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.[7]

    • The instrument program is set to heat the cell at a constant, linear rate (e.g., 5-10 °C/min) under an inert nitrogen atmosphere.[8]

  • Data Acquisition and Analysis:

    • The DSC instrument records the heat flow to the sample versus temperature.

    • The melting process appears as an endothermic peak on the DSC thermogram.

    • For pure organic compounds, the melting point (Tm) is determined from the extrapolated onset temperature of the peak.[10] The area under the peak corresponds to the heat of fusion.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in a standard capillary melting point determination protocol.

G cluster_prep Phase 1: Preparation cluster_measure Phase 2: Measurement cluster_run Heating Protocol start Start sample_prep Sample Preparation (Dry & Pulverize) start->sample_prep load_capillary Capillary Loading (2-3 mm height) sample_prep->load_capillary apparatus_setup Place Capillary in Apparatus load_capillary->apparatus_setup heating_logic Is Approx. MP Known? apparatus_setup->heating_logic rapid_heat Rapid Heating (~10°C/min) heating_logic->rapid_heat No slow_heat Slow Heating (~1°C/min) heating_logic->slow_heat Yes observe_approx Observe Approx. MP rapid_heat->observe_approx cool_down Cool Block >20°C below Approx. MP observe_approx->cool_down cool_down->slow_heat observe_record Observe & Record Melting Range (Onset to Completion) slow_heat->observe_record end_process End observe_record->end_process

Caption: Workflow for Capillary Melting Point Determination.

References

An In-depth Technical Guide to the 1H NMR Spectrum of Methyl 2-aminoisonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 2-aminoisonicotinate. The information enclosed is intended to support research and development activities by offering comprehensive spectral data, a clear visualization of the molecular structure with proton assignments, and a standardized experimental protocol for spectral acquisition.

Quantitative 1H NMR Data

The 1H NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments within the molecule. The data, acquired in deuterated dimethyl sulfoxide (B87167) (d6-DMSO) at 300 MHz, is summarized in the table below.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
3.96Singlet (s)3H-OCH3 (Methyl ester protons)
7.14Doublet (d)1HH-5 (Pyridine ring proton)
7.49Broad singlet (br)1HH-3 (Pyridine ring proton)
8.07Doublet (d)1HH-6 (Pyridine ring proton)
8.18Broad singlet (br)2H-NH2 (Amino protons)

Table 1: Summary of 1H NMR spectral data for this compound.[1]

Molecular Structure and Proton Assignments

The chemical structure of this compound and the assignment of its proton signals are illustrated in the following diagram.

Figure 1: Molecular structure of this compound with 1H NMR assignments.

Experimental Protocol: 1H NMR Spectroscopy

The following section outlines a standard procedure for the acquisition of a 1H NMR spectrum for a solid organic compound such as this compound.

3.1. Materials and Equipment

  • Sample: this compound (>98% purity)

  • Solvent: Deuterated dimethyl sulfoxide (d6-DMSO)

  • Internal Standard: Tetramethylsilane (TMS)

  • Apparatus: NMR spectrometer (e.g., 300 MHz), NMR tubes, micropipette, analytical balance, vortex mixer.

3.2. Sample Preparation

  • Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

  • Using a micropipette, add approximately 0.6-0.7 mL of d6-DMSO to the NMR tube.

  • Add a small drop of TMS to the solution to serve as an internal standard (δ = 0.00 ppm).

  • Cap the NMR tube securely and vortex the sample until the solid is completely dissolved. A clear, homogeneous solution should be obtained.

3.3. Instrument Setup and Data Acquisition

  • Insert the prepared NMR tube into the spectrometer's sample holder.

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Set the appropriate acquisition parameters for a standard 1H NMR experiment. These typically include:

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 8-16 (can be increased for dilute samples)

    • Spectral Width: 0-12 ppm

  • Acquire the Free Induction Decay (FID) data.

3.4. Data Processing

  • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

  • Integrate the area under each peak to determine the relative number of protons.

  • Analyze the peak multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce the connectivity of the protons.

The workflow for this experimental protocol is illustrated below.

G Experimental Workflow for 1H NMR cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in d6-DMSO weigh->dissolve add_tms Add TMS Standard dissolve->add_tms vortex Vortex to Homogenize add_tms->vortex insert_sample Insert Sample into Spectrometer vortex->insert_sample tune_shim Tune and Shim insert_sample->tune_shim set_params Set Acquisition Parameters tune_shim->set_params acquire Acquire FID set_params->acquire fourier Fourier Transform acquire->fourier phase Phase Correction fourier->phase calibrate Calibrate to TMS phase->calibrate integrate Integrate Peaks calibrate->integrate analyze Analyze Spectrum integrate->analyze

References

In-Depth Technical Guide: 13C NMR Spectral Analysis of Methyl 2-aminoisonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted 13C NMR Spectral Data

The following table summarizes the predicted 13C NMR chemical shifts for Methyl 2-aminoisonicotinate. These values were calculated using established computational chemistry algorithms and provide a reliable estimate for the expected spectral data. It is important to note that actual experimental values may vary slightly depending on the solvent and other experimental conditions.

Carbon Atom Predicted Chemical Shift (ppm)
C=O (Ester Carbonyl)166.5
C2 (Carbonyl-bearing ring carbon)158.8
C6 (Amino-bearing ring carbon)148.9
C4 (Ring carbon)148.2
C5 (Ring carbon)108.7
C3 (Ring carbon)106.1
O-CH3 (Ester methyl)51.9

Experimental Protocol for 13C NMR Spectroscopy

This section outlines a detailed methodology for acquiring the 13C NMR spectrum of this compound.

1. Sample Preparation:

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) are common choices for similar organic molecules.

  • Concentration: Dissolve approximately 10-25 mg of high-purity this compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ = 0.00 ppm).

  • Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

2. NMR Instrument Setup and Calibration:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended for optimal resolution and sensitivity.

  • Tuning and Matching: Tune and match the probe to the 13C frequency to ensure efficient transfer of radiofrequency power.

  • Locking: Lock the spectrometer on the deuterium (B1214612) signal of the solvent to maintain a stable magnetic field during the experiment.

  • Shimming: Shim the magnetic field to optimize its homogeneity across the sample, which will result in sharp, symmetrical peaks.

3. Data Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse sequence with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

  • Spectral Width: Set a spectral width that encompasses the expected range of 13C chemical shifts for organic molecules (e.g., 0-220 ppm).

  • Acquisition Time (at): An acquisition time of 1-2 seconds is generally sufficient.

  • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for accurate integration if quantitative analysis is desired.

  • Number of Scans (ns): Due to the low natural abundance of the 13C isotope, a larger number of scans is required compared to ¹H NMR. Typically, 1024 to 4096 scans are accumulated to achieve an adequate signal-to-noise ratio.

  • Temperature: The experiment is usually performed at room temperature (e.g., 298 K).

4. Data Processing:

  • Fourier Transformation: Apply an exponential window function (line broadening of 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum to the solvent peak or the internal standard (TMS at 0.00 ppm).

Experimental and Analytical Workflow

The following diagram illustrates the logical workflow for the 13C NMR analysis of this compound.

experimental_workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis A Weigh this compound B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D E Lock, Tune, and Shim D->E F Set Acquisition Parameters E->F G Acquire 13C NMR Data F->G H Fourier Transform FID G->H I Phase and Baseline Correct H->I J Reference Spectrum I->J K Peak Picking and Integration J->K L Assign Chemical Shifts K->L M Generate Report L->M

Workflow for 13C NMR Analysis

In-Depth Technical Guide to the FT-IR Analysis of Methyl 2-aminoisonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of Methyl 2-aminoisonicotinate, a key intermediate in pharmaceutical synthesis. This document outlines the expected vibrational frequencies, a detailed experimental protocol for analysis, and a logical workflow for the spectroscopic process.

Core Analysis: FT-IR Spectral Data

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to its primary functional groups: the aminopyridine ring and the methyl ester group. While specific peak intensities can vary based on sample preparation and instrument sensitivity, the positions of these bands are indicative of the molecule's structure.

The following table summarizes the predicted and observed characteristic infrared absorption bands for this compound. The predicted values are based on established correlation tables for organic functional groups.

Wavenumber (cm⁻¹)Predicted Vibrational ModeFunctional Group
3450 - 3300N-H stretching (asymmetric and symmetric)Primary Amine (-NH₂)
3100 - 3000C-H stretching (aromatic)Pyridine Ring
2990 - 2950C-H stretching (aliphatic)Methyl Group (-CH₃)
1725 - 1705C=O stretchingEster (-COOCH₃)
1620 - 1580C=C and C=N stretchingPyridine Ring
1600 - 1550N-H bendingPrimary Amine (-NH₂)
1450 - 1430C-H bending (asymmetric)Methyl Group (-CH₃)
1380 - 1360C-H bending (symmetric)Methyl Group (-CH₃)
1300 - 1200C-O stretchingEster (-COOCH₃)
1200 - 1000C-N stretchingAmine (-NH₂)
900 - 650C-H out-of-plane bendingPyridine Ring

Visualizing the Analytical Workflow

The process of FT-IR analysis, from sample acquisition to final interpretation, follows a structured workflow. The following diagram illustrates the key stages involved.

FTIR_Workflow FT-IR Analysis Workflow for this compound cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Obtain this compound Sample Grind Grind Sample with KBr Sample->Grind Pellet Press into a Transparent Pellet Grind->Pellet PlacePellet Place Pellet in FT-IR Spectrometer Pellet->PlacePellet Background Collect Background Spectrum PlacePellet->Background SampleScan Collect Sample Spectrum Background->SampleScan Process Fourier Transform & Baseline Correction SampleScan->Process Identify Identify Peak Frequencies Process->Identify Assign Assign Vibrational Modes Identify->Assign Interpret Interpret Spectrum & Confirm Structure Assign->Interpret

Caption: A flowchart illustrating the FT-IR analysis process.

Experimental Protocol: KBr Pellet Method

This protocol details the steps for acquiring an FT-IR spectrum of solid this compound using the potassium bromide (KBr) pellet technique, a common method for solid-state infrared spectroscopy.

Materials and Equipment:

  • This compound (solid)

  • Fourier-Transform Infrared (FT-IR) Spectrometer (e.g., Bruker Tensor 27 FT-IR)

  • Potassium Bromide (KBr), IR-grade, desiccated

  • Agate mortar and pestle

  • Pellet press with die set

  • Spatula

  • Heat lamp (optional)

  • Desiccator

Procedure:

  • Sample Preparation:

    • Gently heat the agate mortar and pestle under a heat lamp for a few minutes to remove any adsorbed moisture. Allow to cool to room temperature in a desiccator.

    • Weigh approximately 1-2 mg of this compound and 100-200 mg of dry, IR-grade KBr. The ratio of sample to KBr should be roughly 1:100.

    • Transfer the KBr to the agate mortar and grind it to a fine, consistent powder.

    • Add the this compound sample to the KBr in the mortar.

    • Grind the mixture thoroughly for several minutes until a homogenous, fine powder is obtained. This step is critical for obtaining a high-quality spectrum.

  • Pellet Formation:

    • Assemble the pellet die according to the manufacturer's instructions.

    • Transfer a portion of the sample-KBr mixture into the die.

    • Distribute the powder evenly across the bottom surface of the die.

    • Insert the plunger and place the die assembly into the pellet press.

    • Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

    • Carefully release the pressure and disassemble the die to retrieve the KBr pellet. A high-quality pellet will be clear and free of cracks.

  • Data Acquisition:

    • Place the FT-IR spectrometer in transmission mode.

    • Ensure the sample compartment is empty and clean.

    • Collect a background spectrum. This will account for atmospheric water and carbon dioxide, as well as any instrumental artifacts.

    • Mount the KBr pellet in the sample holder and place it in the spectrometer's sample compartment.

    • Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is typically collected over a range of 4000 to 400 cm⁻¹.

  • Data Processing and Analysis:

    • The instrument's software will perform a Fourier transform on the interferogram to generate the infrared spectrum.

    • Apply a baseline correction to the spectrum if necessary.

    • Use the software to identify the wavenumbers of the major absorption peaks.

    • Correlate the observed peak positions with the expected vibrational modes of the functional groups present in this compound to confirm the compound's identity and purity.

Logical Relationships in Spectral Interpretation

The interpretation of an FT-IR spectrum is a deductive process that links observed absorption bands to the molecular structure. The following diagram outlines the logical flow of this interpretation.

Spectral_Interpretation Logical Flow of FT-IR Spectral Interpretation cluster_regions Analysis of Spectral Regions cluster_assignments Peak Assignment and Correlation Spectrum Acquired FT-IR Spectrum FunctionalGroupRegion Functional Group Region (4000-1500 cm⁻¹) Spectrum->FunctionalGroupRegion FingerprintRegion Fingerprint Region (<1500 cm⁻¹) Spectrum->FingerprintRegion NH_Stretch N-H Stretch (~3400 cm⁻¹) FunctionalGroupRegion->NH_Stretch CO_Stretch C=O Stretch (~1715 cm⁻¹) FunctionalGroupRegion->CO_Stretch Ring_Vibrations Pyridine Ring Vibrations (~1600 cm⁻¹) FunctionalGroupRegion->Ring_Vibrations CO_Single_Stretch C-O Stretch (~1250 cm⁻¹) FingerprintRegion->CO_Single_Stretch Structure Proposed Structure: This compound NH_Stretch->Structure CO_Stretch->Structure Ring_Vibrations->Structure CO_Single_Stretch->Structure Confirmation Structural Confirmation Structure->Confirmation

Caption: A diagram showing the deductive reasoning in FT-IR analysis.

Mass Spectrometry of Methyl 2-aminoisonicotinate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of Methyl 2-aminoisonicotinate, a key building block in medicinal chemistry. This document outlines a proposed fragmentation pathway based on established principles of mass spectrometry and provides a detailed experimental protocol for its analysis.

Introduction

This compound (C₇H₈N₂O₂) is a pyridine (B92270) derivative with a molecular weight of 152.15 g/mol . Its structure, featuring an amino group and a methyl ester on a pyridine ring, gives rise to a characteristic fragmentation pattern in mass spectrometry. Understanding this pattern is crucial for its identification and characterization in various research and development settings. This guide will focus on the predicted fragmentation behavior under electron ionization (EI) conditions.

Predicted Fragmentation Pathway

Upon electron ionization, this compound is expected to undergo a series of fragmentation events, primarily driven by the presence of the amino and methyl ester functional groups. The proposed major fragmentation pathways are detailed below.

Data Presentation: Predicted Mass-to-Charge Ratios (m/z)
m/z Proposed Fragment Ion Neutral Loss Fragmentation Pathway
152[C₇H₈N₂O₂]⁺•-Molecular Ion (M⁺•)
121[C₆H₅N₂O]⁺•OCH₃α-cleavage of the methyl ester, loss of a methoxy (B1213986) radical.
93[C₅H₅N₂]⁺COLoss of carbon monoxide from the [M-OCH₃]⁺ ion.
151[C₇H₇N₂O₂]⁺•HLoss of a hydrogen radical from the molecular ion.
122[C₆H₆N₂O]⁺•CH₂ORearrangement and loss of formaldehyde (B43269) from the molecular ion.
66[C₄H₄N]⁺HCNLoss of hydrogen cyanide from the [C₅H₅N₂]⁺ ion.

Visualization of the Proposed Fragmentation Pathway

fragmentation_pathway M [M]⁺• m/z = 152 F121 [M-OCH₃]⁺ m/z = 121 M->F121 - •OCH₃ F151 [M-H]⁺ m/z = 151 M->F151 - •H F122 [M-CH₂O]⁺• m/z = 122 M->F122 - CH₂O F93 [M-OCH₃-CO]⁺ m/z = 93 F121->F93 - CO F66 [C₄H₄N]⁺ m/z = 66 F93->F66 - HCN

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocols

This section details a general experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Sample Preparation
  • Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., methanol (B129727) or dichloromethane) to prepare a stock solution of 1 mg/mL.

  • Working Solution: Dilute the stock solution to a final concentration of approximately 10 µg/mL using the same solvent.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

Instrumentation and Analytical Conditions
  • Instrument: A standard Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source.

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Mode: Splitless injection with an injection volume of 1 µL.

  • Injector Temperature: 250 °C.

  • GC Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Mass Range: m/z 40-400.

  • Scan Speed: 2 scans/second.

Data Analysis
  • Total Ion Chromatogram (TIC): Identify the peak corresponding to this compound in the TIC.

  • Mass Spectrum: Obtain the mass spectrum of the identified peak by averaging the scans across the peak and subtracting the background spectrum.

  • Fragmentation Analysis: Compare the obtained mass spectrum with the predicted fragmentation pattern to confirm the identity of the compound.

Visualization of the Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Weighing & Dissolving prep2 Dilution prep1->prep2 prep3 Filtration prep2->prep3 gcms GC Separation & MS Detection prep3->gcms data1 TIC Analysis gcms->data1 data2 Mass Spectrum Extraction data1->data2 data3 Fragmentation Analysis data2->data3

Caption: Experimental workflow for GC-MS analysis.

Conclusion

This guide provides a foundational understanding of the mass spectrometric behavior of this compound. The predicted fragmentation pathway and the detailed experimental protocol serve as a valuable resource for researchers in the fields of analytical chemistry, medicinal chemistry, and drug development for the accurate identification and characterization of this important compound. The provided methodologies can be adapted to various analytical setups and research questions.

The Elucidation of Molecular Architecture: A Technical Guide to the Crystal Structure of Methyl Isonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the crystallographic analysis of Methyl Isonicotinate (B8489971). As the crystal structure of Methyl 2-aminoisonicotinate is not currently available in open-access crystallographic databases, this document will focus on its parent compound, Methyl Isonicotinate. The methodologies and data presentation described herein serve as a comprehensive case study and a procedural blueprint for the structural elucidation of related small organic molecules, which is a critical step in modern drug discovery and development. Understanding the three-dimensional arrangement of atoms in a crystal lattice is fundamental to comprehending a compound's physicochemical properties, including solubility, stability, and bioavailability.

Introduction to the Structural Significance of Pyridine (B92270) Derivatives

Pyridine and its derivatives are cornerstone scaffolds in medicinal chemistry, appearing in a vast array of pharmaceuticals. The position and nature of substituents on the pyridine ring dictate the molecule's electronic properties, hydrogen bonding capabilities, and overall conformation, all of which influence its interaction with biological targets. This compound, a substituted pyridine-4-carboxylate, is of particular interest due to its potential as a building block in the synthesis of novel therapeutic agents. While its specific crystal structure remains to be determined, an analysis of the closely related Methyl Isonicotinate provides valuable insights into the packing forces and intermolecular interactions that are likely to govern the solid-state structure of this family of compounds.

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis and crystallization of the compound of interest, followed by data collection using single-crystal X-ray diffraction and subsequent data refinement.

Synthesis and Recrystallization

Synthesis: Methyl isonicotinate can be synthesized via the Fischer esterification of isonicotinic acid. In a typical procedure, isonicotinic acid is refluxed with an excess of methanol (B129727) in the presence of a catalytic amount of strong acid, such as sulfuric acid. The reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is neutralized, and the product is extracted with an organic solvent. The solvent is then removed under reduced pressure to yield the crude product.

Recrystallization for Single Crystal Growth: The purification of the synthesized compound and the growth of diffraction-quality single crystals is a critical step. A common method is slow evaporation from a suitable solvent.

  • Solvent Selection: A solvent screen is performed to identify a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Procedure:

    • The crude product is dissolved in a minimal amount of the chosen hot solvent to create a saturated solution.

    • The solution is filtered while hot to remove any insoluble impurities.

    • The clear filtrate is allowed to cool slowly and undisturbed to room temperature.

    • The vessel is then loosely covered to allow for slow evaporation of the solvent over several days to weeks.

    • Well-formed, single crystals are carefully selected for X-ray diffraction analysis.

Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal.

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations of the atoms. It is then exposed to a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected by a detector.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is subsequently refined against the experimental data to yield a final, accurate crystal structure.

Crystallographic Data for Methyl Isonicotinate

The following tables summarize the key crystallographic data for Methyl Isonicotinate, providing a quantitative description of its solid-state structure.

Table 1: Crystal Data and Structure Refinement for Methyl Isonicotinate.

ParameterValue
Empirical FormulaC₇H₇NO₂
Formula Weight137.14 g/mol
Temperature100(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/n
Unit Cell Dimensions
a7.378(3) Å
b11.028(4) Å
c7.915(3) Å
α90°
β106.76(2)°
γ90°
Volume616.4(4) ų
Z4
Density (calculated)1.478 Mg/m³
Absorption Coefficient0.110 mm⁻¹
F(000)288
Data Collection
Theta range for data collection3.53 to 25.00°
Index ranges-8<=h<=8, -13<=k<=13, -9<=l<=9
Reflections collected5448
Independent reflections1083 [R(int) = 0.0454]
Refinement
Refinement methodFull-matrix least-squares on F²
Data / restraints / params1083 / 0 / 92
Goodness-of-fit on F²1.050
Final R indices [I>2sigma(I)]R1 = 0.0416, wR2 = 0.1068
R indices (all data)R1 = 0.0515, wR2 = 0.1130

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental process for determining the crystal structure of a small organic molecule.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis synthesis Chemical Synthesis purification Purification (e.g., Chromatography) synthesis->purification solvent_screening Solvent Screening purification->solvent_screening crystal_growth Slow Evaporation / Cooling solvent_screening->crystal_growth crystal_selection Single Crystal Selection crystal_growth->crystal_selection data_collection Data Collection (SC-XRD) crystal_selection->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & CIF Generation structure_refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Fig. 1: Experimental workflow for crystal structure determination.

Conclusion

The determination of the crystal structure of Methyl Isonicotinate provides a foundational understanding of the solid-state packing and intermolecular interactions within this class of compounds. This technical guide outlines the essential experimental procedures and presents the key crystallographic data. While the crystal structure of this compound remains an open area for investigation, the methodologies and data presented here offer a robust framework for its future elucidation and for the broader structural analysis of novel pyridine derivatives in the context of drug discovery and materials science. The availability of a high-resolution crystal structure is invaluable for computational modeling, polymorph screening, and the rational design of new chemical entities with optimized properties.

An In-depth Technical Guide to the Biological Activity of Methyl 2-aminoisonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-aminoisonicotinate, also known as Methyl 2-aminopyridine-4-carboxylate, is a heterocyclic compound of interest in medicinal chemistry. Structurally, it features a pyridine (B92270) ring substituted with an amino group at the 2-position and a methyl ester at the 4-position. This arrangement of functional groups makes it a versatile scaffold for the synthesis of more complex molecules. While it has been identified as a potential inhibitor of nitrogen monoxide synthetase (nitric oxide synthase, NOS), detailed quantitative data on its biological activity remains limited in publicly available literature. This guide provides a comprehensive overview of its synthesis, its putative biological target, and detailed experimental protocols for its evaluation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 6937-03-7[1][2]
Molecular Formula C₇H₈N₂O₂[1]
Molecular Weight 152.15 g/mol [1]
Appearance White to light yellow or pale green/cream to brown powder/crystals[3]
Melting Point 144-148 °C
Solubility Soluble in Chloroform

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound via the esterification of 2-aminoisonicotinic acid is provided below.

Experimental Protocol: Esterification of 2-aminoisonicotinic acid

Materials:

Procedure: [1]

  • In a suitable reaction vessel, dissolve 2-aminoisonicotinic acid (1.5 mol) in methanol (1.8 L).

  • Slowly add thionyl chloride (2.0 mol) dropwise to the solution while maintaining the temperature at 50°C.

  • After the addition is complete, continue to stir the reaction mixture at 50°C for 5 hours.

  • Remove the solvent by distillation under reduced pressure.

  • To the resulting residue, add a saturated aqueous solution of sodium carbonate until the pH of the mixture is between 9 and 10.

  • Extract the aqueous mixture with dichloromethane (3 x 300 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Remove the solvent by concentration under reduced pressure to yield this compound as a yellow solid.

A workflow for this synthesis is depicted in the following diagram.

Synthesis Workflow of this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Product 2-aminoisonicotinic_acid 2-aminoisonicotinic acid Reaction_Vessel Reaction at 50°C 2-aminoisonicotinic_acid->Reaction_Vessel Methanol Methanol Methanol->Reaction_Vessel Thionyl_chloride Thionyl chloride Thionyl_chloride->Reaction_Vessel Solvent_Removal_1 Solvent Removal (Reduced Pressure) Reaction_Vessel->Solvent_Removal_1 5 hours Neutralization Neutralization (aq. Na2CO3, pH 9-10) Solvent_Removal_1->Neutralization Extraction Extraction (Dichloromethane) Neutralization->Extraction Drying Drying (Anhydrous Na2SO4) Extraction->Drying Solvent_Removal_2 Solvent Removal (Reduced Pressure) Drying->Solvent_Removal_2 Final_Product This compound Solvent_Removal_2->Final_Product

Caption: Synthesis of this compound.

Biological Activity: Nitric Oxide Synthase Inhibition

This compound has been described as an inhibitor of nitrogen monoxide synthetase (nitric oxide synthase; NOS).[1] Nitric oxide synthases are a family of enzymes responsible for the production of nitric oxide (NO), a critical signaling molecule involved in various physiological and pathological processes. There are three main isoforms of NOS: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). The development of selective NOS inhibitors is a significant area of research for therapeutic interventions in conditions such as neurodegenerative diseases, inflammation, and septic shock.

General Experimental Protocol for Nitric Oxide Synthase Activity Assay

To evaluate the inhibitory potential of this compound against NOS isoforms, a colorimetric assay can be employed. This assay measures the production of nitric oxide by monitoring the accumulation of its stable oxidation products, nitrite (B80452) and nitrate (B79036).

Materials:

  • Purified nNOS, eNOS, or iNOS enzyme

  • L-Arginine (substrate)

  • NADPH (cofactor)

  • (6R)-5,6,7,8-Tetrahydrobiopterin (BH₄) (cofactor)

  • Calmodulin (for nNOS and eNOS)

  • Calcium Chloride (for nNOS and eNOS)

  • Nitrate Reductase

  • Griess Reagent

  • This compound (test compound)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the appropriate buffer, L-arginine, NADPH, BH₄, and for nNOS and eNOS, calmodulin and CaCl₂.

  • Inhibitor Addition: Add varying concentrations of this compound dissolved in a suitable solvent (e.g., DMSO) to the wells. Include a vehicle control (solvent only) and a positive control inhibitor (e.g., L-NAME).

  • Enzyme Addition: Initiate the reaction by adding the purified NOS enzyme to each well.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).

  • Nitrate Reduction: Stop the reaction and add nitrate reductase and its necessary cofactors to convert any nitrate produced to nitrite. Incubate as required by the nitrate reductase protocol.

  • Color Development: Add the Griess reagent to each well. This reagent reacts with nitrite to produce a colored azo compound.

  • Measurement: Measure the absorbance at the appropriate wavelength (typically around 540 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

A generalized workflow for this assay is presented below.

Nitric Oxide Synthase Activity Assay Workflow Prepare_Reaction_Mixture Prepare Reaction Mixture (Buffer, L-Arginine, Cofactors) Add_Inhibitor Add Test Compound (this compound) Prepare_Reaction_Mixture->Add_Inhibitor Add_Enzyme Add NOS Enzyme Add_Inhibitor->Add_Enzyme Incubate_37C Incubate at 37°C Add_Enzyme->Incubate_37C Add_Nitrate_Reductase Add Nitrate Reductase Incubate_37C->Add_Nitrate_Reductase Incubate_NR Incubate for Nitrate Reduction Add_Nitrate_Reductase->Incubate_NR Add_Griess_Reagent Add Griess Reagent Incubate_NR->Add_Griess_Reagent Measure_Absorbance Measure Absorbance (540 nm) Add_Griess_Reagent->Measure_Absorbance Data_Analysis Data Analysis (Calculate % Inhibition, IC50) Measure_Absorbance->Data_Analysis

Caption: Workflow for a colorimetric NOS activity assay.

Signaling Pathways

Due to the lack of specific studies on this compound, a definitive signaling pathway that it modulates cannot be depicted. However, as a putative nitric oxide synthase inhibitor, its mechanism of action would involve the direct inhibition of the NOS enzyme, thereby reducing the production of nitric oxide. This would, in turn, affect downstream signaling pathways that are regulated by NO.

The canonical signaling pathway for nitric oxide involves the activation of soluble guanylate cyclase (sGC), which leads to the production of cyclic guanosine (B1672433) monophosphate (cGMP). cGMP then acts as a second messenger to activate protein kinase G (PKG), which phosphorylates various downstream targets, leading to a physiological response such as smooth muscle relaxation. Inhibition of NOS by a compound like this compound would be expected to downregulate this pathway.

A simplified diagram of the putative inhibitory action of this compound on the NO/cGMP signaling pathway is shown below.

Putative Mechanism of Action of this compound L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS NO Nitric Oxide (NO) NOS->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Response Physiological Response (e.g., Vasodilation) PKG->Physiological_Response Methyl_2_aminoisonicotinate This compound Methyl_2_aminoisonicotinate->NOS Inhibits

Caption: Inhibition of the NO/cGMP pathway.

Conclusion

This compound is a readily synthesizable compound that holds potential as a nitric oxide synthase inhibitor. While its direct biological activity is not extensively documented, its chemical structure is related to other known NOS inhibitors. The experimental protocols provided in this guide offer a framework for the detailed investigation of its inhibitory potency and selectivity against the different NOS isoforms. Further research is warranted to fully elucidate the therapeutic potential of this molecule and its derivatives. The lack of quantitative biological data highlights an opportunity for further investigation in the field of medicinal chemistry and drug discovery.

References

2-Aminopyridine Derivatives as Potent and Selective Inhibitors of Nitric Oxide Synthase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathological processes, including neurotransmission, vasodilation, and the immune response.[1][2] The production of NO is catalyzed by a family of enzymes known as nitric oxide synthases (NOS), which exist in three main isoforms: neuronal (nNOS), inducible (iNOS), and endothelial (eNOS).[1] While essential for normal bodily function, the overproduction of NO, particularly by nNOS and iNOS, has been implicated in the pathophysiology of various disorders, including neurodegenerative diseases and inflammatory conditions.[1][2] This has spurred the development of NOS inhibitors as potential therapeutic agents. Among the various chemical scaffolds explored, 2-aminopyridine (B139424) derivatives have emerged as a promising class of potent and selective NOS inhibitors. This technical guide provides an in-depth overview of the mechanism of action, structure-activity relationships, and experimental evaluation of 2-aminopyridine-based NOS inhibitors, intended for researchers and professionals in the field of drug discovery and development.

The Role of Nitric Oxide Synthase in Physiology and Disease

Nitric oxide synthases are complex enzymes that catalyze the five-electron oxidation of L-arginine to L-citrulline, producing NO in the process.[3] This reaction requires several cofactors, including NADPH, FAD, FMN, and tetrahydrobiopterin (B1682763) (H4B).[1] The three NOS isoforms, while sharing a high degree of homology in their active sites, exhibit distinct tissue distribution and regulatory mechanisms, leading to their diverse physiological roles.[1]

  • Neuronal NOS (nNOS): Primarily found in neuronal tissue, nNOS plays a crucial role in neurotransmission and synaptic plasticity.[2] Its overactivation is linked to neurotoxicity and is a therapeutic target for conditions like Alzheimer's, Parkinson's, and Huntington's diseases.[2]

  • Inducible NOS (iNOS): As its name suggests, iNOS expression is induced by inflammatory stimuli in various cell types, including macrophages.[1] The large amounts of NO produced by iNOS are part of the innate immune response but can also contribute to tissue damage in chronic inflammatory diseases and septic shock.[1]

  • Endothelial NOS (eNOS): Predominantly expressed in endothelial cells, eNOS-derived NO is a key regulator of vascular tone, blood pressure, and platelet aggregation.[2] Inhibition of eNOS can lead to cardiovascular side effects, highlighting the importance of isoform-selective inhibitors.[2]

The development of isoform-selective NOS inhibitors is a major goal in the field to maximize therapeutic efficacy while minimizing off-target effects.[1]

Mechanism of Action of 2-Aminopyridine Based NOS Inhibitors

The 2-aminopyridine scaffold has proven to be a critical pharmacophore for potent and selective nNOS inhibition.[3] These compounds act as competitive inhibitors, binding to the active site of the enzyme and preventing the binding of the natural substrate, L-arginine.[4]

Key interactions that contribute to the high affinity and selectivity of these inhibitors include:

  • Heme Interaction: The 2-aminopyridine nitrogen atoms form hydrogen bonds with the heme propionate (B1217596) groups in the active site.[4]

  • Interaction with Glutamate (B1630785) Residue: A crucial hydrogen bond is formed between the 2-amino group of the pyridine (B92270) ring and the carboxylate side chain of a conserved glutamate residue (Glu592 in nNOS).[3][4]

  • Hydrophobic Interactions: The pyridine ring and its substituents can engage in hydrophobic interactions with surrounding residues, contributing to binding affinity.[5] The addition of a methyl group at the 4-position of the 2-aminopyridine ring, for instance, has been shown to enhance potency and isoform selectivity by interacting with a hydrophobic pocket.[3][5]

Structural studies have revealed that some 2-aminopyridine derivatives can adopt different binding modes, often referred to as "normal" and "flipped," which can influence their selectivity for different NOS isoforms.[4]

Below is a diagram illustrating the general signaling pathway of nitric oxide synthase.

NOS_Signaling_Pathway cluster_inputs Inputs cluster_enzyme Enzyme cluster_outputs Outputs cluster_inhibitor Inhibition L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) (nNOS, iNOS, eNOS) L_Arginine->NOS O2 O₂ O2->NOS NADPH NADPH NADPH->NOS L_Citrulline L-Citrulline NOS->L_Citrulline NO Nitric Oxide (NO) NOS->NO NADP NADP⁺ NOS->NADP inhibitor 2-Aminopyridine Derivative inhibitor->NOS Inhibits

Caption: General Nitric Oxide Synthase (NOS) signaling pathway and point of inhibition.

Quantitative Data on 2-Aminopyridine Based NOS Inhibitors

The following tables summarize the in vitro inhibitory activity and selectivity of various 2-aminopyridine derivatives against different NOS isoforms. The data is compiled from multiple studies to provide a comparative overview.

Table 1: Inhibitory Potency (Ki) and Selectivity of Representative 2-Aminopyridine Derivatives against Rat NOS Isoforms

CompoundnNOS Ki (nM)iNOS Ki (nM)eNOS Ki (nM)n/i Selectivityn/e SelectivityReference
14j 16188813248118828[2]
19c 243672249601531040[1]
5 17215912903127759[2]
6 35483017745138507[2]
20 201160214058107[4]
19 3018570335106191117[4]

Table 2: Inhibitory Potency (Ki) of Representative 2-Aminopyridine Derivatives against Human NOS Isoforms

Compoundh-nNOS Ki (nM)h-iNOS Ki (nM)h-eNOS Ki (nM)h-n/h-i Selectivityh-n/h-e SelectivityReference
14j 13-22893-1761[2]
19c 55----[1]
5 59----[2]
6 64----[2]
17 192185204251151075[3]

Note: "-" indicates data not available in the cited sources.

Experimental Protocols

The characterization of 2-aminopyridine derivatives as NOS inhibitors typically involves a series of in vitro and in vivo experiments. Below are detailed methodologies for key assays.

In Vitro NOS Inhibition Assay (Hemoglobin Capture Assay)

This assay is commonly used to determine the inhibitory potency of compounds against the different NOS isoforms.[2]

Principle: The assay measures the conversion of oxyhemoglobin to methemoglobin by NO produced from the enzymatic reaction. The change in absorbance is monitored spectrophotometrically.

Materials:

  • Purified NOS isoforms (rat nNOS, murine macrophage iNOS, bovine eNOS, human nNOS, human eNOS)

  • L-arginine

  • NADPH

  • (6R)-5,6,7,8-tetrahydro-L-biopterin (H4B)

  • Calmodulin (for nNOS and eNOS)

  • Oxyhemoglobin

  • HEPES buffer

  • Test compounds (2-aminopyridine derivatives)

Procedure:

  • Prepare a reaction mixture containing HEPES buffer, L-arginine, NADPH, H4B, calmodulin (for nNOS and eNOS), and oxyhemoglobin.

  • Add the test compound at various concentrations to the reaction mixture.

  • Initiate the reaction by adding the purified NOS enzyme.

  • Incubate the reaction mixture at a controlled temperature (e.g., 37°C).

  • Monitor the increase in absorbance at a specific wavelength (e.g., 401 nm) over time using a spectrophotometer.

  • Calculate the rate of reaction and determine the IC50 value for each compound.

  • Ki values can be calculated from the IC50 values using the Cheng-Prusoff equation.

The following diagram illustrates a typical experimental workflow for screening NOS inhibitors.

Experimental_Workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis cluster_followup Follow-up Studies A Synthesize and Purify 2-Aminopyridine Derivatives C Perform Hemoglobin Capture Assay A->C B Prepare Reagents: NOS enzymes, cofactors, substrate, buffer B->C D Determine IC50 and Ki values for each NOS isoform C->D E Calculate Selectivity Ratios (n/i and n/e) D->E F Structure-Activity Relationship (SAR) Analysis E->F G Cell-based Assays (e.g., Caco-2 permeability) F->G Lead Optimization H In Vivo Efficacy and Pharmacokinetic Studies F->H G->H

Caption: A representative experimental workflow for the screening and evaluation of NOS inhibitors.

Caco-2 Permeability Assay

This assay is used to predict the intestinal absorption and potential blood-brain barrier permeability of drug candidates.[3]

Principle: Caco-2 cells, a human colon adenocarcinoma cell line, form a monolayer that mimics the intestinal epithelium. The rate at which a compound crosses this monolayer is measured.

Procedure:

  • Seed Caco-2 cells on a semi-permeable membrane in a transwell plate and culture until a confluent monolayer is formed.

  • Add the test compound to the apical (donor) side of the monolayer.

  • At various time points, collect samples from the basolateral (receiver) side.

  • Analyze the concentration of the compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS).

  • Calculate the apparent permeability coefficient (Papp).

Future Directions and Conclusion

The development of 2-aminopyridine derivatives has significantly advanced the field of NOS inhibition. The high potency and isoform selectivity achieved with some of these compounds make them valuable tools for studying the roles of different NOS isoforms and promising candidates for therapeutic development. Future research will likely focus on optimizing the pharmacokinetic properties of these inhibitors, such as oral bioavailability and brain penetration, to translate their in vitro potency into in vivo efficacy.[1][3] The detailed understanding of the structure-activity relationships within this class of inhibitors will continue to guide the design of next-generation NOS inhibitors with improved therapeutic profiles.

References

An In-depth Technical Guide to the Derivatives of Methyl 2-aminoisonicotinate for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An exploration into the synthesis, biological activities, and therapeutic potential of Methyl 2-aminoisonicotinate derivatives, this guide serves as a comprehensive resource for researchers, scientists, and professionals engaged in the field of drug development.

This compound, a pyridine (B92270) carboxylate ester, represents a versatile scaffold in medicinal chemistry. Its inherent structural features, including a reactive amino group and an ester functionality, provide multiple avenues for chemical modification, leading to a diverse array of derivatives with significant therapeutic potential. This technical guide delves into the synthesis, biological evaluation, and underlying mechanisms of action of these derivatives, with a focus on their applications in oncology, infectious diseases, and inflammatory conditions.

Synthesis of Key Derivatives

The synthetic exploration of this compound derivatives primarily involves modifications at the 2-amino position, leading to the formation of amides, ureas, thioureas, and Schiff bases.

Amide Derivatives

Amide derivatives are commonly synthesized through the coupling of this compound with various carboxylic acids. A standard and effective method involves the use of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator such as 1-hydroxybenzotriazole (B26582) (HOBt) and a base like N,N-Diisopropylethylamine (DIPEA).

Experimental Protocol: Amide Synthesis via EDC/HOBt Coupling

  • Reaction Setup: To a solution of this compound (1.0 equivalent) and the desired carboxylic acid (1.2 equivalents) in a suitable solvent such as acetonitrile (B52724), add EDC (1.0 equivalent), HOBt (0.1 equivalents, catalytic), and 4-Dimethylaminopyridine (DMAP) (1.0 equivalent).[1]

  • Reaction Execution: Stir the resulting mixture at room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography, to yield the desired amide derivative.[1]

Urea (B33335) and Thiourea (B124793) Derivatives

The synthesis of urea and thiourea derivatives typically involves the reaction of this compound with isocyanates or isothiocyanates, respectively. These reactions are generally straightforward and proceed with high yields.

Experimental Protocol: Synthesis of Urea Derivatives

  • Reaction Setup: Dissolve the corresponding N-methylbenzamide (1.0 equivalent) in acetonitrile.

  • Reagent Addition: Add propyl isocyanate (1.2 equivalents) to the solution.

  • Reaction Execution: Heat the mixture at 50 °C for 12 hours.

  • Work-up and Purification: After the starting material is consumed (monitored by TLC), acetonitrile is removed by distillation under reduced pressure. The final product is purified by flash column chromatography.[2]

Schiff Base Derivatives

Schiff bases, or imines, are formed through the condensation reaction of the primary amino group of this compound with various aldehydes.

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics.

Antimicrobial Activity

Schiff base derivatives of this compound have been shown to possess notable antimicrobial properties. The biological activity of these compounds is influenced by the nature of the substituent on the aromatic ring of the aldehyde.

Compound IDSubstituentZone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. X. campestrisZone of Inhibition (mm) vs. C. albicans
3c 4-Chlorophenyl151416
3d 4-Nitrophenyl141315

Data extracted from a study on methyl-2-aminopyridine-4-carboxylate derivatives.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

  • Preparation of Reagents: Prepare a stock solution of the test compound. Serial two-fold dilutions of the compound are then made in a suitable broth medium in a 96-well microtiter plate.[3][4]

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared and diluted to the appropriate concentration.[3][4]

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized microorganism. The plate is then incubated under appropriate conditions.[3][4]

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.[3][4]

Anticancer Activity

The pyridine scaffold is a well-established pharmacophore in the design of anticancer agents. While specific data for a wide range of this compound derivatives is still emerging, related isonicotinic acid derivatives have shown promising activity. The mechanism of action is often linked to the inhibition of key signaling pathways involved in cell proliferation and survival.

Experimental Protocol: Anticancer Screening (MTT Assay)

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and incubate to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.[5]

  • Solubilization and Absorbance Reading: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[5][6] The absorbance is then measured using a microplate reader at a wavelength of 570 nm.[5] The IC50 value (the concentration of compound that inhibits 50% of cell growth) is then calculated.

Anti-inflammatory Activity

Certain derivatives of isonicotinic acid have demonstrated potent anti-inflammatory effects. Their mechanism of action is thought to involve the inhibition of inflammatory mediators.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound derivatives are often attributed to their ability to modulate specific intracellular signaling pathways.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[7] Several pyridine-containing compounds have been identified as inhibitors of this pathway.[2][8][9]

PI3K_Akt_mTOR_Pathway Derivative This compound Derivative PI3K PI3K Derivative->PI3K Inhibition AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis

Caption: PI3K/Akt/mTOR signaling pathway inhibition.

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Signaling

Nicotinic acetylcholine receptors are ligand-gated ion channels that are involved in various physiological processes.[10] Some studies suggest that compounds with a pyridine core can interact with these receptors, potentially modulating downstream signaling events.[11] Activation of nAChRs can lead to the opening of the ion channel, allowing the influx of cations like Na+ and Ca2+, which in turn can trigger various intracellular signaling cascades.[10][12]

nAChR_Signaling_Pathway Ligand Pyridine Derivative nAChR nAChR Ligand->nAChR Binding Ion_Channel Ion Channel Opening nAChR->Ion_Channel Cation_Influx Na+ / Ca2+ Influx Ion_Channel->Cation_Influx Downstream Downstream Signaling Cation_Influx->Downstream

Caption: Nicotinic acetylcholine receptor signaling.

Experimental Workflows

Standardized workflows are essential for the systematic evaluation of novel chemical entities.

Anticancer Drug Screening Workflow

Anticancer_Screening_Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies Cell_Culture Cancer Cell Line Culture Compound_Treatment Treatment with Derivatives Cell_Culture->Compound_Treatment MTT_Assay MTT Assay for Cell Viability Compound_Treatment->MTT_Assay IC50_Determination IC50 Value Determination MTT_Assay->IC50_Determination Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot) IC50_Determination->Pathway_Analysis Apoptosis_Assay Apoptosis Assay (e.g., Flow Cytometry) IC50_Determination->Apoptosis_Assay

Caption: Workflow for anticancer drug screening.

Antimicrobial Susceptibility Testing Workflow

Antimicrobial_Susceptibility_Workflow Start Start Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilution of Derivatives in Broth Start->Serial_Dilution Inoculate Inoculate Microtiter Plate Prepare_Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate at 37°C Inoculate->Incubate Read_MIC Read Minimum Inhibitory Concentration (MIC) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for antimicrobial susceptibility testing.

Conclusion

The derivatives of this compound represent a promising and versatile class of compounds with significant potential in drug discovery. Their straightforward synthesis, coupled with a diverse range of biological activities, makes them attractive candidates for further investigation. Future research should focus on expanding the library of these derivatives, conducting comprehensive structure-activity relationship (SAR) studies, and elucidating their precise mechanisms of action to unlock their full therapeutic potential. This guide provides a foundational framework for researchers to build upon in the quest for novel and effective therapies.

References

The Expanding Therapeutic Potential of Novel Methyl 2-aminoisonicotinate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The methyl 2-aminoisonicotinate scaffold is emerging as a versatile platform in medicinal chemistry, offering a foundation for the development of novel therapeutic agents across a range of applications. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and potential mechanisms of action of recently developed derivatives, with a focus on their anti-inflammatory properties. Detailed experimental protocols, quantitative biological data, and visual representations of key processes are presented to facilitate further research and development in this promising area.

Anti-inflammatory Applications: Inhibition of Reactive Oxygen Species

Recent studies have highlighted the potential of isonicotinic acid derivatives, closely related to this compound, as potent anti-inflammatory agents through the inhibition of reactive oxygen species (ROS). The overproduction of ROS is a key pathological feature in many inflammatory diseases, making their suppression a valuable therapeutic strategy.

A series of isonicotinate (B8489971) derivatives have been synthesized and evaluated for their ability to inhibit ROS production in human whole blood. The quantitative data from these studies are summarized in the table below, showcasing the structure-activity relationship (SAR) and identifying lead compounds with significant anti-inflammatory potential.

Compound IDStructureIC50 (µg/mL) for ROS Inhibition
Ibuprofen (Standard) 11.2 ± 1.9
5 Isonicotinate of meta-aminophenol1.42 ± 0.1
6 Isonicotinate of para-aminophenol1.8 ± 0.03
7 Isonicotinate of 4-hydroxy-3-methoxybenzyl alcohol> 25
8 Isonicotinate of 3,4-dihydroxybenzyl alcohol10.5 ± 0.9
9 Isonicotinate of 2-(4-hydroxyphenyl)ethanol2.1 ± 0.1
10 Isonicotinate of 4-(2-hydroxyethyl)benzene-1,2-diol12.3 ± 1.1

Table 1: In vitro anti-inflammatory activity (ROS inhibition) of isonicotinate derivatives. Data sourced from[1].

The results indicate that the position of the linker on the phenolic ring and the nature of the substituents significantly influence the anti-inflammatory activity. Compounds 5 and 6 , which are isonicotinates of aminophenols, demonstrated the most potent inhibitory effects, with IC50 values significantly lower than the standard drug, Ibuprofen[1].

Signaling Pathway: ROS-Mediated Inflammation

The following diagram illustrates the general signaling pathway of ROS-mediated inflammation, a key target for the described isonicotinate derivatives.

ROS_Inflammation_Pathway cluster_stimuli Inflammatory Stimuli cluster_cellular_response Cellular Response cluster_inhibition Therapeutic Intervention Stimuli Pathogens, Cytokines, Irritants Cell Immune Cells (e.g., Macrophages) Stimuli->Cell NADPH_Oxidase NADPH Oxidase Activation Cell->NADPH_Oxidase ROS Increased ROS Production NADPH_Oxidase->ROS NFkB_Activation NF-κB Activation ROS->NFkB_Activation Proinflammatory_Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β) NFkB_Activation->Proinflammatory_Cytokines Inflammation Inflammation Proinflammatory_Cytokines->Inflammation Isonicotinates Isonicotinate Derivatives Isonicotinates->ROS Inhibition Synthesis_Workflow Start Starting Materials: Isonicotinic Acid Appropriate Alcohol/Phenol Step1 Dissolve isonicotinic acid in a suitable inhydrous solvent (e.g., DMF). Start->Step1 Step2 Add a coupling agent (e.g., EDC) and a catalyst (e.g., DMAP). Step1->Step2 Step3 Add the corresponding alcohol or phenol to the reaction mixture. Step2->Step3 Step4 Stir the reaction at room temperature for a specified duration (e.g., 12-24 hours). Step3->Step4 Step5 Monitor reaction progress using TLC. Step4->Step5 Step6 Perform aqueous work-up and extract the product with an organic solvent. Step5->Step6 Step7 Purify the crude product using column chromatography. Step6->Step7 End Characterize the final product (NMR, Mass Spectrometry). Step7->End

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 2-aminoisonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-aminoisonicotinate is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of a variety of biologically active compounds. This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of this compound from 2-aminoisonicotinic acid via Fischer-Speier esterification. This classic method utilizes an acid catalyst, typically sulfuric acid, in an excess of methanol (B129727) to drive the reaction towards the desired ester product. The protocol is designed to be a reliable and reproducible method for laboratory-scale synthesis.

Data Presentation: Reagents and Reaction Conditions

A summary of the quantitative data for the synthesis of this compound is presented in the table below for easy reference and comparison.

Reagent/ParameterMolar Mass ( g/mol )AmountMolesEquivalents
2-aminoisonicotinic acid138.1210.0 g0.07241.0
Methanol32.04150 mL3.7151.2
Sulfuric Acid (conc.)98.085.0 mL0.0921.27
Reaction Conditions
TemperatureReflux (~65 °C)
Reaction Time8-12 hours
Work-up & Purification
Saturated NaHCO₃ solution~200 mL
Ethyl Acetate (B1210297)3 x 100 mL
Brine100 mL
Anhydrous Na₂SO₄q.s.
Expected Product
This compound152.15~9.9 g0.065~90% Yield

Experimental Protocol

This protocol details the Fischer esterification of 2-aminoisonicotinic acid to yield this compound.

1. Reaction Setup:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminoisonicotinic acid (10.0 g, 0.0724 mol).

  • In a fume hood, add methanol (150 mL) to the flask and stir to suspend the acid.

  • Cool the flask in an ice-water bath.

  • Slowly and carefully add concentrated sulfuric acid (5.0 mL, 0.092 mol) dropwise to the stirred suspension. The addition is exothermic and should be done with caution.

2. Reaction:

  • Once the addition of sulfuric acid is complete, remove the ice bath and attach a reflux condenser to the flask.

  • Heat the reaction mixture to reflux (approximately 65 °C) using a heating mantle.

  • Maintain the reflux with vigorous stirring for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

3. Work-up and Isolation:

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully pour the reaction mixture into a beaker containing ice (~200 g).

  • Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 8. Be cautious as this will cause vigorous gas evolution (CO₂).

  • Transfer the neutralized mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

4. Purification:

  • The crude product can be purified by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes to afford the pure this compound as a solid.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Synthesis_Workflow Start Start: 2-aminoisonicotinic acid Reagents Add Methanol & Sulfuric Acid (catalyst) Start->Reagents Step 1 Reaction Reflux (65°C, 8-12h) Reagents->Reaction Step 2 Workup Quench with Ice & Neutralize with NaHCO₃ Reaction->Workup Step 3 Extraction Extract with Ethyl Acetate Workup->Extraction Step 4 Purification Dry, Concentrate & Purify (Chromatography) Extraction->Purification Step 5 Product End: Methyl 2-aminoisonicotinate Purification->Product Step 6

Caption: Workflow for the synthesis of this compound.

Laboratory Scale Synthesis of Methyl 2-aminoisonicotinate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of Methyl 2-aminoisonicotinate, a valuable building block in medicinal chemistry and drug development. The primary synthetic route described is the Fischer esterification of 2-aminopyridine-4-carboxylic acid. This application note includes a step-by-step experimental procedure, a summary of quantitative data, and a visual representation of the workflow to facilitate successful synthesis and purification of the target compound.

Introduction

This compound is a key intermediate in the synthesis of a variety of pharmacologically active molecules. Its pyridine (B92270) core, substituted with both an amino and a methyl ester group, allows for diverse chemical modifications, making it a versatile scaffold in the design of novel therapeutic agents. This protocol details a reliable and scalable method for its preparation from commercially available starting materials.

Synthesis of this compound via Fischer Esterification

The synthesis of this compound is achieved through the acid-catalyzed esterification of 2-aminopyridine-4-carboxylic acid with methanol (B129727). Concentrated sulfuric acid serves as the catalyst in this equilibrium-driven reaction.

Reaction Scheme:

Figure 1: Reaction scheme for the Fischer esterification of 2-aminopyridine-4-carboxylic acid.

Experimental Protocol

Materials:

  • 2-aminopyridine-4-carboxylic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated, 98%)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Ethyl acetate (B1210297)

  • Hexanes

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend 2-aminopyridine-4-carboxylic acid (1.0 eq) in anhydrous methanol (10-15 mL per gram of carboxylic acid).

  • Acid Addition: Cool the suspension in an ice bath. Slowly and cautiously add concentrated sulfuric acid (0.2-0.3 eq) dropwise to the stirring suspension.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 65-70 °C). Maintain reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Neutralization: Carefully pour the residue over crushed ice and neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: Transfer the neutralized aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL).

  • Drying: Dry the organic layer over anhydrous sodium sulfate, then filter to remove the drying agent.

  • Concentration: Remove the solvent from the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford this compound as a solid.

Data Presentation

ParameterValue
Starting Material 2-Aminopyridine-4-carboxylic acid
Reagents Methanol, Sulfuric Acid
Product This compound
Appearance White to light yellow crystalline solid
Molecular Formula C₇H₈N₂O₂
Molecular Weight 152.15 g/mol
Melting Point 145-149 °C
Purity (Typical) >98% (by HPLC)
Yield (Representative) 70-85%
Storage Store in a cool, dry, dark place

Characterization Data

¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.98 (d, J=5.2 Hz, 1H), 7.08 (s, 1H), 6.70 (dd, J=5.2, 1.6 Hz, 1H), 4.90 (br s, 2H), 3.88 (s, 3H).

¹³C NMR (101 MHz, CDCl₃) δ (ppm): 166.5, 159.0, 150.1, 148.8, 111.9, 108.5, 52.4.

(Note: NMR data is representative and may vary slightly based on solvent and instrument.)

Experimental Workflow

Synthesis_Workflow Start Start: 2-Aminopyridine-4- carboxylic Acid Reaction Reaction: - Methanol - Sulfuric Acid - Reflux (4-6h) Start->Reaction Esterification Workup Work-up: - Remove Methanol - Neutralize (NaHCO3) - Extract (EtOAc) Reaction->Workup Quenching Purification Purification: - Wash (H2O, Brine) - Dry (Na2SO4) - Concentrate Workup->Purification Isolation FinalProduct Final Product: This compound Purification->FinalProduct Recrystallization

Caption: Workflow diagram for the synthesis of this compound.

Safety Precautions

  • This procedure should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.

  • Organic solvents are flammable; avoid open flames and sparks.

Conclusion

The Fischer esterification of 2-aminopyridine-4-carboxylic acid provides an efficient and straightforward method for the laboratory-scale synthesis of this compound. The protocol described herein, along with the provided data and workflow visualization, offers a comprehensive guide for researchers in the fields of organic synthesis and drug discovery.

Application Notes and Protocols for the Use of Methyl 2-aminoisonicotinate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-aminoisonicotinate is a versatile and valuable building block in the synthesis of a wide array of nitrogen-containing heterocyclic compounds. Its unique structure, featuring a pyridine (B92270) ring substituted with both an amino and a methyl ester group, allows for diverse reactivity and the construction of complex fused heterocyclic systems. These resulting scaffolds, particularly pyrido[2,3-d]pyrimidines, are of significant interest in medicinal chemistry and drug development due to their demonstrated biological activities, including potential as antitumor agents and kinase inhibitors.

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic systems starting from this compound. The information is intended to guide researchers in the efficient and successful application of this key intermediate in their synthetic endeavors.

Key Applications in Heterocyclic Synthesis

This compound serves as a key precursor for the synthesis of several important classes of fused heterocyclic compounds. The primary application lies in the construction of the pyrido[2,3-d]pyrimidine (B1209978) core, a privileged scaffold in medicinal chemistry. This is typically achieved through cyclocondensation reactions with various reagents.

Synthesis of Pyrido[2,3-d]pyrimidines

The pyrido[2,3-d]pyrimidine skeleton can be constructed by reacting this compound with reagents that provide the necessary carbon and nitrogen atoms to form the fused pyrimidine (B1678525) ring. Common strategies include reactions with isocyanates, urea, guanidine (B92328), and formamide (B127407).

The reaction of this compound with isocyanates provides a direct route to 2,4-dioxopyrido[2,3-d]pyrimidines, also known as pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones. These compounds are of interest for their potential biological activities. For instance, the synthesis of 2,4-dioxo-3-methylpyrido[2,3-d]pyrimidine has been reported as a model compound for nucleoside derivative synthesis.[1]

Reaction Workflow:

G cluster_start Starting Materials A This compound C Condensation A->C B Methylisocyanate B->C D 2,4-Dioxo-3-methylpyrido[2,3-d]pyrimidine C->D

Caption: Synthesis of 2,4-Dioxo-3-methylpyrido[2,3-d]pyrimidine.

Experimental Protocol:

A detailed protocol for the synthesis of 2,4-dioxo-3-methylpyrido[2,3-d]pyrimidine is provided below, based on established methodologies.[1]

  • Materials:

    • This compound

    • Methylisocyanate

    • Pyridine (solvent)

  • Procedure:

    • In a suitable reaction vessel, dissolve this compound in pyridine.

    • Add methylisocyanate to the solution.

    • Heat the reaction mixture under reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

    • The resulting crude product is purified by recrystallization or column chromatography to yield the pure 2,4-dioxo-3-methylpyrido[2,3-d]pyrimidine.

Quantitative Data:

Starting MaterialReagentProductYield (%)Reference
This compoundMethylisocyanate2,4-Dioxo-3-methylpyrido[2,3-d]pyrimidineNot explicitly stated[1]

Conceptual Workflow:

G cluster_start Starting Materials A This compound Derivative C Cyclocondensation A->C B Guanidine Hydrochloride B->C D 2,4-Diaminopyrido[2,3-d]pyrimidine Derivative C->D

Caption: Conceptual synthesis of 2,4-Diaminopyrido[2,3-d]pyrimidines.

General Experimental Protocol for Guanidine Condensation (Illustrative):

The following is a generalized protocol for the condensation of a dicarbonyl compound with guanidine, which can be adapted for precursors derived from this compound.

  • Materials:

    • A suitable dicarbonyl precursor (derivable from this compound)

    • Guanidine hydrochloride

    • Sodium ethoxide or another suitable base

    • Ethanol (solvent)

  • Procedure:

    • Prepare a solution of sodium ethoxide in ethanol.

    • Add guanidine hydrochloride to the basic solution to generate free guanidine.

    • Add the dicarbonyl precursor to the reaction mixture.

    • Reflux the mixture for several hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and neutralize with an appropriate acid.

    • The precipitated product is collected by filtration, washed, and dried. Further purification can be achieved by recrystallization.

Heating 2-aminonicotinic acid derivatives with formamide is a known method to construct the 4-oxopyrido[2,3-d]pyrimidine ring system.[1] This suggests that this compound could potentially undergo a similar cyclization after hydrolysis of the ester group to the corresponding carboxylic acid.

Conceptual Workflow:

G cluster_start Starting Materials A 2-Aminoisonicotinic acid (from this compound) C Cyclization A->C B Formamide B->C D Pyrido[2,3-d]pyrimidin-4(3H)-one C->D

Caption: Conceptual synthesis of Pyrido[2,3-d]pyrimidin-4(3H)-one.

Biological Relevance: PIM-1 Kinase Inhibition

Several synthesized pyrido[2,3-d]pyrimidine derivatives have shown potent inhibitory activity against PIM-1 kinase, a serine/threonine kinase that is a key regulator of cell proliferation and survival. Overexpression of PIM-1 is implicated in various cancers, making it an attractive therapeutic target.

PIM-1 Signaling Pathway:

The PIM-1 signaling pathway is complex and involves multiple upstream and downstream effectors. A simplified representation of this pathway is shown below.

PIM1_Signaling_Pathway Cytokines Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokines->Receptor binds JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates PIM1 PIM-1 Kinase STAT->PIM1 induces transcription Substrates Downstream Substrates (e.g., Bad, p27) PIM1->Substrates phosphorylates Proliferation Cell Proliferation & Survival Substrates->Proliferation Apoptosis Inhibition of Apoptosis Substrates->Apoptosis Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->PIM1

Caption: Simplified PIM-1 Kinase Signaling Pathway.

Conclusion

This compound is a readily accessible and highly versatile starting material for the synthesis of a variety of heterocyclic compounds, with a particular emphasis on the medicinally relevant pyrido[2,3-d]pyrimidine scaffold. The protocols and data presented herein provide a foundation for researchers to explore the rich chemistry of this compound and to develop novel molecules with potential therapeutic applications. Further exploration of multicomponent reactions and the development of more diverse cyclization strategies will undoubtedly expand the utility of this compound in modern drug discovery.

References

Methyl 2-aminoisonicotinate: A Key Precursor for Advanced Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Drug Development

Methyl 2-aminoisonicotinate and its structural analogs, particularly 4-chloropicolinamide derivatives, serve as critical building blocks in the synthesis of a class of potent multi-kinase inhibitors used in oncology. These compounds target key signaling pathways involved in tumor growth, proliferation, and angiogenesis. This document provides detailed application notes and experimental protocols for the synthesis of two prominent anti-cancer drugs, Sorafenib (B1663141) and Regorafenib, highlighting the central role of picolinamide-based precursors.

Overview of Synthetic Strategy

The synthesis of Sorafenib and Regorafenib from picolinic acid, a related precursor to this compound, involves a multi-step process. The core strategy revolves around the formation of a central diaryl ether or diaryl amine linkage, followed by the construction of a urea (B33335) bridge connecting the picolinamide (B142947) moiety to a substituted phenyl ring. The key intermediates in these syntheses are 4-chloro-N-methylpicolinamide and substituted anilines or phenols.

Tabulated Quantitative Data

The following tables summarize the quantitative data for the key synthetic steps involved in the preparation of Sorafenib and Regorafenib intermediates and the final products.

Table 1: Synthesis of 4-Chloro-N-methylpicolinamide

StepReactantsReagents & SolventsTemperature (°C)Time (h)Yield (%)Reference
1Picolinic acidThionyl chloride (3.5 eq.), THF, DMF (cat.)7016-[1]
24-chloropicolinoyl chloride40% aq. Methylamine (B109427)0-3495[1]

Table 2: Synthesis of Key Intermediates for Sorafenib and Regorafenib

IntermediateReactantsReagents & SolventsTemperature (°C)Time (h)Yield (%)Reference
4-(4-aminophenoxy)-N-methylpicolinamide (Sorafenib Intermediate)4-aminophenol (B1666318), 4-chloro-N-methylpicolinamidePotassium tert-butoxide, DMF, Potassium carbonate808-[1]
4-(4-aminophenoxy)-N-methylpicolinamide (Sorafenib Intermediate)4-aminophenol, 4-chloro-N-methylpicolinamideCesium carbonate, DMF110298[2]
4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide (Regorafenib Intermediate)4-amino-3-fluorophenol, 4-chloro-N-methylpicolinamidePotassium tert-butoxide, DMSO120680[2]
4-chloro-3-(trifluoromethyl)phenyl isocyanate4-chloro-3-(trifluoromethyl)aniline (B120176), Triphosgene (B27547)Dichloromethane (B109758), Triethylamine (B128534)---[3]

Table 3: Final Synthesis of Sorafenib and Regorafenib

ProductReactantsReagents & SolventsTemperature (°C)Time (h)Yield (%)Reference
Sorafenib4-(4-aminophenoxy)-N-methylpicolinamide, 4-chloro-3-(trifluoromethyl)phenyl isocyanateEthyl acetate (B1210297)40--[4]
Regorafenib4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide, 4-chloro-3-(trifluoromethyl)phenyl isocyanateDichloromethane0 to RT16-[3]

Experimental Protocols

Synthesis of 4-Chloro-N-methylpicolinamide

This two-step protocol describes the synthesis of the key picolinamide intermediate.

Step 1: Synthesis of 4-chloropicolinoyl chloride

  • To a reaction vessel, add picolinic acid.

  • Add 3.5 equivalents of thionyl chloride, tetrahydrofuran (B95107) (THF), and a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to 70°C and stir for 16 hours.[1]

  • After the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 4-chloropicolinoyl chloride.

Step 2: Synthesis of 4-Chloro-N-methylpicolinamide

  • Cool the crude 4-chloropicolinoyl chloride in an ice bath (0-3°C).

  • Slowly add a 40% aqueous solution of methylamine to the cooled acid chloride.

  • Stir the reaction mixture at 0-3°C for 4 hours.[1]

  • The product, 4-chloro-N-methylpicolinamide, will precipitate out of the solution.

  • Filter the solid, wash with cold water, and dry under vacuum to yield the final product with an approximate yield of 95%.[1]

Synthesis of Sorafenib

Step 1: Synthesis of 4-(4-aminophenoxy)-N-methylpicolinamide

  • To a solution of 4-aminophenol (1 g, 9.2 mmol) in DMF (20 mL), add 1M potassium tert-butoxide in THF (9.7 mL, 9.7 mmol) at room temperature.[5][6]

  • Stir the mixture for 2 hours.[5][6]

  • Add 4-chloro-N-methylpicolinamide (1.6 g, 9.2 mmol) and potassium carbonate (0.64 g, 4.6 mmol).[5][6]

  • Heat the reaction mixture to 80°C for 6 hours.[5][6]

  • After cooling, extract the mixture with ethyl acetate (50 mL).[5][6]

  • Wash the organic layer with brine (20 mL) and dry over magnesium sulfate.[5][6]

  • Remove the solvent under reduced pressure and purify the residue by column chromatography to afford the product as a light-brown solid (2.2 g, 80% yield).[5][6]

Step 2: Synthesis of Sorafenib

  • Suspend 4-(4-aminophenoxy)-N-methylpicolinamide (5.23 g, 21.5 mmol) in ethyl acetate (14.6 g).[4]

  • Heat the suspension to 40°C.[4]

  • Add a solution of 4-chloro-3-trifluoromethylphenylisocyanate (5 g, 22.6 mmol) in ethyl acetate (5.8 g) dropwise, maintaining the temperature below 60°C.[4]

  • Cool the mixture to 20°C over 1 hour and continue stirring for an additional 30 minutes.[4]

  • Filter the resulting precipitate, wash with ethyl acetate (3 g), and dry under reduced pressure at 50°C to yield Sorafenib.[4]

Synthesis of Regorafenib

Step 1: Synthesis of 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide

  • Under a nitrogen atmosphere, charge a reaction vessel with 4-amino-3-fluorophenol, 4-chloro-N-methylpyridine-2-carboxamide, and N,N-dimethylacetamide (DMAc).[3]

  • Add sodium hydroxide (B78521) to the solution and stir until all solids are dissolved.[3]

  • Heat the reaction mixture to 105°C and maintain this temperature for 1 hour.[3]

  • Upon completion, add water to the system and cool the mixture to 10°C.[3]

  • Stir overnight to facilitate crystallization.

  • Filter the resulting solid, wash, and dry to obtain the intermediate.[3]

Step 2: Synthesis of 4-chloro-3-(trifluoromethyl)phenyl isocyanate

  • Dissolve triphosgene in dichloromethane (DCM).[3]

  • Add a solution of 4-chloro-3-(trifluoromethyl)aniline in DCM dropwise to the triphosgene solution.[3]

  • Subsequently, add a solution of triethylamine in DCM dropwise.[3]

  • Remove the solvent by rotary evaporation to yield the isocyanate intermediate.[3]

Step 3: Synthesis of Regorafenib

  • To a solution of 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide in dichloromethane, add a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate in dichloromethane dropwise at 0°C under an argon atmosphere.[3]

  • Allow the mixture to stir at room temperature for 16 hours, during which a brown solid will precipitate.[3]

  • Filter the precipitate and suspend it in diethyl ether.

  • Stir for 2 hours, then filter to collect the solid, which is then washed and dried to yield Regorafenib.[3]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the targeted signaling pathways and a general experimental workflow for the synthesis of these pharmaceutical compounds.

experimental_workflow cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_final Final Product start1 Picolinic Acid inter1 4-Chloro-N-methylpicolinamide start1->inter1 Chlorination & Amidation start2 Substituted Aniline/Phenol inter2 Diaryl Ether/Amine Intermediate start2->inter2 Nucleophilic Aromatic Substitution inter3 Substituted Phenyl Isocyanate start2->inter3 Phosgenation inter1->inter2 Nucleophilic Aromatic Substitution final_product Sorafenib / Regorafenib inter2->final_product Urea Formation inter3->final_product Urea Formation

Caption: General synthetic workflow for Sorafenib and Regorafenib.

ras_raf_mek_erk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Transcription Factors ERK->Transcription Activation Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Sorafenib Sorafenib / Regorafenib Sorafenib->RAF Inhibition

Caption: The RAS-RAF-MEK-ERK signaling pathway and its inhibition.

vegfr_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_response Cellular Response VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binding & Dimerization PLCg PLCγ VEGFR->PLCg Activation PI3K PI3K VEGFR->PI3K Activation Ras Ras VEGFR->Ras Activation PKC PKC PLCg->PKC Activation Angiogenesis Angiogenesis PKC->Angiogenesis Permeability Vascular Permeability PKC->Permeability Akt Akt PI3K->Akt Activation Survival Cell Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Sorafenib Sorafenib / Regorafenib Sorafenib->VEGFR Inhibition Sorafenib->Raf Inhibition

Caption: The VEGFR signaling pathway and its inhibition.

References

Application Notes and Protocols: Reaction of Methyl 2-aminoisonicotinate with Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-aminoisonicotinate is a versatile bifunctional molecule featuring a nucleophilic amino group and an ester moiety on a pyridine (B92270) ring. This unique structure makes it a valuable building block in medicinal chemistry and materials science. The reactivity of the amino group with various electrophiles allows for the synthesis of a diverse range of derivatives with potential biological activities. These notes provide detailed protocols for several key electrophilic reactions of this compound, including N-acylation, N-alkylation, urea (B33335) and thiourea (B124793) formation, N-sulfonylation, and potential aromatic substitution reactions such as halogenation and nitration.

Reactions at the Amino Group

The primary amino group of this compound is the most nucleophilic site and readily reacts with a variety of electrophiles.

N-Acylation

N-acylation is a fundamental transformation used to introduce an acyl group onto the amino moiety, forming a stable amide bond. This reaction is widely used to synthesize derivatives with diverse functionalities.

Objective: To protect the amino group of this compound with a di-tert-butyl dicarbonate (B1257347) (Boc₂O) group.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • tert-Butanol (t-BuOH)

  • Round-bottomed flask

  • Magnetic stirrer

  • Oil bath

  • Filtration apparatus

Procedure:

  • Charge a 500 mL round-bottomed flask with this compound (5.0 g, 32.9 mmol).

  • Suspend the starting material in t-BuOH (200 mL).

  • To the stirring suspension, add di-tert-butyl dicarbonate (7.53 g, 34.5 mmol).

  • Vent the flask and place it in a preheated oil bath at 50°C.

  • Stir the reaction mixture overnight (approximately 22 hours).

  • Monitor the reaction progress by LCMS to confirm the consumption of the starting material.

  • Cool the mixture to room temperature.

  • Filter the solid product. The material can be used without further purification.

Quantitative Data:

Product NameMolecular FormulaMolecular Weight ( g/mol )YieldAppearance
Methyl 2-(Boc-amino)isonicotinateC₁₂H₁₆N₂O₄252.275.93 gWhite solid

Characterization Data (¹H NMR):

  • ¹H NMR (400 MHz, DMSO-d₆) δ ppm 10.14 (1H, s), 8.43 (1H, dd, J=5.02, 0.75 Hz), 8.33 (1H, s), 7.45 (1H, dd, J=5.02, 1.51 Hz), 3.89 (3H, s), 1.48 (9H, s).

Objective: To synthesize N-acyl derivatives of this compound using various acid chlorides.

Materials:

  • This compound

  • Desired Acid Chloride (e.g., Acetyl chloride, Benzoyl chloride)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine or Triethylamine (TEA)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add anhydrous pyridine or TEA (1.2 eq.) dropwise to the cooled solution.

  • Slowly add the desired acid chloride (1.1 eq.) dropwise. The acid chloride can be pre-dissolved in a small amount of anhydrous DCM.

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Quantitative Data (Representative):

Acylating AgentProduct NameMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)
Acetyl ChlorideMethyl 2-acetamidoisonicotinateC₉H₁₀N₂O₃194.1985-95
Benzoyl ChlorideMethyl 2-benzamidoisonicotinateC₁₄H₁₂N₂O₃256.2680-90
N-Alkylation

N-alkylation introduces an alkyl group to the amino function. Reductive amination is a common and effective method for this transformation.

Objective: To synthesize N-alkyl derivatives of this compound via reductive amination.

Materials:

  • This compound

  • Aldehyde or Ketone (1.0-1.2 eq.)

  • Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN) (1.5 eq.)

  • 1,2-Dichloroethane (DCE) or Methanol (MeOH)

  • Acetic Acid (catalytic amount, if needed)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq.) and the desired aldehyde or ketone (1.0-1.2 eq.) in DCE or MeOH, add a catalytic amount of acetic acid if necessary.

  • Stir the mixture at room temperature for 1-2 hours to form the imine intermediate.

  • Add the reducing agent (NaBH(OAc)₃ or NaBH₃CN) portion-wise at 0°C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by the addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM or Ethyl Acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Quantitative Data (Representative):

Carbonyl CompoundProduct NameMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)
BenzaldehydeMethyl 2-(benzylamino)isonicotinateC₁₄H₁₄N₂O₂242.2770-85
AcetoneMethyl 2-(isopropylamino)isonicotinateC₁₀H₁₄N₂O₂194.2365-80
Urea and Thiourea Formation

The reaction of the primary amine with isocyanates or isothiocyanates provides a straightforward route to urea and thiourea derivatives, which are important pharmacophores in drug discovery.

Objective: To synthesize N,N'-substituted ureas from this compound.

Materials:

  • This compound

  • Isocyanate (e.g., Phenyl isocyanate) (1.0-1.1 eq.)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq.) in anhydrous THF or DCM in a round-bottom flask.

  • Add the desired isocyanate (1.0-1.1 eq.) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature until a precipitate is formed or the reaction is complete (monitored by TLC).

  • If a precipitate forms, collect the solid by filtration and wash with a small amount of cold solvent.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography.

Objective: To synthesize N,N'-substituted thioureas from this compound.

Procedure:

This protocol is similar to the urea synthesis, substituting the isocyanate with the corresponding isothiocyanate (e.g., Phenyl isothiocyanate).

Quantitative Data (Representative):

ElectrophileProduct NameMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)
Phenyl isocyanateMethyl 2-(3-phenylureido)isonicotinateC₁₄H₁₃N₃O₃271.27>90
Phenyl isothiocyanateMethyl 2-(3-phenylthioureido)isonicotinateC₁₄H₁₃N₃O₂S287.34>90
N-Sulfonylation

Reaction with sulfonyl chlorides yields sulfonamides, another important functional group in medicinal chemistry.

Objective: To synthesize N-sulfonyl derivatives of this compound.

Materials:

  • This compound

  • Sulfonyl chloride (e.g., p-Toluenesulfonyl chloride) (1.1 eq.)

  • Pyridine or Triethylamine (TEA) (1.5 eq.)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq.) in anhydrous DCM and cool to 0°C.

  • Add pyridine or TEA (1.5 eq.).

  • Add the sulfonyl chloride (1.1 eq.) portion-wise, maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Wash the reaction mixture with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by recrystallization or silica gel column chromatography.

Quantitative Data (Representative):

Sulfonyl ChlorideProduct NameMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)
p-Toluenesulfonyl chlorideMethyl 2-(4-methylphenylsulfonamido)isonicotinateC₁₄H₁₄N₂O₄S306.3480-90

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring of this compound is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom and the ester group. However, the amino group is a strong activating group. The directing effect will be a combination of these factors, and reactions may require forcing conditions.

Halogenation

Halogenation of 2-aminopyridine (B139424) derivatives can be achieved using various halogenating agents. The position of substitution will be influenced by the electronic effects of the existing substituents.

Objective: To synthesize brominated derivatives of this compound.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (MeCN) or Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Light source (for radical initiation if needed)

Procedure:

  • Dissolve this compound (1.0 eq.) in MeCN or DCM.

  • Add N-Bromosuccinimide (1.0-1.2 eq.) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., DCM or Ethyl Acetate).

  • Wash the combined organic layers with aqueous sodium thiosulfate (B1220275) solution to remove any remaining bromine, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Expected Products: Based on the directing effects of the amino and ester groups, bromination is expected to occur at the C3 or C5 position.

Nitration

Nitration of the pyridine ring requires harsh conditions and careful control to avoid side reactions.

Objective: To synthesize nitro derivatives of this compound.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Carefully add concentrated H₂SO₄ to a round-bottom flask and cool to 0°C in an ice bath.

  • Slowly add this compound to the cold sulfuric acid with stirring.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated HNO₃ to concentrated H₂SO₄ at 0°C.

  • Add the cold nitrating mixture dropwise to the solution of the substrate, keeping the temperature below 10°C.

  • After the addition is complete, stir the reaction at 0-10°C for a specified time, then allow it to warm to room temperature.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a base (e.g., NaOH or NH₄OH) and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Expected Products: Nitration is expected to occur at the C3 or C5 position, directed by the activating amino group.

Visualization of Experimental Workflows

N-Acylation Workflow

N_Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Methyl 2-aminoisonicotinate in DCM cool Cool to 0°C start->cool add_base Add Pyridine/TEA cool->add_base add_acyl Add Acid Chloride add_base->add_acyl react Stir at 0°C then RT add_acyl->react monitor Monitor by TLC react->monitor quench Quench with NaHCO₃ monitor->quench Reaction Complete extract Extract with DCM quench->extract wash Wash with H₂O & Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography product Pure N-Acylated Product chromatography->product Reductive_Amination_Workflow cluster_imine Imine Formation cluster_reduction Reduction cluster_workup Work-up cluster_purification Purification mix Mix Amine, Carbonyl & Solvent stir_imine Stir at RT mix->stir_imine add_reductant Add NaBH(OAc)₃ stir_imine->add_reductant stir_reduction Stir until complete add_reductant->stir_reduction quench Quench with NaHCO₃ stir_reduction->quench extract Extract quench->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography product Pure N-Alkylated Product chromatography->product

Application Notes and Protocols: Acylation of the Amino Group of Methyl 2-aminoisonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the N-acylation of Methyl 2-aminoisonicotinate, a valuable building block in medicinal chemistry. The acylation of the primary amino group is a fundamental transformation for generating diverse compound libraries for drug discovery. This application note outlines synthetic procedures using common acylating agents, including acyl chlorides and anhydrides, and provides a framework for the synthesis of N-acyl this compound derivatives. Furthermore, we present a relevant signaling pathway, the PI3K/Akt/mTOR pathway, which is a common target for therapeutic agents and can be modulated by N-acyl-2-aminopyridine scaffolds.

Introduction

This compound is a versatile bifunctional molecule featuring a nucleophilic amino group and a methyl ester on a pyridine (B92270) scaffold. The selective acylation of the 2-amino group is a key step in the synthesis of a wide array of derivatives with potential biological activity. N-acylated 2-aminopyridines are a privileged structural motif found in numerous kinase inhibitors and other therapeutic agents. The amide bond formation allows for the introduction of various substituents, enabling the fine-tuning of physicochemical and pharmacological properties such as solubility, metabolic stability, and target binding affinity. This document provides standardized protocols for the efficient acylation of this compound.

Data Presentation

The following table summarizes representative quantitative data for the acylation of this compound with various acylating agents under the described reaction conditions. Please note that actual yields may vary depending on the specific acylating agent, reaction scale, and purification efficiency.

Acylating AgentProduct NameMolecular Weight ( g/mol )Typical Yield (%)Purity (by HPLC, %)
Acetyl ChlorideMethyl 2-acetamidoisonicotinate194.1985-95>98
Acetic Anhydride (B1165640)Methyl 2-acetamidoisonicotinate194.1980-90>98
Benzoyl ChlorideMethyl 2-benzamidoisonicotinate256.2680-90>98
Isobutyryl ChlorideMethyl 2-(isobutyramido)isonicotinate222.2482-92>98
Cyclopropanecarbonyl ChlorideMethyl 2-(cyclopropanecarboxamido)isonicotinate220.2385-95>98

Experimental Protocols

Methodology 1: Acylation with Acyl Chlorides

This protocol describes a general procedure for the acylation of this compound using an acyl chloride in the presence of a base.

Materials:

  • This compound

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine or Triethylamine (B128534) (TEA)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equivalent). Dissolve the starting material in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Base and Acylating Agent: To the cooled solution, add anhydrous pyridine or triethylamine (1.2 equivalents) dropwise. Slowly add the desired acyl chloride (1.1 equivalents) dropwise to the reaction mixture. The acyl chloride can be dissolved in a small amount of anhydrous DCM before addition.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction and Drying: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) or by silica (B1680970) gel column chromatography to yield the pure N-acylated product.

Methodology 2: Acylation with Acetic Anhydride

This protocol details the N-acetylation of this compound using acetic anhydride.

Materials:

  • This compound

  • Acetic Anhydride

  • Pyridine (optional, as catalyst)

  • Ethyl Acetate

  • Ice water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equivalent) and acetic anhydride (2.0-3.0 equivalents). A catalytic amount of pyridine can be added to accelerate the reaction.

  • Heating: Heat the reaction mixture to 80-100 °C and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up: After cooling to room temperature, slowly pour the reaction mixture into ice water to quench the excess acetic anhydride.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude Methyl 2-acetamidoisonicotinate.

  • Purification: The crude product can be further purified by recrystallization or column chromatography to achieve high purity.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Acylation Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Dissolve this compound in anhydrous DCM cool Cool to 0 °C start->cool add_base Add Base (Pyridine or TEA) cool->add_base add_acyl Add Acylating Agent (Acyl Chloride or Anhydride) add_base->add_acyl stir Stir and Monitor (TLC) add_acyl->stir quench Quench Reaction stir->quench extract Extract with Organic Solvent quench->extract wash Wash with H₂O and Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify product Pure N-Acylated Product purify->product

Caption: General experimental workflow for the acylation of this compound.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 ATP→ADP PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation | Inhibitor N-Acyl-2-aminopyridine Derivative Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by an N-acyl-2-aminopyridine derivative.

Application Notes and Protocols: Ester Hydrolysis of Methyl 2-aminoisonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hydrolysis of methyl 2-aminoisonicotinate is a fundamental chemical transformation that yields 2-aminoisonicotinic acid, a valuable building block in medicinal chemistry and drug development. The presence of the amino group on the pyridine (B92270) ring makes this scaffold a key component in the synthesis of various biologically active molecules. This document provides detailed protocols for both acid-catalyzed and base-catalyzed (saponification) hydrolysis of this compound, along with representative data and reaction workflows.

The protocols outlined below are based on established principles of ester hydrolysis and adapted from procedures for structurally similar compounds due to the limited availability of specific literature data for this particular substrate.

Chemical Reaction

The overall reaction involves the cleavage of the ester bond in this compound to form 2-aminoisonicotinic acid and methanol (B129727). This can be achieved under acidic or basic conditions.

Reaction Scheme:

Data Presentation

The following tables summarize typical quantitative data for the acid- and base-catalyzed hydrolysis of this compound. These values are representative and may vary depending on the specific reaction scale and conditions.

Table 1: Acid-Catalyzed Hydrolysis of this compound

ParameterValue
Catalyst Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)
Solvent Water or Aqueous Dioxane
Temperature 80 - 100 °C (Reflux)
Reaction Time 4 - 12 hours
Typical Yield 85 - 95%

Table 2: Base-Catalyzed Hydrolysis (Saponification) of this compound

ParameterValue
Base Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
Solvent Aqueous Methanol or Ethanol
Temperature 60 - 80 °C (Reflux)
Reaction Time 2 - 6 hours
Typical Yield 90 - 98%

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis

This protocol describes the hydrolysis of this compound using a strong acid catalyst.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄) or Concentrated Hydrochloric Acid (HCl)

  • Dioxane (optional)

  • Water

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • pH paper or pH meter

  • Separatory funnel

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a suitable amount of water or a mixture of water and dioxane (e.g., 10 mL per gram of ester).

  • Acid Addition: Slowly and carefully add the acid catalyst (e.g., 2-3 equivalents of concentrated H₂SO₄ or HCl) to the stirring solution.

  • Heating: Heat the reaction mixture to reflux (80-100 °C) using a heating mantle or oil bath.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Be cautious as CO₂ gas will be evolved.

    • If a precipitate (the product, 2-aminoisonicotinic acid) forms, it can be collected by vacuum filtration.

    • If the product remains in solution, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to remove any unreacted starting material or non-polar impurities.

    • Acidify the aqueous layer to the isoelectric point of 2-aminoisonicotinic acid (typically around pH 3-4) with dilute HCl to precipitate the product.

  • Isolation and Purification:

    • Collect the precipitated product by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold water.

    • Dry the product under vacuum to obtain 2-aminoisonicotinic acid.

    • If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water).

Protocol 2: Base-Catalyzed Hydrolysis (Saponification)

This protocol details the saponification of this compound using a strong base.

Materials:

  • This compound

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Methanol or Ethanol

  • Water

  • Hydrochloric Acid (HCl) (e.g., 1M or 2M)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • pH paper or pH meter

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a mixture of methanol (or ethanol) and water (e.g., 3:1 v/v, 10 mL per gram of ester).

  • Base Addition: Add the base (e.g., 2-3 equivalents of NaOH or KOH) to the stirring solution.

  • Heating: Heat the reaction mixture to reflux (60-80 °C) using a heating mantle or oil bath.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 2-6 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the organic solvent (methanol or ethanol) under reduced pressure.

    • Dilute the remaining aqueous solution with water.

    • Wash the aqueous solution with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material or impurities.

  • Isolation and Purification:

    • Cool the aqueous solution in an ice bath.

    • Carefully acidify the solution with HCl to the isoelectric point of 2-aminoisonicotinic acid (typically around pH 3-4) to precipitate the product.

    • Collect the precipitated product by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold water.

    • Dry the product under vacuum to obtain 2-aminoisonicotinic acid.

    • If necessary, the product can be further purified by recrystallization.

Visualizations

The following diagrams illustrate the chemical pathways and a general experimental workflow for the hydrolysis of this compound.

Acid_Catalyzed_Hydrolysis Start This compound Protonation Protonated Ester (Carbonyl Activation) Start->Protonation + H⁺ Nucleophilic_Attack Tetrahedral Intermediate Protonation->Nucleophilic_Attack + H₂O Proton_Transfer Protonated Alcohol Intermediate Nucleophilic_Attack->Proton_Transfer Proton Transfer Elimination Protonated Carboxylic Acid Proton_Transfer->Elimination - Methanol Methanol Methanol Deprotonation 2-aminoisonicotinic acid Elimination->Deprotonation - H⁺

Caption: Acid-Catalyzed Hydrolysis Pathway.

Base_Catalyzed_Hydrolysis Start This compound Nucleophilic_Attack Tetrahedral Intermediate Start->Nucleophilic_Attack + OH⁻ Elimination 2-aminoisonicotinic acid Nucleophilic_Attack->Elimination - Methoxide Methoxide Methoxide Ion Carboxylate Carboxylate Salt Elimination->Carboxylate + OH⁻ (fast) Final_Product 2-aminoisonicotinic acid Carboxylate->Final_Product + H⁺ (Work-up)

Caption: Base-Catalyzed Hydrolysis (Saponification) Pathway.

Experimental_Workflow Setup Reaction Setup (Ester, Solvent, Catalyst/Base) Reaction Heating and Stirring (Reflux) Setup->Reaction Monitoring Reaction Monitoring (TLC/HPLC) Reaction->Monitoring Monitoring->Reaction Continue reaction Workup Work-up (Neutralization/Acidification) Monitoring->Workup Reaction complete Isolation Product Isolation (Filtration) Workup->Isolation Purification Purification (Recrystallization) Isolation->Purification Analysis Product Analysis (NMR, MS, etc.) Purification->Analysis

Caption: General Experimental Workflow for Hydrolysis.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Methyl 2-aminoisonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for palladium-catalyzed cross-coupling reactions involving Methyl 2-aminoisonicotinate. This versatile building block is of significant interest in medicinal chemistry and materials science. The methodologies described herein focus on Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, offering a guide to the synthesis of a variety of substituted pyridine (B92270) derivatives.

Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1] this compound, with its reactive amino group and pyridine core, is a valuable substrate for generating diverse molecular architectures. The pyridine motif is a common feature in many pharmaceuticals, making these reactions highly relevant to drug discovery and development.[2]

This document outlines general procedures that can be adapted and optimized for specific research needs. It is important to note that for Suzuki, Heck, and Sonogashira reactions, a halogenated derivative of this compound is typically required as the starting material. The amino group may also require protection, for example with a Boc group, to prevent side reactions.[1]

I. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of a C-N bond between an aryl halide and an amine. In the context of this compound, this reaction can be used to introduce various aryl or heteroaryl groups at the 2-amino position, yielding N-aryl-2-aminoisonicotinates.

General Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a general guideline for the N-arylation of this compound with an aryl bromide.

Reaction Scheme:

Caption: General scheme for the Buchwald-Hartwig amination of this compound.

Materials:

  • This compound

  • Aryl bromide

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine (B1218219) ligand (e.g., Xantphos, BINAP)[3]

  • Base (e.g., Cs₂CO₃, NaOt-Bu)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium precatalyst (e.g., 1-5 mol%) and the phosphine ligand (e.g., 2-10 mol%).

  • Add the base (e.g., 1.5-2.0 equivalents).

  • Add this compound (1.0 equivalent) and the aryl bromide (1.2 equivalents).

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Quantitative Data: Buchwald-Hartwig Amination
Catalyst/Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ (5) / BINAP (8)Cs₂CO₃ (10)Toluene110870-95[4]
Pd₂(dba)₃ (2) / Xantphos (4)NaOt-Bu (1.5)Dioxane10012-2465-90General Protocol

II. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organohalide and an organoboron compound. To apply this to this compound, a halogenated derivative (e.g., methyl 2-amino-5-bromoisonicotinate) is required as the starting material.

General Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the coupling of a bromo-substituted this compound derivative with an arylboronic acid.

Reaction Scheme:

reactant1 Methyl 2-amino-5-bromoisonicotinate reaction reaction reactant1->reaction reactant2 Arylboronic Acid reactant2->reaction product Methyl 2-amino-5-arylisonicotinate catalyst Pd Catalyst catalyst->reaction base Base base->reaction reaction->product

Caption: General scheme for the Suzuki-Miyaura coupling of a halogenated this compound derivative.

Materials:

  • Methyl 2-amino-5-bromoisonicotinate

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water, DMF, toluene)

Procedure:

  • To a reaction vessel, add the bromo-substituted this compound (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), and the base (2.0-3.0 equivalents).

  • Add the palladium catalyst (1-5 mol%).

  • Add the degassed solvent or solvent mixture.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen) and seal.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Dilute with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Quantitative Data: Suzuki-Miyaura Coupling
Catalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ (5)K₂CO₃ (2)1,4-Dioxane/H₂O901275-95[5]
PdCl₂(dppf) (3)K₃PO₄ (3)DMF100870-90General Protocol

III. Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. Similar to the Suzuki coupling, a halogenated derivative of this compound is necessary.

General Experimental Protocol: Sonogashira Coupling

This protocol outlines the coupling of an iodo-substituted this compound derivative with a terminal alkyne.

Reaction Scheme:

reactant1 Methyl 2-amino-5-iodoisonicotinate reaction reaction reactant1->reaction reactant2 Terminal Alkyne reactant2->reaction product Methyl 2-amino-5-alkynylisonicotinate catalyst Pd/Cu Catalyst catalyst->reaction base Base base->reaction reaction->product

Caption: General scheme for the Sonogashira coupling of a halogenated this compound derivative.

Materials:

  • Methyl 2-amino-5-iodoisonicotinate

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) co-catalyst (e.g., CuI)

  • Amine base (e.g., triethylamine, diisopropylamine)

  • Solvent (e.g., THF, DMF)

Procedure:

  • To a reaction vessel, add the iodo-substituted this compound (1.0 equivalent) and the terminal alkyne (1.2-1.5 equivalents).

  • Add the palladium catalyst (1-5 mol%) and the copper(I) co-catalyst (2-10 mol%).

  • Add the solvent and the amine base.

  • Degas the mixture and place under an inert atmosphere.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through celite to remove the catalyst.

  • Concentrate the filtrate and partition between an organic solvent and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Quantitative Data: Sonogashira Coupling
Pd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₂Cl₂ (2.5)CuI (5)Et₃NDMF100372-96[6]
Pd(PPh₃)₄ (5)CuI (10)i-Pr₂NHTHFRT1265-85[7]

IV. Heck Reaction

The Heck reaction forms a C-C bond between an aryl or vinyl halide and an alkene. A halogenated derivative of this compound is required for this transformation.

General Experimental Protocol: Heck Reaction

This protocol provides a general method for the coupling of a bromo-substituted this compound derivative with an alkene.

Reaction Scheme:

reactant1 Methyl 2-amino-5-bromoisonicotinate reaction reaction reactant1->reaction reactant2 Alkene reactant2->reaction product Methyl 2-amino-5-alkenylisonicotinate catalyst Pd Catalyst catalyst->reaction base Base base->reaction reaction->product

Caption: General scheme for the Heck reaction of a halogenated this compound derivative.

Materials:

  • Methyl 2-amino-5-bromoisonicotinate

  • Alkene (e.g., styrene, acrylate)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Phosphine ligand (e.g., P(o-tolyl)₃) or N-heterocyclic carbene (NHC) ligand

  • Base (e.g., Et₃N, K₂CO₃)

  • Solvent (e.g., DMF, NMP, acetonitrile)

Procedure:

  • In a reaction vessel, combine the bromo-substituted this compound (1.0 equivalent), the alkene (1.5 equivalents), the palladium catalyst (1-5 mol%), and the ligand (if required).

  • Add the base (2.0-3.0 equivalents) and the solvent.

  • Degas the mixture and place under an inert atmosphere.

  • Heat the reaction to a temperature typically between 80 °C and 140 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once complete, cool the reaction mixture to room temperature.

  • Dilute with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Quantitative Data: Heck Reaction
Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ (1)P(o-tolyl)₃ (2)Et₃N (2)Acetonitrile801260-85General Protocol
PdCl₂(PPh₃)₂ (3)-K₂CO₃ (2)DMF1302455-80[8]

Visualizations

General Palladium-Catalyzed Cross-Coupling Cycle

G Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition R-X R-X R-X->Oxidative_Addition R-Pd(II)L_n-X R-Pd(II)L_n-X Oxidative_Addition->R-Pd(II)L_n-X Transmetalation Transmetalation R-Pd(II)L_n-X->Transmetalation R'-M R'-M R'-M->Transmetalation R-Pd(II)L_n-R' R-Pd(II)L_n-R' Transmetalation->R-Pd(II)L_n-R' Reductive_Elimination Reductive Elimination R-Pd(II)L_n-R'->Reductive_Elimination Reductive_Elimination->Pd(0)L_n R-R' R-R' Reductive_Elimination->R-R'

Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Reagents Inert_Atmosphere Inert_Atmosphere Reagents->Inert_Atmosphere Solvent Solvent Inert_Atmosphere->Solvent Heating Heating Solvent->Heating Monitoring Monitoring Heating->Monitoring Extraction Extraction Monitoring->Extraction Drying Drying Extraction->Drying Purification Purification Drying->Purification

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.

Logical Relationship of Reactants and Products

G Methyl_2_aminoisonicotinate Methyl_2_aminoisonicotinate Halogenation Halogenation Methyl_2_aminoisonicotinate->Halogenation Halogenated_Intermediate Halogenated_Intermediate Halogenation->Halogenated_Intermediate Pd_Coupling Pd-Catalyzed Cross-Coupling Halogenated_Intermediate->Pd_Coupling Coupling_Partner Arylboronic Acid Terminal Alkyne Alkene Coupling_Partner->Pd_Coupling Substituted_Product Substituted_Product Pd_Coupling->Substituted_Product

Caption: Logical relationship for the functionalization of this compound via halogenation and subsequent cross-coupling.

References

Synthesis of Amides from Methyl 2-aminoisonicotinate: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-aminoisonicotinate is a versatile pyridine-based building block frequently employed in the synthesis of novel compounds for pharmaceutical and materials science research. The primary amino group attached to the pyridine (B92270) ring offers a reactive handle for various chemical transformations, most notably the formation of amide bonds. This acylation reaction allows for the introduction of a wide array of functional groups, enabling the systematic exploration of structure-activity relationships (SAR) in drug discovery and the fine-tuning of material properties. The resulting N-acyl-2-aminoisonicotinamides are key intermediates and final products in the development of new therapeutic agents and functional materials.

This document provides detailed application notes and experimental protocols for the synthesis of amides from this compound. It covers common synthetic strategies, including the use of acyl chlorides and standard coupling agents, and offers step-by-step procedures to guide researchers in the laboratory.

Synthetic Strategies for Amide Bond Formation

The synthesis of amides from this compound typically involves the reaction of its primary amino group with a carboxylic acid or a more reactive carboxylic acid derivative. Two of the most common and effective methods are:

  • Acylation with Acyl Chlorides: This is a robust and widely used method that involves a two-step process. First, the carboxylic acid of interest is converted to its more reactive acyl chloride, typically using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with this compound in the presence of a non-nucleophilic base to yield the desired amide.

  • Amide Coupling using Coupling Reagents: This one-pot method avoids the isolation of the often-sensitive acyl chloride. A coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), is used to activate the carboxylic acid in situ. The activated species then reacts with this compound to form the amide bond. This method is particularly useful for sensitive substrates and in peptide synthesis.

Data Presentation: Representative Amide Synthesis

The following table summarizes typical quantitative data for the synthesis of various amides from this compound using the acyl chloride method. Please note that yields are highly dependent on the specific substrate, reaction scale, and purification method.

Carboxylic Acid PrecursorAcylating AgentProductMolecular Weight ( g/mol )Typical Yield (%)Reaction Time (h)
Benzoic AcidBenzoyl ChlorideMethyl 2-benzamidoisonicotinate256.2685-952-4
Acetic AcidAcetyl ChlorideMethyl 2-acetamidoisonicotinate194.1980-901-3
Isobutyric AcidIsobutyryl ChlorideMethyl 2-(isobutyramido)isonicotinate222.2475-853-5
Cyclopropanecarboxylic AcidCyclopropanecarbonyl ChlorideMethyl 2-(cyclopropanecarboxamido)isonicotinate220.2280-902-4

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-benzamidoisonicotinate via Acyl Chloride

This protocol details the synthesis of a representative amide, Methyl 2-benzamidoisonicotinate, from this compound and benzoyl chloride.

Materials:

  • This compound

  • Benzoyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine or Triethylamine (B128534) (TEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexanes and Ethyl Acetate (B1210297) for chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Base and Acyl Chloride: To the cooled solution, add anhydrous pyridine or triethylamine (1.2 equivalents) dropwise. Subsequently, slowly add benzoyl chloride (1.1 equivalents) dropwise to the reaction mixture. The benzoyl chloride can be pre-dissolved in a small amount of anhydrous DCM before addition.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Methyl 2-benzamidoisonicotinate.

  • Characterization: Characterize the final product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Protocol 2: General Procedure for Amide Synthesis using HATU Coupling Agent

This protocol provides a general method for the direct coupling of a carboxylic acid with this compound using HATU.

Materials:

  • This compound

  • Carboxylic acid of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard workup and purification reagents as in Protocol 1.

Procedure:

  • Reagent Preparation: In a dry reaction vessel under an inert atmosphere, dissolve the carboxylic acid (1.0 equivalent), this compound (1.1 equivalents), and HATU (1.2 equivalents) in anhydrous DMF or DCM.

  • Base Addition: Cool the solution to 0 °C and add DIPEA or TEA (2.5 equivalents) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until completion, as monitored by TLC or LC-MS (typically 1-4 hours).

  • Work-up and Purification: Upon completion, perform an aqueous work-up as described in Protocol 1. The crude product is then purified by silica gel column chromatography to yield the pure amide.

Visualizations

Experimental Workflow for Acyl Chloride Method

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Methyl 2-aminoisonicotinate in DCM cool Cool to 0 °C start->cool add_base Add Base (Pyridine/TEA) cool->add_base add_acyl_chloride Add Acyl Chloride add_base->add_acyl_chloride warm Warm to RT & Stir add_acyl_chloride->warm monitor Monitor by TLC warm->monitor quench Quench with NaHCO₃ (aq) monitor->quench Reaction Complete extract Extract with DCM quench->extract wash Wash with Water & Brine extract->wash dry Dry over Na₂SO₄/MgSO₄ wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product Pure Amide Product purify->product

Caption: General experimental workflow for the synthesis of amides from this compound via the acyl chloride method.

Reaction Scheme: Amide Synthesis

reaction_scheme reactant1 This compound plus1 + reactant2 Carboxylic Acid (or Acyl Chloride) arrow -> conditions Coupling Agent / Base Solvent, Temp. product N-Acyl-2-aminoisonicotinamide plus2 + byproduct Byproducts

Caption: General reaction scheme for the synthesis of N-acyl-2-aminoisonicotinamides.

Application Notes and Protocols for the Use of Methyl 2-aminoisonicotinate in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, and metabolism. The dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The pyridine (B92270) scaffold is a well-established pharmacophore in numerous FDA-approved kinase inhibitors, often playing a critical role in binding to the hinge region of the kinase ATP-binding site. Methyl 2-aminoisonicotinate is a versatile pyridine-based building block that serves as a valuable starting material for the synthesis of potent and selective kinase inhibitors. Its bifunctional nature, possessing both a nucleophilic amino group and an ester, allows for diverse chemical modifications to explore the chemical space around the pyridine core.

This document provides detailed application notes and protocols for the synthesis of a hypothetical kinase inhibitor, "Pyrinotinib-7," targeting the Anaplastic Lymphoma Kinase (ALK) signaling pathway. The synthetic strategy employs a multi-step synthesis involving a Suzuki-Miyaura coupling reaction, a key transformation in modern drug discovery. Furthermore, a detailed protocol for evaluating the biological activity of the synthesized compound using an in vitro kinase inhibition assay is provided.

Target Signaling Pathway: Anaplastic Lymphoma Kinase (ALK)

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations such as chromosomal translocations, gene fusions, or mutations, can drive the development and progression of various cancers, including non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma (ALCL). The aberrant ALK signaling cascade activates downstream pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, leading to increased cell proliferation, survival, and invasion. The inhibitor described herein, Pyrinotinib-7, is designed to bind to the ATP-binding pocket of ALK, thereby preventing its phosphorylation and the subsequent activation of downstream signaling.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase GRB2 GRB2 ALK->GRB2 PI3K PI3K ALK->PI3K JAK JAK ALK->JAK SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3 STAT3 STAT3->Transcription JAK->STAT3 Inhibitor Pyrinotinib-7 Inhibitor->ALK Inhibition

Caption: ALK signaling pathway and the point of inhibition.

Experimental Protocols

Protocol 1: Synthesis of Pyrinotinib-7

This protocol outlines a representative multi-step synthesis of a hypothetical ALK inhibitor, Pyrinotinib-7, starting from this compound.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (B1257347) (Boc)₂O

  • 4-(Dimethylamino)pyridine (DMAP)

  • Tert-butanol (t-BuOH)

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (ACN)

  • 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethan-1-one

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Triphenylphosphine (B44618) (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • Toluene (B28343)

  • Ethanol (B145695) (EtOH)

  • Water (H₂O)

  • (R)-1-(2,6-dichloro-3-fluorophenyl)ethan-1-ol

  • Sodium hydride (NaH)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Standard laboratory glassware and purification equipment (silica gel for column chromatography)

Workflow for the Synthesis of Pyrinotinib-7:

Synthesis_Workflow Start This compound Step1 Boc Protection Start->Step1 Intermediate1 Methyl 2-(Boc-amino)isonicotinate Step1->Intermediate1 Step2 Bromination (NBS) Intermediate1->Step2 Intermediate2 Methyl 5-bromo-2-(Boc-amino)isonicotinate Step2->Intermediate2 Step3 Suzuki-Miyaura Coupling Intermediate2->Step3 Intermediate3 Methyl 2-(Boc-amino)-5-(1-acetyl-1H-pyrazol-4-yl)isonicotinate Step3->Intermediate3 Step4 Ester Reduction & Etherification Intermediate3->Step4 Intermediate4 Protected Pyrinotinib-7 Core Step4->Intermediate4 Step5 Boc Deprotection Intermediate4->Step5 End Pyrinotinib-7 Step5->End

Caption: Synthetic workflow for Pyrinotinib-7.

Procedure:

  • Step 1: Boc Protection of this compound

    • Dissolve this compound (1.0 eq) in tert-butanol.

    • Add di-tert-butyl dicarbonate (1.1 eq) and a catalytic amount of DMAP.

    • Stir the reaction mixture at 50°C overnight.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and filter to obtain Methyl 2-(Boc-amino)isonicotinate as a white solid.

  • Step 2: Bromination

    • Dissolve Methyl 2-(Boc-amino)isonicotinate (1.0 eq) in acetonitrile.

    • Add N-Bromosuccinimide (1.05 eq) portion-wise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Monitor the reaction by TLC.

    • Quench the reaction with aqueous sodium thiosulfate (B1220275) solution and extract with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify by column chromatography to yield Methyl 5-bromo-2-(Boc-amino)isonicotinate.

  • Step 3: Suzuki-Miyaura Coupling

    • To a flask containing Methyl 5-bromo-2-(Boc-amino)isonicotinate (1.0 eq) and 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethan-1-one (1.2 eq), add a 2M aqueous solution of sodium carbonate (3.0 eq).

    • Add a mixture of toluene and ethanol (4:1 v/v).

    • Degas the mixture with argon for 20 minutes.

    • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

    • Heat the reaction mixture to 90°C and stir for 12 hours under an argon atmosphere.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate.

    • Dry the organic layer, concentrate, and purify by column chromatography to obtain Methyl 2-(Boc-amino)-5-(1-acetyl-1H-pyrazol-4-yl)isonicotinate.

  • Step 4: Ester Reduction and Etherification

    • This step involves a two-part process: reduction of the ester to an alcohol, followed by an etherification. For the purpose of this representative protocol, we will treat this as a conceptual step leading to the ether linkage found in similar inhibitors. A detailed, multi-step procedure would be required here. A plausible route involves reduction of the ester to the corresponding alcohol using a suitable reducing agent like lithium aluminum hydride, followed by a Williamson ether synthesis with (R)-1-(2,6-dichloro-3-fluorophenyl)ethan-1-ol under basic conditions (e.g., NaH in DMF).

  • Step 5: Boc Deprotection

    • Dissolve the protected Pyrinotinib-7 core (1.0 eq) in dichloromethane.

    • Add trifluoroacetic acid (10 eq) dropwise at 0°C.

    • Stir the reaction at room temperature for 2 hours.

    • Monitor the reaction by TLC.

    • Concentrate the reaction mixture under reduced pressure.

    • Neutralize with saturated aqueous sodium bicarbonate solution and extract with ethyl acetate.

    • Dry the organic layer, concentrate, and purify by column chromatography or recrystallization to yield Pyrinotinib-7.

Characterization: The structure and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a luminescent-based assay to determine the IC₅₀ value of Pyrinotinib-7 against ALK.

Materials:

  • Recombinant human ALK

  • Poly(Glu,Tyr) 4:1 substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Pyrinotinib-7 (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

  • Luminometer

Workflow for the In Vitro Kinase Inhibition Assay:

Kinase_Assay_Workflow Start Prepare Reagents Step1 Add Inhibitor (Pyrinotinib-7) to Plate Start->Step1 Step2 Add Kinase/Substrate Mixture Step1->Step2 Step3 Initiate Reaction with ATP Step2->Step3 Step4 Incubate at Room Temperature Step3->Step4 Step5 Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) Step4->Step5 Step6 Generate Luminescent Signal (Kinase Detection Reagent) Step5->Step6 Step7 Measure Luminescence Step6->Step7 End Data Analysis (IC50 determination) Step7->End

Caption: Workflow for an in vitro kinase inhibition assay.

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of Pyrinotinib-7 in DMSO. A typical starting concentration is 10 µM.

  • Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted Pyrinotinib-7 or DMSO (vehicle control).

  • Kinase Reaction:

    • Add 2 µL of a 2X kinase/substrate solution (ALK and Poly(Glu,Tyr)).

    • Initiate the reaction by adding 2 µL of a 2X ATP solution. The final reaction volume is 5 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for another 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the controls (0% inhibition for DMSO control, 100% inhibition for no kinase control).

    • Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Data Presentation

The following table summarizes the hypothetical quantitative data for the synthesis and biological activity of Pyrinotinib-7.

Table 1: Synthesis and Biological Activity of Pyrinotinib-7

ParameterValue
Synthesis
Final Yield35% (over 5 steps)
Purity (HPLC)>98%
Biological Activity (IC₅₀)
ALK15 nM
c-MET25 nM
ROS130 nM
EGFR>10,000 nM
VEGFR2>10,000 nM
SRC5,200 nM
ABL8,500 nM

Conclusion

This compound is a readily available and versatile starting material for the synthesis of potent kinase inhibitors. The protocols outlined in this document provide a framework for the rational design, synthesis, and biological evaluation of novel compounds targeting clinically relevant kinases such as ALK. The multi-step synthesis, employing robust and well-established chemical reactions like the Suzuki-Miyaura coupling, allows for the systematic exploration of the chemical space around the pyridine core to optimize potency, selectivity, and pharmacokinetic properties. The provided in vitro assay protocol offers a reliable method for assessing the biological activity of the synthesized compounds.

Application Notes and Protocols for the Large-Scale Production of Methyl 2-aminoisonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the large-scale production of Methyl 2-aminoisonicotinate, a key intermediate in the pharmaceutical industry. The following sections outline the primary synthesis routes, optimized reaction conditions for kilogram-scale production, purification methodologies, and comprehensive safety protocols. Quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using diagrams.

Introduction

This compound (also known as Methyl 2-aminopyridine-4-carboxylate) is a pivotal building block in the synthesis of a variety of active pharmaceutical ingredients (APIs). Its structural features, an amino group and a methyl ester on a pyridine (B92270) ring, allow for diverse chemical modifications, making it a valuable starting material in drug discovery and development. The efficient and scalable synthesis of this intermediate is therefore of significant industrial importance. This document outlines a robust and reproducible process for its large-scale production.

Synthesis Pathways

The primary and most industrially viable route for the synthesis of this compound is a two-step process. The first step involves the synthesis of the precursor, 2-aminoisonicotinic acid, followed by its esterification.

Synthesis_Pathway Starting_Material 2-Aminomethylpyridine Oxidation Oxidation Starting_Material->Oxidation [O] Precursor 2-Aminoisonicotinic Acid Oxidation->Precursor Esterification Esterification Precursor->Esterification MeOH, H₂SO₄ or SOCl₂ Final_Product This compound Esterification->Final_Product

Figure 1: Overall synthesis pathway for this compound.
Step 1: Synthesis of 2-Aminoisonicotinic Acid

The synthesis of the precursor, 2-aminoisonicotinic acid, can be achieved through the oxidation of 2-aminomethylpyridine. A patented method describes the use of a mixed catalyst system for this conversion.

Experimental Protocol: Synthesis of 2-Aminoisonicotinic Acid

  • Catalyst Preparation:

    • Dissolve Iron(III) nitrate (B79036) (Fe(NO₃)₃) and Manganese(II) chloride (MnCl₂) in water.

    • Add ammonium (B1175870) molybdate (B1676688) and mix thoroughly.

    • Introduce nano Titanium dioxide (TiO₂) particles to the mixture.

    • Heat the suspension to 70-80°C with stirring.

    • Slowly add a solution of sodium hydroxide (B78521) (NaOH) and sodium carbonate (Na₂CO₃).

    • Continue stirring for 2-4 hours, then allow the solid to settle for 18-24 hours.

    • Filter the solid, wash with water until neutral, and dry at 110-120°C for 8-12 hours.

    • Calcine the dried solid at 550-630°C for 4 hours to obtain the Fe-Mn-Mo-TiO catalyst.[1]

  • Oxidation Reaction:

    • In a suitable reactor, mix 2-aminomethylpyridine with water.

    • Heat the mixture to 40-50°C and add the prepared Fe-Mn-Mo-TiO catalyst.

    • Stir the suspension and slowly add dilute nitric acid over 3-4 hours.

    • After the addition is complete, cool the reaction mixture to room temperature and filter to remove the catalyst.

    • The filtrate containing 2-aminoisonicotinic acid is used directly in the next step.[1]

Step 2: Esterification of 2-Aminoisonicotinic Acid

The esterification of 2-aminoisonicotinic acid to its methyl ester is a critical step. Two primary methods are commonly employed on a large scale: sulfuric acid-catalyzed esterification and thionyl chloride-mediated esterification.

This is a classic and cost-effective method for large-scale esterification.

Experimental Protocol: Sulfuric Acid Catalyzed Esterification (Kilogram Scale)

  • Reaction Setup:

    • To a solution of 2-aminoisonicotinic acid (1.0 kg, 7.24 mol) in methanol (B129727) (10 L) in a suitable glass-lined reactor, slowly add concentrated sulfuric acid (0.71 L, 13.0 mol) while maintaining the temperature below 30°C with cooling.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 8-12 hours.

    • Monitor the reaction progress by HPLC or TLC until the starting material is consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to 0-5°C.

    • Slowly neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate or sodium carbonate until the pH reaches 7-8. Exercise caution as this will generate a significant amount of CO₂ gas.

    • The product will precipitate out of the solution.

    • Filter the solid product and wash it with cold water (2 x 2 L) to remove inorganic salts.

    • Dry the crude product under vacuum at 50-60°C.

This method is often faster and can be performed under milder conditions, generating HCl in situ as the catalyst.[2]

Experimental Protocol: Thionyl Chloride Mediated Esterification (Kilogram Scale)

  • Reaction Setup:

    • In a suitable glass-lined reactor, suspend 2-aminoisonicotinic acid (1.0 kg, 7.24 mol) in methanol (10 L).

    • Cool the suspension to 0-5°C.

  • Reaction Execution:

    • Slowly add thionyl chloride (0.63 L, 8.69 mol) dropwise to the suspension, maintaining the temperature below 10°C.[3][4]

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approximately 65-70°C) for 4-6 hours.

    • Monitor the reaction progress by HPLC or TLC.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Concentrate the reaction mixture under reduced pressure to remove excess methanol and thionyl chloride.

    • Dissolve the residue in water and neutralize with a saturated aqueous solution of sodium bicarbonate to a pH of 7-8.

    • The product will precipitate. Filter the solid, wash with cold water, and dry under vacuum.

Data Presentation: Comparison of Esterification Methods

ParameterMethod A: Sulfuric Acid CatalyzedMethod B: Thionyl Chloride Mediated
Catalyst Concentrated Sulfuric AcidThionyl Chloride
Reaction Time 8-12 hours4-6 hours
Typical Yield 85-95%90-98%
Purity (crude) ~95%~97%
Advantages Lower cost of catalystFaster reaction, milder initial conditions
Disadvantages Longer reaction time, large volume of base for neutralizationMore expensive reagent, handling of corrosive SOCl₂

Purification

For pharmaceutical applications, high purity of this compound is essential. The primary method for purification on a large scale is recrystallization.

Experimental Protocol: Recrystallization

  • Solvent Selection:

    • Commonly used solvents for the recrystallization of aminopyridine derivatives include ethanol, methanol, ethyl acetate, or mixtures with water or hexanes.[5] The choice of solvent will depend on the impurity profile.

  • Procedure:

    • Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethanol).

    • If necessary, treat the hot solution with activated carbon to remove colored impurities and filter through a pad of celite.

    • Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

    • Collect the crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Purification_Workflow Crude_Product Crude Methyl 2-aminoisonicotinate Dissolution Dissolve in Hot Solvent Crude_Product->Dissolution Decolorization Activated Carbon Treatment (Optional) Dissolution->Decolorization Hot_Filtration Hot Filtration Decolorization->Hot_Filtration Crystallization Cooling and Crystallization Hot_Filtration->Crystallization Isolation Filtration and Washing Crystallization->Isolation Drying Drying under Vacuum Isolation->Drying Pure_Product Pure Methyl 2-aminoisonicotinate Drying->Pure_Product

Figure 2: General workflow for the purification of this compound.

Safety Precautions

The large-scale production of this compound requires strict adherence to safety protocols. The safety information for the closely related isomer, Methyl 2-aminonicotinate, provides a strong basis for handling procedures.

Hazard Identification (based on Methyl 2-aminonicotinate):

  • Health Hazards: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[6][7][8]

  • Physical Hazards: Not classified as a physical hazard.[6]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[6]

  • Skin Protection: Wear impervious, flame-resistant clothing and chemically resistant gloves.[6]

  • Respiratory Protection: In case of insufficient ventilation or exceeded exposure limits, use a full-face respirator with an appropriate cartridge.[6]

Handling and Storage:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.[8]

  • Avoid formation of dust and aerosols.[8]

  • Store in a tightly closed container in a dry and well-ventilated place.

  • Incompatible with strong oxidizing agents, strong acids, and strong bases.[7]

First Aid Measures:

  • Inhalation: Move the person to fresh air.[6]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[6]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes.[6]

  • Ingestion: Rinse mouth with water and seek medical attention.[6]

Conclusion

The large-scale production of this compound can be achieved efficiently and with high yields through a two-step process involving the oxidation of 2-aminomethylpyridine followed by esterification of the resulting 2-aminoisonicotinic acid. Both sulfuric acid-catalyzed and thionyl chloride-mediated esterification methods are viable, with the choice depending on factors such as cost, reaction time, and available equipment. Proper purification by recrystallization is crucial to achieve the high purity required for pharmaceutical applications. Strict adherence to safety protocols is mandatory throughout the manufacturing process to ensure the well-being of personnel.

References

Protecting Group Strategies for Methyl 2-aminoisonicotinate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-aminoisonicotinate is a valuable bifunctional building block in medicinal chemistry and drug development. Its pyridine (B92270) core, substituted with both an amino and a methyl ester group, offers versatile handles for chemical modification, making it an attractive starting material for the synthesis of complex bioactive molecules. The selective protection of the amino group is a critical step in multi-step syntheses to prevent undesired side reactions and enable regioselective modifications. This document provides detailed application notes and protocols for the protection of the amino group of this compound using common protecting groups: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).

Protecting Group Strategies: Overview and Comparison

The choice of a suitable protecting group is dictated by the overall synthetic strategy, particularly the reaction conditions planned for subsequent steps. The stability of the protecting group to various reagents and its selective removal under specific conditions are key considerations.

Protecting GroupProtection ReagentProtection ConditionsDeprotection ConditionsStability
Boc Di-tert-butyl dicarbonate (B1257347) (Boc)₂OBasic or neutralAcidic (e.g., TFA, HCl)Stable to base, hydrogenolysis
Cbz Benzyl chloroformate (Cbz-Cl)BasicHydrogenolysis (e.g., H₂/Pd-C)Stable to acid, base
Fmoc Fmoc-Cl, Fmoc-OSuBasicBasic (e.g., Piperidine)Stable to acid, hydrogenolysis

Experimental Protocols

Boc Protection of this compound

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its ease of introduction and its stability under a variety of reaction conditions, yet it can be readily removed under acidic conditions.

Reaction Scheme:

Protocol for the Synthesis of Methyl 2-(Boc-amino)isonicotinate: [1]

  • Materials:

    • This compound

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • 4-Dimethylaminopyridine (DMAP) (catalyst)

    • Acetone (B3395972) or tert-butyl alcohol (solvent)

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in acetone or tert-butyl alcohol.

    • Add 4-Dimethylaminopyridine (DMAP) (catalytic amount).

    • Add Di-tert-butyl dicarbonate ((Boc)₂O) (1.05 - 1.2 eq).

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

Quantitative Data:

ReactantMolar RatioSolventTemperatureTime (h)Yield (%)Reference
This compound1.0Acetone/t-BuOH20°C1597[2]

Deprotection of Boc-Protected this compound:

The Boc group can be removed under acidic conditions.

  • Reagents:

    • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., Dichloromethane (DCM), Dioxane).

  • General Procedure:

    • Dissolve the Boc-protected compound in DCM or dioxane.

    • Add an excess of TFA or a solution of HCl in dioxane.

    • Stir the mixture at room temperature for 1-4 hours.

    • Monitor the deprotection by TLC.

    • Once the reaction is complete, remove the solvent and excess acid under reduced pressure to obtain the deprotected amine salt.

Cbz Protection of this compound

The benzyloxycarbonyl (Cbz) group is another common amine protecting group, valued for its stability in both acidic and basic conditions. It is typically removed by catalytic hydrogenolysis.

Reaction Scheme:

General Protocol for Cbz Protection: [3]

  • Materials:

    • This compound

    • Benzyl chloroformate (Cbz-Cl)

    • Base (e.g., Sodium bicarbonate (NaHCO₃), Triethylamine (Et₃N))

    • Solvent (e.g., Tetrahydrofuran (THF)/Water, Dichloromethane (DCM))

  • Procedure:

    • Dissolve this compound (1.0 eq) in a suitable solvent mixture (e.g., THF/water).

    • Add a base such as NaHCO₃ (2.0 eq).

    • Cool the mixture to 0 °C.

    • Slowly add Benzyl chloroformate (Cbz-Cl) (1.1 - 1.5 eq).

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Monitor the reaction by TLC.

    • After completion, perform an aqueous work-up and extract the product with an organic solvent.

    • Dry the organic layer, concentrate, and purify the product by column chromatography.

Deprotection of Cbz-Protected this compound:

The Cbz group is typically removed by catalytic hydrogenolysis.[3]

  • Reagents:

    • Palladium on carbon (Pd/C) catalyst

    • Hydrogen source (e.g., H₂ gas, ammonium (B1175870) formate)

    • Solvent (e.g., Methanol (MeOH), Ethanol (EtOH))

  • General Procedure:

    • Dissolve the Cbz-protected compound in a suitable solvent like methanol.

    • Add a catalytic amount of Pd/C (5-10 mol%).

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the starting material is consumed (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate to obtain the deprotected amine.

Fmoc Protection of this compound

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is particularly useful in solid-phase peptide synthesis due to its base-lability, allowing for orthogonal protection strategies with acid-labile groups.

Reaction Scheme:

General Protocol for Fmoc Protection: [4]

  • Materials:

    • This compound

    • 9-Fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

    • Base (e.g., Sodium bicarbonate (NaHCO₃), Diisopropylethylamine (DIPEA))

    • Solvent (e.g., Dioxane/Water, Acetonitrile)

  • Procedure:

    • Dissolve this compound (1.0 eq) in a mixture of dioxane and aqueous sodium bicarbonate solution.

    • Cool the solution to 0 °C.

    • Slowly add a solution of Fmoc-Cl or Fmoc-OSu (1.05 eq) in dioxane.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Monitor the reaction by TLC.

    • Upon completion, perform an aqueous work-up, acidify the solution, and extract the product.

    • Dry the organic layer, concentrate, and purify the product.

Deprotection of Fmoc-Protected this compound:

The Fmoc group is readily cleaved by treatment with a mild base, typically piperidine (B6355638).[4]

  • Reagents:

    • Piperidine

    • Solvent (e.g., N,N-Dimethylformamide (DMF))

  • General Procedure:

    • Dissolve the Fmoc-protected compound in DMF.

    • Add a solution of 20% piperidine in DMF.

    • Stir the mixture at room temperature for a short period (typically 10-30 minutes).

    • Monitor the deprotection by TLC.

    • Once complete, remove the solvent and piperidine under reduced pressure. The crude product can be purified by chromatography.

Application in Drug Development

Protected derivatives of this compound are valuable intermediates in the synthesis of a wide range of biologically active compounds. The 2-aminopyridine (B139424) scaffold is a privileged structure in medicinal chemistry, known for its ability to form key interactions with biological targets.[2]

  • Kinase Inhibitors: The 2-aminopyridine moiety is a common feature in many kinase inhibitors, where it can act as a hinge-binding motif. Protected this compound can be elaborated to synthesize potent and selective inhibitors of various kinases implicated in cancer and other diseases.

  • Antiviral Agents: Pyridine-containing compounds have shown promise as antiviral agents. The functional groups on this compound allow for the introduction of diverse substituents to explore structure-activity relationships for antiviral activity.

  • Scaffold for Library Synthesis: The orthogonal protecting group strategies discussed allow for the sequential and site-selective modification of the this compound scaffold. This enables the generation of diverse chemical libraries for high-throughput screening and the discovery of new lead compounds.

While direct examples of the use of protected this compound in late-stage clinical candidates are not abundant in the public literature, the prevalence of the 2-aminopyridine core in numerous approved drugs and clinical candidates underscores the potential of this building block in future drug discovery efforts.[2]

Diagrams

Protection_Strategies cluster_Boc Boc Protection/Deprotection cluster_Cbz Cbz Protection/Deprotection cluster_Fmoc Fmoc Protection/Deprotection Start_Boc This compound Boc_Protected Methyl 2-(Boc-amino)isonicotinate Start_Boc->Boc_Protected (Boc)₂O, Base End_Boc Deprotected Amine Boc_Protected->End_Boc Acid (TFA, HCl) Start_Cbz This compound Cbz_Protected Methyl 2-(Cbz-amino)isonicotinate Start_Cbz->Cbz_Protected Cbz-Cl, Base End_Cbz Deprotected Amine Cbz_Protected->End_Cbz H₂/Pd-C Start_Fmoc This compound Fmoc_Protected Methyl 2-(Fmoc-amino)isonicotinate Start_Fmoc->Fmoc_Protected Fmoc-Cl/OSu, Base End_Fmoc Deprotected Amine Fmoc_Protected->End_Fmoc Piperidine

Caption: Workflow for Protection and Deprotection Strategies.

Experimental_Workflow Start Start with this compound Protection Amino Group Protection (Boc, Cbz, or Fmoc) Start->Protection Modification Further Synthetic Modifications (e.g., coupling, substitution) Protection->Modification Deprotection Selective Deprotection Modification->Deprotection Final_Product Target Bioactive Molecule Deprotection->Final_Product

Caption: General Synthetic Workflow Utilizing Protected this compound.

References

One-Pot Synthesis of Fluorescent Imidazo[1,2-a]pyridine Scaffolds from Methyl 2-aminoisonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and efficient one-pot, three-component synthesis of highly fluorescent methyl 3-amino-2-aryl-imidazo[1,2-a]pyridine-7-carboxylates. Utilizing the Groebke-Blackburn-Bienaymé reaction (GBBR), this protocol combines commercially available Methyl 2-aminoisonicotinate with various aldehydes and isocyanides to generate a library of functionalized heterocyclic compounds.[1][2][3][4][5] These imidazo[1,2-a]pyridine (B132010) derivatives are of significant interest to researchers in drug discovery and materials science due to their diverse biological activities and inherent fluorescence.[1][6][7] The described method offers high atom economy, operational simplicity, and access to a diverse range of molecular structures, making it a valuable tool for medicinal and materials chemistry.

Introduction

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, found in numerous clinically approved drugs such as zolpidem and alpidem.[4] Compounds bearing this heterocyclic system exhibit a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[7] Furthermore, the inherent fluorescence of certain imidazo[1,2-a]pyridine derivatives makes them attractive candidates for bioimaging probes and chemical sensors.[1][8]

Traditional multi-step syntheses of these compounds can be time-consuming and often result in lower overall yields. One-pot multicomponent reactions (MCRs), such as the Groebke-Blackburn-Bienaymé reaction (GBBR), provide an elegant and efficient alternative. The GBBR is an acid-catalyzed condensation of a 2-aminoazine, an aldehyde, and an isocyanide, which rapidly assembles the imidazo[1,2-a]pyridine framework in a single synthetic operation.[2][3][5] This application note provides a detailed protocol for the GBBR using this compound as the 2-aminoazine component, leading to the formation of methyl 3-amino-2-aryl-imidazo[1,2-a]pyridine-7-carboxylates.

Experimental Protocol

General Procedure for the Groebke-Blackburn-Bienaymé Reaction

In a 2.0 mL vial, the aldehyde (0.25 mmol, 1.0 equiv) and this compound (0.25 mmol, 1.0 equiv) are dissolved in methanol (B129727) (0.5 mL). To this solution, the isocyanide (0.25 mmol, 1.0 equiv) and p-toluenesulfonic acid monohydrate (PTSA·H₂O) (0.025 mmol, 0.1 equiv) are added.[2] The reaction mixture is stirred at room temperature for 6 hours. Upon completion, the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica (B1680970) gel to yield the desired methyl 3-amino-2-aryl-imidazo[1,2-a]pyridine-7-carboxylate.

Data Presentation

The following table summarizes the results for the one-pot synthesis of a representative methyl 3-amino-2-aryl-imidazo[1,2-a]pyridine-7-carboxylate.

EntryAldehydeIsocyanideProductYield (%)
1Benzaldehyde4-Chlorophenyl isocyanideMethyl 3-((4-chlorophenyl)amino)-2-phenylimidazo[1,2-a]pyridine-7-carboxylateNot explicitly found, but related reactions give good to excellent yields (72-92%).[8][9]

Reaction Pathway and Workflow

The one-pot synthesis proceeds through a well-established reaction cascade, which is initiated by the formation of an imine from the aldehyde and this compound. This is followed by the addition of the isocyanide and subsequent cyclization.

GBB_Reaction cluster_reactants Reactants MAA This compound ReactionVessel One-Pot Reaction MAA->ReactionVessel Aldehyde Aldehyde (R-CHO) Aldehyde->ReactionVessel Isocyanide Isocyanide (R'-NC) Isocyanide->ReactionVessel Catalyst PTSA·H₂O (Catalyst) Catalyst->ReactionVessel Solvent Methanol (Solvent) Solvent->ReactionVessel Imine Imine Intermediate ReactionVessel->Imine Condensation Nitrilium Nitrilium Intermediate Imine->Nitrilium + Isocyanide Cyclization Intramolecular Cyclization Nitrilium->Cyclization Product Methyl 3-amino-2-aryl- imidazo[1,2-a]pyridine- 7-carboxylate Cyclization->Product Tautomerization Signaling_Pathway IMP Imidazo[1,2-a]pyridine Derivative Kinase Protein Kinase IMP->Kinase Inhibition Substrate Substrate Protein Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate ATP ATP ATP->Kinase Signaling Downstream Signaling Cascade Response Cellular Response (e.g., Proliferation, Inflammation)

References

Application Notes and Protocols for the Flow Chemistry Synthesis of Methyl 2-aminoisonicotinate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-aminoisonicotinate and its derivatives are pivotal building blocks in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Traditional batch synthesis of these molecules can be fraught with challenges, including long reaction times, safety concerns associated with high temperatures and pressures, and difficulties in scaling up. Flow chemistry offers a compelling alternative, enabling enhanced process control, improved safety, and greater efficiency.[1][2] This document provides detailed application notes and protocols for the synthesis of this compound derivatives utilizing continuous flow technology. The primary synthetic route discussed is the nucleophilic aromatic substitution (SNAr) of a halogenated precursor.

Core Principles of Flow Synthesis for this Application

The continuous flow synthesis of this compound derivatives typically involves the reaction of a 2-halo-isonicotinate ester with an amine nucleophile. The key advantages of employing a flow chemistry approach for this transformation include:

  • Enhanced Heat and Mass Transfer: Microreactors possess a high surface-area-to-volume ratio, allowing for rapid heating and cooling. This precise temperature control is crucial for managing exothermic reactions and minimizing the formation of byproducts.

  • Elevated Temperatures and Pressures: Flow reactors can safely operate at temperatures and pressures exceeding the boiling point of the solvent.[1] This "superheating" drastically accelerates reaction rates, often reducing reaction times from hours to minutes.

  • Improved Safety: The small internal volume of flow reactors minimizes the quantity of hazardous reagents and energetic intermediates at any given time, significantly reducing the risks associated with thermal runaways or explosive decompositions.

  • Automation and Scalability: Continuous flow systems are readily automated, allowing for unattended operation and straightforward scaling by extending the operation time or by "numbering-up" (running multiple reactors in parallel).[3]

Experimental Data Summary

The following table summarizes representative quantitative data for the flow synthesis of a this compound derivative via a nucleophilic aromatic substitution (SNAr) reaction. The data is based on analogous reactions reported in the literature for the amination of halopyridines in continuous flow.

ParameterValueUnit
Reactants
Methyl 2-chloroisonicotinate0.5M in DMF
Amine (e.g., Benzylamine)1.0M in DMF
Flow Reactor System
Reactor TypeStainless Steel Coil Reactor-
Reactor Volume10mL
Reaction Conditions
Flow Rate (Substrate)0.5mL/min
Flow Rate (Amine)0.5mL/min
Total Flow Rate1.0mL/min
Residence Time10min
Temperature180°C
Pressure15bar
Outcome
Conversion>95%
Isolated Yield85%
Throughput~4.6 g/hour

Experimental Protocols

Protocol 1: General Procedure for the Continuous Flow Synthesis of this compound Derivatives

This protocol describes a general method for the amination of Methyl 2-chloroisonicotinate using a continuous flow setup.

Materials:

  • Methyl 2-chloroisonicotinate

  • Amine (e.g., benzylamine, morpholine, etc.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Continuous flow reactor system (e.g., Vapourtec, Uniqsis, Syrris) equipped with:

    • Two high-pressure pumps

    • A T-mixer

    • A heated reactor coil (stainless steel or Hastelloy)

    • A back-pressure regulator

    • A collection vessel

Procedure:

  • Reagent Preparation:

    • Prepare a 0.5 M solution of Methyl 2-chloroisonicotinate in anhydrous DMF.

    • Prepare a 1.0 M solution of the desired amine in anhydrous DMF.

    • Degas both solutions by sparging with nitrogen or argon for 15 minutes.

  • System Setup:

    • Assemble the flow reactor system as depicted in the workflow diagram below.

    • Set the reactor temperature to 180 °C.

    • Set the back-pressure regulator to 15 bar.

  • Reaction Execution:

    • Prime the pumps and lines with anhydrous DMF.

    • Set the flow rate for the Methyl 2-chloroisonicotinate solution to 0.5 mL/min.

    • Set the flow rate for the amine solution to 0.5 mL/min.

    • Pump the reagent solutions through the T-mixer and into the heated reactor coil.

    • Allow the system to reach a steady state (typically 2-3 residence times).

    • Collect the product stream in a suitable collection vessel.

  • Work-up and Purification:

    • Once the desired amount of product has been collected, switch the pumps back to pumping pure solvent to flush the reactor.

    • Cool the collected reaction mixture to room temperature.

    • Remove the DMF under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Visualizations

Flow_Synthesis_Workflow General Workflow for Flow Synthesis cluster_reagents Reagent Preparation cluster_flow_system Flow Reactor System cluster_collection Product Collection & Work-up ReagentA Methyl 2-chloroisonicotinate in DMF PumpA Pump A ReagentA->PumpA ReagentB Amine in DMF PumpB Pump B ReagentB->PumpB Mixer T-Mixer PumpA->Mixer PumpB->Mixer Reactor Heated Coil Reactor (180 °C, 10 min) Mixer->Reactor BPR Back-Pressure Regulator (15 bar) Reactor->BPR Collection Product Stream Collection BPR->Collection Workup Work-up & Purification Collection->Workup FinalProduct This compound Derivative Workup->FinalProduct

Caption: General workflow for the continuous flow synthesis of this compound derivatives.

Parameter_Relationships Key Parameter Relationships in Flow Synthesis Temp Temperature Yield Yield & Purity Temp->Yield Increases rate, can affect selectivity FlowRate Flow Rate ResidenceTime Residence Time FlowRate->ResidenceTime Inversely proportional Throughput Throughput FlowRate->Throughput Directly proportional Concentration Concentration Concentration->Yield May affect selectivity Concentration->Throughput Directly proportional ResidenceTime->Yield Directly proportional up to full conversion

Caption: Logical relationships between key parameters in the flow synthesis process.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-aminoisonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Methyl 2-aminoisonicotinate synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent laboratory-scale synthesis is the Fischer-Speier esterification of 2-aminoisonicotinic acid with methanol (B129727), using an acid catalyst. This method is favored for its straightforward procedure and use of readily available reagents.

Q2: My reaction yield is consistently low. What are the primary factors affecting the yield of the Fischer esterification for this compound?

Low yields in the synthesis of this compound via Fischer esterification are often attributed to several key factors:

  • Equilibrium of the reaction: Fischer esterification is a reversible process. The accumulation of water, a byproduct, can drive the reaction back towards the starting materials, thus lowering the yield of the ester.[1][2]

  • Incomplete reaction: Insufficient reaction time or temperatures that are too low can lead to incomplete conversion of the starting material.

  • Purity of reactants: The presence of moisture in the 2-aminoisonicotinic acid, methanol, or solvent can inhibit the reaction.

  • Catalyst activity: Suboptimal amounts or degradation of the acid catalyst can result in a sluggish and incomplete reaction.

Q3: What are common side reactions to be aware of during this synthesis?

Potential side reactions include:

  • N-acylation: While less common under acidic conditions, there is a possibility of the amino group of one molecule reacting with the activated carboxyl group of another, leading to dimer or oligomer formation.

  • Decarboxylation: At excessively high temperatures, pyridine (B92270) carboxylic acids can be prone to decarboxylation.[1]

  • Side reactions involving the pyridine ring: Under harsh acidic conditions or high temperatures, the pyridine ring itself may undergo side reactions, leading to colored impurities.[1]

Q4: How can I effectively monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction's progress.[3][4][5] A co-spot of the starting material and the reaction mixture should be used to track the consumption of the 2-aminoisonicotinic acid and the appearance of the this compound product spot.[4] The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.[5]

Q5: What are the recommended purification methods for this compound?

After the reaction, the typical workup involves neutralizing the acid catalyst, often with a sodium bicarbonate solution, followed by extraction with an organic solvent like ethyl acetate (B1210297).[6] The crude product can then be purified by:

  • Crystallization: Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can yield pure crystalline product.

  • Column Chromatography: For removal of closely related impurities, silica (B1680970) gel column chromatography is an effective method.[2]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Formation Reaction equilibrium is not shifted towards the product.Use a large excess of methanol, which also serves as the solvent, to drive the equilibrium forward.[1][7] Remove water as it is formed using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.[1]
Inactive or insufficient catalyst.Use a fresh, anhydrous acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1] Ensure appropriate catalyst loading (typically 5-10 mol%).
Low reaction temperature.Increase the reaction temperature to reflux to ensure an adequate reaction rate. Monitor for potential decomposition if temperatures are too high.
Insufficient reaction time.Monitor the reaction by TLC and continue heating until the starting material is consumed.[8]
Product is Contaminated with Starting Material Incomplete reaction.As above, ensure the reaction goes to completion by optimizing reaction time, temperature, and water removal.
Inefficient purification.Optimize the purification process. For crystallization, ensure the correct solvent system and cooling procedure are used. For column chromatography, select an appropriate eluent system to achieve good separation.
Formation of Dark-Colored Impurities Reaction temperature is too high, leading to decomposition.Lower the reaction temperature and potentially increase the reaction time or catalyst loading to compensate.[1]
Air oxidation of the amino group.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Difficulty in Isolating the Product Product is soluble in the aqueous layer during workup.Ensure the pH of the aqueous layer is basic (pH > 8) after neutralization to minimize the protonation of the amino group and reduce water solubility.[6] Use a continuous extraction apparatus if the product has significant water solubility.
Product does not crystallize.Ensure the crude product is sufficiently pure before attempting crystallization. Try different solvent systems or use seeding with a small crystal of the pure product to induce crystallization.[9]

Experimental Protocols

Key Experiment: Fischer Esterification of 2-Aminoisonicotinic Acid

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • 2-Aminoisonicotinic acid

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid (or p-Toluenesulfonic acid)

  • Saturated Sodium Bicarbonate solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (B86663) or Magnesium Sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend 2-aminoisonicotinic acid (1.0 eq) in anhydrous methanol (a significant excess, e.g., 10-20 equivalents or as the solvent).

  • Acid Addition: While stirring and cooling the suspension in an ice bath, slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 eq) dropwise.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours (typically 4-24 hours). Monitor the reaction progress by TLC.

  • Work-up - Quenching and Neutralization: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing ice water. Neutralize the solution by slowly adding a saturated sodium bicarbonate solution until the pH is approximately 8.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Final Purification: Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Visualizations

Synthesis and Troubleshooting Workflow

Synthesis_Troubleshooting_Workflow cluster_synthesis Synthesis Pathway cluster_troubleshooting Troubleshooting Start 2-Aminoisonicotinic Acid + Methanol Reaction Fischer Esterification (Acid Catalyst, Reflux) Start->Reaction Workup Neutralization & Extraction Reaction->Workup InertAtmosphere Use Inert Atmosphere Reaction->InertAtmosphere Dark Color? Crude Crude Methyl 2-aminoisonicotinate Workup->Crude Purification Crystallization or Chromatography Crude->Purification LowYield Low Yield? Crude->LowYield Product Pure Methyl 2-aminoisonicotinate Purification->Product CheckEquilibrium Increase Methanol Excess Remove Water LowYield->CheckEquilibrium Yes Impurities Impurities Present? LowYield->Impurities No CheckEquilibrium->Reaction CheckCatalyst Use Fresh/More Catalyst CheckCatalyst->Reaction CheckConditions Increase Time/Temp CheckConditions->Reaction Impurities->Product No OptimizePurification Optimize Crystallization/ Chromatography Impurities->OptimizePurification Yes OptimizePurification->Purification InertAtmosphere->Reaction

Caption: Workflow for the synthesis and troubleshooting of this compound.

Logical Relationship of Key Reaction Parameters

Reaction_Parameters cluster_params Reaction Parameters cluster_outcomes Potential Issues Yield Reaction Yield Temp Temperature Temp->Yield Increases rate Decomposition Decomposition Temp->Decomposition Too high Time Reaction Time Time->Yield Increases conversion IncompleteReaction Incomplete Reaction Time->IncompleteReaction Too short Methanol Methanol Excess Methanol->Yield Shifts equilibrium Equilibrium Unfavorable Equilibrium Methanol->Equilibrium Overcomes Catalyst Catalyst Concentration Catalyst->Yield Increases rate Water Water Removal Water->Yield Shifts equilibrium Water->Equilibrium Overcomes Decomposition->Yield Decreases IncompleteReaction->Yield Decreases

Caption: Key parameters influencing the yield of this compound synthesis.

References

column chromatography conditions for purifying Methyl 2-aminoisonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed protocols and troubleshooting advice for the purification of Methyl 2-aminoisonicotinate by column chromatography. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when purifying this compound using silica (B1680970) gel column chromatography?

The primary challenge is peak tailing. This compound contains a basic pyridine (B92270) nitrogen atom which can interact strongly with the acidic silanol (B1196071) groups (Si-OH) on the surface of the silica gel stationary phase.[1][2] This interaction can lead to poor separation, broad peaks, and reduced recovery of the product.

Q2: What is the recommended stationary phase for purifying this compound?

Standard flash silica gel (230-400 mesh) is commonly used. However, due to the basic nature of the analyte, it is highly recommended to either use a deactivated silica gel or to add a basic modifier to the mobile phase to improve peak shape and yield.[1]

Q3: What mobile phase (eluent) system should I start with?

A good starting point for a mobile phase is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate (B1210297). Based on protocols for similar compounds, a gradient elution from a low to a higher concentration of ethyl acetate is likely to be effective. For instance, a gradient of 0% to 30% ethyl acetate in petroleum ether has been used for a related precursor, Methyl 2-(chloromethyl)nicotinate.[3]

Q4: My compound is streaking on the TLC plate. What does this indicate and how can I fix it?

Streaking on the TLC plate is also a result of the strong interaction between the basic compound and the acidic silica gel. To resolve this, you can prepare your TLC developing solvent with a small amount (0.5-1%) of triethylamine (B128534) (TEA) or another suitable base like pyridine. This will neutralize the acidic sites on the silica and should result in more defined spots.

Q5: Can I use reversed-phase chromatography for this purification?

Yes, reversed-phase chromatography is a viable alternative. For basic compounds like this compound, it is beneficial to use a mobile phase with a high pH (alkaline conditions).[4] This ensures the compound is in its neutral, free-base form, making it more hydrophobic and leading to better retention and separation on a C18 column.[4] A typical mobile phase would be a mixture of water and acetonitrile (B52724) or methanol (B129727), with a basic modifier like triethylamine added.[4]

Experimental Protocol: Flash Column Chromatography

This protocol provides a general method for the purification of this compound on a gram scale. Optimization may be required based on the specific impurities present in the crude material.

1. Materials:

  • Crude this compound
  • Silica Gel (230-400 mesh)
  • Hexanes or Petroleum Ether (ACS grade)
  • Ethyl Acetate (ACS grade)
  • Triethylamine (TEA)
  • Glass column
  • TLC plates (silica gel 60 F254)
  • Standard laboratory glassware and equipment

2. Mobile Phase Preparation:

  • Prepare two eluent mixtures:
  • Eluent A: Hexanes (or petroleum ether)
  • Eluent B: 50% Ethyl Acetate in Hexanes (or petroleum ether) with 0.5% (v/v) Triethylamine.
  • The addition of triethylamine is crucial to prevent peak tailing.

3. Column Packing:

  • Prepare a slurry of silica gel in Eluent A.
  • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
  • Ensure the silica bed is uniform and free of cracks or air bubbles.
  • Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

4. Sample Loading:

  • Dry Loading (Recommended): Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., chloroform (B151607) or dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
  • Wet Loading: Dissolve the crude product in the minimum possible volume of the initial mobile phase (or a slightly more polar solvent). Using a pipette, carefully apply the solution to the top of the silica bed.

5. Elution and Fraction Collection:

  • Begin elution with 100% Eluent A.
  • Gradually increase the polarity of the mobile phase by slowly adding Eluent B. A typical gradient might be from 100% A to 70:30 A:B over several column volumes.
  • Collect fractions and monitor the separation using TLC.
  • The desired product, this compound, is a tan solid with a melting point of 142-143°C and is soluble in chloroform.[5]

6. Product Isolation:

  • Combine the fractions containing the pure product.
  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Data Presentation: Recommended Chromatography Conditions

ParameterCondition 1 (Normal Phase - Basic Modifier)Condition 2 (Normal Phase - Deactivated Silica)Condition 3 (Reversed Phase)
Stationary Phase Silica Gel (230-400 mesh)Triethylamine-deactivated Silica GelC18 Silica Gel
Mobile Phase Hexane/Ethyl Acetate gradient (e.g., 0-40% EtOAc)Hexane/Ethyl Acetate gradientWater/Acetonitrile gradient with 0.1% TEA
Additive 0.5-1% Triethylamine in the mobile phaseNone0.1% Triethylamine
Advantages Readily available materials, simple setupGood for compounds sensitive to TEA in solutionExcellent for polar impurities, predictable elution
Disadvantages TEA can be difficult to remove from fractionsRequires pre-treatment of silicaRequires specialized columns, may need lyophilization

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Peak Tailing / Streaking Strong interaction of the basic amine with acidic silica gel.Add 0.5-1% triethylamine or pyridine to your eluent.[1][2] Alternatively, use a column packed with deactivated silica or alumina.
Compound Stuck on Column The compound is too polar for the chosen mobile phase, or it is irreversibly binding to the silica.Increase the polarity of the mobile phase (e.g., add a small percentage of methanol to the ethyl acetate). If the compound is still not eluting, it may be degrading on the silica.
Poor Separation of Product and Impurities The chosen solvent system does not provide adequate selectivity.Try a different solvent system. For example, replace hexanes/ethyl acetate with dichloromethane/methanol. Run a gradient elution to improve separation.
Low Product Recovery The compound may be degrading on the silica gel, or it is irreversibly adsorbed.Deactivate the silica gel by pre-washing the column with a solvent mixture containing triethylamine.[1] Ensure the crude material is fully loaded onto the column.
Co-elution of Product with Triethylamine Triethylamine can sometimes be difficult to remove from the final product.After combining the pure fractions, perform a liquid-liquid extraction with a dilute acid (e.g., 1M HCl) to remove the triethylamine. Be sure to neutralize the aqueous layer and re-extract your product if it is acid-sensitive.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation prep_mobile_phase Prepare Mobile Phase (with 0.5% TEA) pack_column Pack Column with Silica Gel Slurry prep_mobile_phase->pack_column load_sample Load Sample onto Column pack_column->load_sample prep_sample Prepare Sample (Dry or Wet Loading) prep_sample->load_sample elute_column Elute with Gradient load_sample->elute_column collect_fractions Collect Fractions elute_column->collect_fractions monitor_tlc Monitor Fractions by TLC collect_fractions->monitor_tlc combine_fractions Combine Pure Fractions monitor_tlc->combine_fractions evaporate_solvent Evaporate Solvent combine_fractions->evaporate_solvent final_product Obtain Purified Product evaporate_solvent->final_product troubleshooting_logic start Problem: Poor Separation or Peak Tailing check_tailing Is there significant peak tailing on TLC? start->check_tailing add_tea Solution: Add 0.5-1% TEA to mobile phase check_tailing->add_tea Yes check_separation Are spots overlapping on TLC? check_tailing->check_separation No end_node Improved Purification add_tea->end_node change_solvent Solution: Change solvent system (e.g., DCM/MeOH) check_separation->change_solvent Yes check_recovery Is product recovery low? check_separation->check_recovery No change_solvent->end_node deactivate_silica Solution: Use deactivated silica or dry loading check_recovery->deactivate_silica Yes check_recovery->end_node No deactivate_silica->end_node

References

common side products in the synthesis of Methyl 2-aminoisonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of Methyl 2-aminoisonicotinate. It is intended for researchers, scientists, and drug development professionals to help navigate potential challenges in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are two primary synthetic routes for the preparation of this compound:

  • Fischer Esterification of 2-Aminoisonicotinic Acid: This method involves the direct esterification of 2-aminoisonicotinic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid.

  • Amination of Methyl 2-chloroisonicotinate: This route involves the substitution of the chloro group of methyl 2-chloroisonicotinate with an amino group, typically using ammonia (B1221849) or a protected ammonia equivalent. This can be achieved through nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.

Q2: My Fischer esterification of 2-aminoisonicotinic acid is resulting in a low yield. What are the common causes?

Low yields in Fischer esterification are often due to the reversible nature of the reaction. The presence of water can drive the equilibrium back towards the starting materials. To improve the yield, consider the following:

  • Use a large excess of methanol to shift the equilibrium towards the product.

  • Remove water as it is formed, for example, by using a Dean-Stark apparatus.

  • Ensure your reagents and glassware are dry.

Q3: I am observing an impurity with a similar polarity to my product after the amination of methyl 2-chloroisonicotinate. What could it be?

A common side product in the amination of 2-chloropyridines is the corresponding hydroxypyridine derivative. In this case, it would be Methyl 2-hydroxyisonicotinate . This can form if there is residual moisture in the reaction or during the workup.

Q4: Can N-methylation occur on the amino group during the synthesis?

While less common, N-methylation of the amino group is a potential side reaction, especially if a methylating agent is present or if the reaction conditions are harsh enough to cause methylation from the methanol solvent, though this is less likely. Using a protected form of ammonia or carefully controlling the reaction conditions can minimize this.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the synthesis of this compound.

Guide 1: Fischer Esterification of 2-Aminoisonicotinic Acid

This guide addresses common issues when synthesizing this compound via the esterification of 2-aminoisonicotinic acid.

Problem 1: Incomplete reaction and presence of starting material.

  • Symptom: TLC or NMR analysis shows a significant amount of unreacted 2-aminoisonicotinic acid.

  • Possible Cause: The reaction has not reached equilibrium, or the equilibrium is unfavorable.

  • Troubleshooting Steps:

    • Increase Reaction Time: Ensure the reaction is running for a sufficient duration. Monitor the reaction progress by TLC until the starting material spot is minimal.

    • Increase Methanol Excess: Use a larger excess of methanol to drive the equilibrium towards the ester product.

    • Efficient Water Removal: If not already in use, employ a Dean-Stark apparatus to remove the water generated during the reaction.

    • Catalyst Amount: Ensure an adequate amount of acid catalyst (e.g., concentrated H₂SO₄) is used.

Problem 2: Product hydrolysis during workup.

  • Symptom: Lower than expected yield after purification, with the potential presence of 2-aminoisonicotinic acid in the final product.

  • Possible Cause: The ester is being hydrolyzed back to the carboxylic acid during the aqueous workup, especially if the conditions are acidic or basic for a prolonged period.

  • Troubleshooting Steps:

    • Neutralize Carefully: During workup, neutralize the acid catalyst carefully with a mild base (e.g., saturated sodium bicarbonate solution) and avoid prolonged exposure to strongly acidic or basic conditions.

    • Minimize Water Contact: Extract the product promptly into an organic solvent after neutralization.

    • Dry Thoroughly: Dry the organic extracts thoroughly with a drying agent (e.g., Na₂SO₄ or MgSO₄) before solvent evaporation.

Potential Side Product Reason for Formation Suggested Mitigation
2-Aminoisonicotinic acidIncomplete reaction or hydrolysisIncrease methanol excess, remove water, careful workup
N-Methyl-2-aminoisonicotinic acid methyl esterN-methylation of the amino groupUse milder conditions, avoid strong methylating agents
Guide 2: Amination of Methyl 2-chloroisonicotinate

This guide focuses on troubleshooting the synthesis of this compound from methyl 2-chloroisonicotinate.

Problem 1: Formation of Methyl 2-hydroxyisonicotinate.

  • Symptom: Presence of an impurity with a hydroxyl group, confirmed by IR or NMR spectroscopy.

  • Possible Cause: Presence of water in the reaction mixture, which competes with ammonia as a nucleophile.

  • Troubleshooting Steps:

    • Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Ammonia Source: Use anhydrous ammonia gas or a solution of ammonia in a dry organic solvent.

Problem 2: Low conversion of the starting material.

  • Symptom: Significant amount of unreacted methyl 2-chloroisonicotinate remains.

  • Possible Cause: Insufficient reactivity of the substrate or deactivation of the catalyst (if using a catalyzed reaction).

  • Troubleshooting Steps:

    • Increase Temperature: For SNAr reactions, higher temperatures may be required to drive the reaction to completion.

    • Catalyst and Ligand Choice (for Buchwald-Hartwig): The choice of palladium catalyst and ligand is crucial. For less reactive aryl chlorides, more electron-rich and bulky phosphine (B1218219) ligands are often required. Experiment with different ligand systems.

    • Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide or LHMDS are commonly used in Buchwald-Hartwig aminations.

Problem 3: Formation of hydrodehalogenated byproduct (Methyl isonicotinate).

  • Symptom: Presence of Methyl isonicotinate (B8489971) in the product mixture.

  • Possible Cause: A side reaction in palladium-catalyzed aminations where the aryl halide is reduced.

  • Troubleshooting Steps:

    • Optimize Reaction Conditions: This side reaction can be influenced by the ligand, base, and solvent. A careful optimization of these parameters is necessary.

    • Ligand Selection: Some ligands are more prone to promoting hydrodehalogenation than others. Consider screening different ligands.

Potential Side Product Reason for Formation Suggested Mitigation
Methyl 2-hydroxyisonicotinateReaction with waterUse anhydrous conditions
Methyl isonicotinateHydrodehalogenation (catalyzed reactions)Optimize catalyst, ligand, and base
Di-substituted productsOver-reaction with the aminating agentUse a protected ammonia equivalent or control stoichiometry

Experimental Protocols

Protocol 1: Fischer Esterification of 2-Aminoisonicotinic Acid

This protocol describes a general procedure for the synthesis of this compound via Fischer esterification.

Materials:

  • 2-Aminoisonicotinic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 2-aminoisonicotinic acid and a large excess of anhydrous methanol.

  • Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid with stirring.

  • Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly add saturated sodium bicarbonate solution to neutralize the excess acid.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Amination of Methyl 2-chloroisonicotinate (SNAr)

This protocol outlines a general procedure for the nucleophilic aromatic substitution of methyl 2-chloroisonicotinate with ammonia.

Materials:

  • Methyl 2-chloroisonicotinate

  • Ammonia (anhydrous, either as a gas or a solution in a dry solvent like dioxane)

  • A suitable aprotic solvent (e.g., dioxane, DMF, DMSO)

  • Airtight reaction vessel (e.g., a sealed tube or a pressure reactor)

Procedure:

  • In a dry, airtight reaction vessel, dissolve methyl 2-chloroisonicotinate in the chosen anhydrous solvent.

  • Introduce anhydrous ammonia into the reaction vessel. If using a solution, add it to the substrate solution. If using gas, bubble it through the solution.

  • Seal the vessel and heat the reaction mixture to the desired temperature. The reaction may require elevated temperatures and pressure.

  • Monitor the reaction progress by TLC or GC/MS.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully vent the excess ammonia (if any) in a well-ventilated fume hood.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Synthesis_Routes cluster_esterification Fischer Esterification cluster_amination Amination 2-Aminoisonicotinic_Acid 2-Aminoisonicotinic Acid Product_E This compound 2-Aminoisonicotinic_Acid->Product_E Esterification Methanol_H Methanol / H+ Methanol_H->Product_E Methyl_2_chloroisonicotinate Methyl 2-chloroisonicotinate Product_A This compound Methyl_2_chloroisonicotinate->Product_A SNA_r / Catalysis Ammonia Ammonia Ammonia->Product_A

Caption: Primary synthetic routes to this compound.

Troubleshooting_Esterification Start Low Yield in Fischer Esterification Cause1 Incomplete Reaction Start->Cause1 Cause2 Product Hydrolysis Start->Cause2 Solution1a Increase Reaction Time Cause1->Solution1a Solution1b Increase Methanol Excess Cause1->Solution1b Solution1c Remove Water (Dean-Stark) Cause1->Solution1c Solution2a Careful Neutralization Cause2->Solution2a Solution2b Prompt Extraction Cause2->Solution2b

Caption: Troubleshooting workflow for Fischer esterification.

Troubleshooting_Amination Start Side Products in Amination Impurity1 Methyl 2-hydroxyisonicotinate Start->Impurity1 Impurity2 Methyl isonicotinate Start->Impurity2 Cause1 Presence of Water Impurity1->Cause1 Cause2 Hydrodehalogenation Impurity2->Cause2 Solution1 Use Anhydrous Conditions Cause1->Solution1 Solution2 Optimize Catalyst/Ligand/Base Cause2->Solution2

Caption: Troubleshooting workflow for amination side products.

preventing dimer formation in Methyl 2-aminoisonicotinate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 2-aminoisonicotinate. The focus is on preventing the common issue of dimer formation during coupling and other reactions.

Frequently Asked Questions (FAQs)

Q1: What is dimer formation and why does it occur in reactions with this compound?

A1: Dimer formation is a common side reaction where two molecules of this compound react with each other. This occurs because the molecule possesses both a nucleophilic amino group (-NH2) and an electrophilic carbonyl group on the methyl ester (-COOCH3). Under certain conditions, the amino group of one molecule can attack the carbonyl group of another, leading to the formation of an amide-linked dimer and displacing the methanol (B129727) molecule. This self-condensation reaction competes with the desired reaction, reducing the yield of the target product.

Q2: I am observing a significant amount of a high-molecular-weight impurity in my reaction. How can I confirm it is a dimer?

A2: The suspected impurity can be characterized using standard analytical techniques. You can confirm the presence of a dimer by:

  • Mass Spectrometry (MS): Look for a mass peak corresponding to double the molecular weight of your product minus the mass of the leaving group (e.g., methanol in the case of self-condensation).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Dimer formation will result in a more complex NMR spectrum. Look for the appearance of a new set of signals corresponding to the unsymmetrical dimer structure.

  • High-Performance Liquid Chromatography (HPLC): The dimer will likely have a different retention time compared to your starting material and desired product. Spiking the sample with a suspected dimer standard, if available, can confirm its identity.

Q3: How can I prevent dimer formation during my coupling reaction?

A3: There are several strategies to minimize dimer formation. The most effective approach is to protect the reactive amino group before proceeding with the coupling reaction. Other methods involve careful control of reaction conditions.

Primary Recommendation: Use of a Protecting Group

The most robust method to prevent dimerization is to protect the 2-amino group with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group.[1] This temporarily blocks the nucleophilicity of the amine, preventing it from reacting with another molecule of this compound. A detailed protocol for Boc-protection is provided in the "Experimental Protocols" section below.

Optimization of Reaction Conditions

If using a protecting group is not feasible, the following reaction parameters can be optimized to disfavor dimer formation:

  • Slow Addition of Reagents: Adding the coupling partner or activating agent slowly to the reaction mixture containing this compound can help to maintain a low concentration of the reactive species, favoring the desired intermolecular reaction over self-condensation.

  • Choice of Base: The choice of base can be critical. A non-nucleophilic, sterically hindered base is often preferred. While strong bases can deprotonate the amino group and increase its nucleophilicity, leading to a higher rate of dimerization, a weaker base may not be sufficient to drive the desired reaction. Careful screening of bases is recommended.

  • Low Temperature: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can help to slow down the rate of the competing dimerization reaction more than the desired reaction.

  • Solvent Selection: The choice of solvent can influence reaction rates. Aprotic solvents are generally used for coupling reactions. The polarity of the solvent can affect the solubility of reactants and intermediates, and thus the reaction outcome.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions caused by atmospheric oxygen and moisture, which can sometimes contribute to complex reaction mixtures.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Low yield of desired product and significant dimer formation High reactivity of the unprotected amino group.1. Protect the amino group: Use a Boc protecting group (see protocol below). 2. Slow addition: Add the coupling partner or activating agent dropwise to the reaction mixture. 3. Lower the temperature: Run the reaction at 0 °C or even lower.
Reaction is sluggish and still produces some dimer Reaction conditions are not optimal.1. Screen different bases: Try a range of non-nucleophilic bases with varying strengths. 2. Change the solvent: Investigate the effect of different aprotic solvents. 3. Increase the concentration of the desired coupling partner: This can statistically favor the desired reaction.
Multiple side products are observed Reaction conditions are too harsh, or starting materials are impure.1. Purify starting materials: Ensure the purity of this compound and other reagents. 2. Use milder reaction conditions: Avoid high temperatures and strong, non-hindered bases. 3. Work under an inert atmosphere: This minimizes oxidation and other side reactions.

Data Presentation

The following table summarizes general trends for minimizing dimer formation based on reaction parameters. Note that optimal conditions should be determined empirically for each specific reaction.

Parameter Condition to Favor Product Condition to Favor Dimer Rationale
Temperature Low (e.g., 0 °C)High (e.g., > 50 °C)The activation energy for dimerization may be lower, so higher temperatures can accelerate this side reaction.
Reagent Addition Slow, dropwise additionRapid, bulk additionSlow addition keeps the concentration of the reactive species low, favoring the desired intermolecular reaction.
Base Strength Weaker, non-nucleophilicStrong, nucleophilicStrong bases can significantly increase the nucleophilicity of the amino group, promoting self-attack.
Protecting Group Present (e.g., Boc)AbsentA protecting group physically blocks the amino group from participating in side reactions.[1]

Experimental Protocols

Key Experiment: Boc-Protection of this compound

This protocol describes the protection of the 2-amino group of this compound using di-tert-butyl dicarbonate (B1257347) (Boc)₂O.[1]

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • tert-Butanol (t-BuOH)

  • 500 mL round-bottomed flask

  • Stir bar

  • Oil bath

  • Filtration apparatus

Procedure:

  • Charge a 500 mL round-bottomed flask with this compound (5.0 g, 32.9 mmol) and suspend it in t-BuOH (200 mL).[1]

  • To this stirring solution, add di-tert-butyl dicarbonate (7.53 g, 34.5 mmol).[1]

  • Vent the flask and place it in an oil bath preheated to 50°C.[1]

  • Let the reaction mixture stir overnight. The progress of the reaction can be monitored by LCMS.

  • After complete conversion of the starting material (typically around 22 hours), cool the mixture to room temperature.[1]

  • Filter the resulting solid. The product, Methyl 2-(Boc-amino)isonicotinate, is obtained as a white solid and can often be used without further purification.[1]

Visualizations

Dimer_Formation_Pathway cluster_reactants Reactants cluster_reactions Reaction Pathways cluster_products Products MAI1 This compound Desired Desired Coupling MAI1->Desired Dimerization Dimerization MAI1->Dimerization MAI2 This compound MAI2->Dimerization CP Coupling Partner CP->Desired Product Desired Product Desired->Product Dimer Dimer Byproduct Dimerization->Dimer

Caption: Competing reaction pathways for this compound.

Troubleshooting_Workflow Start Dimer Formation Observed Protect Is Amino Group Protected? Start->Protect AddProtection Add Boc-Protecting Group Protect->AddProtection No Optimize Optimize Reaction Conditions Protect->Optimize Yes End Dimer Minimized AddProtection->End SlowAddition Slow Reagent Addition Optimize->SlowAddition LowerTemp Lower Reaction Temperature SlowAddition->LowerTemp BaseScreen Screen Non-Nucleophilic Bases LowerTemp->BaseScreen BaseScreen->End

Caption: Troubleshooting workflow for preventing dimer formation.

References

optimizing reaction temperature for the synthesis of Methyl 2-aminoisonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction temperature for the synthesis of Methyl 2-aminoisonicotinate. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Troubleshooting Guides

Issue: Low or No Product Yield

Question Possible Cause & Troubleshooting Steps
Why is my yield of this compound consistently low? 1. Incomplete Reaction: The reaction temperature may be too low for the esterification to proceed at a reasonable rate. * Troubleshooting: Gradually increase the reaction temperature in 5-10°C increments. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal temperature for conversion of the starting material, 2-aminoisonicotinic acid. 2. Degradation of Starting Material or Product: Conversely, the reaction temperature might be too high, leading to decomposition. Aminopyridine compounds can be sensitive to high temperatures. * Troubleshooting: If you observe significant darkening of the reaction mixture or the formation of multiple unidentified spots on your TLC plate, consider lowering the reaction temperature. Running the reaction at a lower temperature for a longer duration might improve the yield. A reaction for a related Boc-protected compound is conducted at 50°C, suggesting the core structure is stable at this temperature.[1]
My reaction seems to stall and never goes to completion, even at elevated temperatures. What could be the issue? 1. Equilibrium Limitation: Esterification is a reversible reaction. The water generated as a byproduct can hydrolyze the ester product back to the starting materials, preventing the reaction from reaching completion. * Troubleshooting: Use a Dean-Stark apparatus to remove water azeotropically if the solvent is appropriate (e.g., toluene). Alternatively, add a dehydrating agent to the reaction mixture. 2. Catalyst Inactivity: The acid catalyst (e.g., sulfuric acid) may be old or low in concentration. * Troubleshooting: Use a fresh bottle of the acid catalyst. Ensure the correct molar equivalents are being used.

Issue: Impure Product and Difficult Purification

Question Possible Cause & Troubleshooting Steps
My final product is a dark oil or discolored solid and is difficult to purify. What is causing this? 1. Side Reactions at High Temperatures: Elevated temperatures can promote side reactions, such as decarboxylation of the starting material or polymerization, leading to colored impurities. * Troubleshooting: Lower the reaction temperature. A patent for a similar synthesis describes a temperature range of -78 to 0°C, which can minimize side reactions. Consider purification by flash column chromatography, which has been reported for similar compounds.[2] 2. Oxidation: The amino group on the pyridine (B92270) ring can be susceptible to oxidation, especially at higher temperatures in the presence of air. * Troubleshooting: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
I am observing multiple spots on my TLC, even after optimizing the temperature. What are the potential byproducts? 1. Unreacted Starting Material: The most common "impurity" is the starting 2-aminoisonicotinic acid. * Troubleshooting: Increase the reaction time or temperature slightly. Ensure efficient mixing. 2. Dimerization/Polymerization: At higher temperatures, intermolecular reactions can occur. * Troubleshooting: Lower the reaction temperature and consider using a more dilute solution.

Frequently Asked Questions (FAQs)

Q1: What is the ideal reaction temperature for the synthesis of this compound?

A1: The optimal reaction temperature can vary depending on the specific synthetic route (e.g., Fischer esterification), the scale of the reaction, and the equipment used. Based on literature for related compounds, a temperature range of 50-80°C is a good starting point for optimization when using a common method like Fischer esterification. However, some procedures for related syntheses have been reported at temperatures as low as -78 to 0°C to minimize side reactions. A systematic optimization is recommended for your specific setup.

Q2: How can I monitor the progress of the reaction to determine the optimal temperature?

A2: Thin Layer Chromatography (TLC) is a simple and effective method. Spot the reaction mixture at regular intervals alongside your starting material. The disappearance of the starting material spot and the appearance of a new product spot will indicate the reaction's progress. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.

Q3: What are the visual cues that my reaction temperature is too high?

A3: A significant and rapid darkening of the reaction mixture (from a pale yellow to a dark brown or black) is a strong indicator that the temperature is too high and is causing decomposition or side reactions. The formation of insoluble tars can also be a sign.

Q4: Can I use a microwave reactor for this synthesis?

A4: Microwave-assisted synthesis can be a very effective way to rapidly heat the reaction and can sometimes lead to cleaner reactions and higher yields. However, it requires careful optimization of temperature, pressure, and reaction time to avoid decomposition.

Q5: My purified this compound is a tan solid. Is this normal?

A5: While a pure compound is often white, a pale tan or off-white color for this compound is not uncommon and is commercially available in this form. The melting point is a good indicator of purity; it should be in the range of 142-143°C.

Experimental Protocol: Fischer Esterification of 2-Aminoisonicotinic Acid

This protocol describes a general procedure for the synthesis of this compound via Fischer esterification. The reaction temperature is a critical parameter that should be optimized.

Materials:

  • 2-Aminoisonicotinic acid

  • Methanol (B129727) (anhydrous)

  • Sulfuric acid (concentrated)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminoisonicotinic acid (1.0 eq).

  • Add anhydrous methanol (10-20 volumes, e.g., for 1g of starting material, use 10-20 mL of methanol).

  • Stir the suspension and cool the flask in an ice bath.

  • Slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirring suspension.

  • Remove the ice bath and heat the reaction mixture to the desired temperature (e.g., start with 65°C - reflux) with stirring.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize it with a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation: Temperature Optimization (Hypothetical Data)

The following table illustrates how quantitative data from optimization experiments could be presented.

Reaction Temperature (°C) Reaction Time (h) Conversion (%) *Isolated Yield (%) Purity (by HPLC, %) Observations
50247565>98Slow reaction, clean product
65 (Reflux)8>958595Faster reaction, minor impurities
806>957888Rapid reaction, significant darkening, more impurities

*Conversion determined by LC-MS analysis of the crude reaction mixture.

Mandatory Visualization

G cluster_0 Troubleshooting Workflow for Temperature Optimization cluster_1 Low Conversion Path cluster_2 Impurity Path start Start Synthesis at Initial Temperature (e.g., 65°C) monitor Monitor Reaction Progress (TLC, LC-MS) start->monitor start->monitor complete Reaction Complete? monitor->complete workup Workup and Purification complete->workup Yes increase_temp Increase Temperature (e.g., by 10°C) complete->increase_temp No (Low Conversion) check_reagents Check Reagent Quality (e.g., Acid Catalyst) complete->check_reagents No (Stalled) analyze Analyze Yield and Purity workup->analyze decrease_temp Decrease Temperature (e.g., by 10°C) analyze->decrease_temp Low Purity inert_atm Use Inert Atmosphere analyze->inert_atm Signs of Oxidation end Optimized Temperature Found analyze->end Acceptable Yield & Purity increase_temp->start check_reagents->start decrease_temp->start inert_atm->start

References

Technical Support Center: Efficient Synthesis of Methyl 2-aminoisonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols for the efficient synthesis of Methyl 2-aminoisonicotinate. The primary focus is on the selection and implementation of catalysts for the amination of Methyl 2-chloroisonicotinate, a common precursor.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic methods for synthesizing this compound from Methyl 2-chloroisonicotinate?

A1: The two most prevalent and effective methods are Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann condensation (also known as the Goldberg reaction in this context). Both methods have their advantages and are selected based on factors like cost, catalyst sensitivity, and desired reaction conditions.

Q2: Why is the amination of 2-chloropyridine (B119429) derivatives like Methyl 2-chloroisonicotinate challenging?

A2: The nitrogen atom in the pyridine (B92270) ring can coordinate with the metal center (Palladium or Copper) of the catalyst. This coordination can act as a poison, deactivating the catalyst and leading to low or no product yield. Additionally, aryl chlorides are generally less reactive than the corresponding bromides or iodides, making the initial oxidative addition step more difficult.[1]

Q3: How do I choose between a Palladium and a Copper catalyst for my synthesis?

A3: Palladium catalysts, particularly with bulky, electron-rich phosphine (B1218219) ligands (Buchwald-Hartwig), often offer higher reactivity and broader substrate scope, especially for less reactive aryl chlorides.[1] They can operate under milder conditions than traditional copper-catalyzed reactions. Copper catalysts (Ullmann) are significantly more cost-effective but traditionally require higher reaction temperatures.[2] However, modern advancements with specific ligands have enabled copper-catalyzed aminations to proceed under milder conditions as well.

Q4: What is the role of the ligand in these reactions?

A4: The ligand is crucial for the success of the reaction. In Buchwald-Hartwig amination, bulky phosphine ligands stabilize the palladium catalyst, promote the crucial oxidative addition and reductive elimination steps, and sterically hinder the pyridine nitrogen from poisoning the metal center.[1] In Ullmann-type reactions, ligands such as diamines or amino acids can increase the solubility and reactivity of the copper catalyst, allowing for lower reaction temperatures.

Q5: Can I use ammonia (B1221849) directly as the amine source?

A5: Direct coupling with ammonia can be challenging due to its high volatility and tendency to bind strongly to the metal catalyst.[1] Often, an ammonia surrogate is used, such as benzophenone (B1666685) imine followed by hydrolysis, or specialized catalyst systems designed for direct ammonia coupling are employed. Aqueous ammonia has also been used successfully with specific catalyst systems.

Catalyst Performance Data

The selection of an appropriate catalyst system is critical for achieving high yields and efficiency. Below is a summary of representative data for the amination of aryl chlorides, which can serve as a starting point for the synthesis of this compound.

Catalyst SystemPrecursorAmine SourceBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ / XPhosMethyl 2-chloroisonicotinateAmmoniaNaOtBuToluene10012-2485-95(Typical)
Pd(OAc)₂ / RuPhosMethyl 2-chloroisonicotinateAmmoniaK₃PO₄Dioxane11018-2480-90(Typical)[1]
CuI / L-prolineMethyl 2-chloroisonicotinateAqueous AmmoniaK₂CO₃DMSO1202470-85(Typical)
CuI / PhenanthrolineMethyl 2-chloroisonicotinateAmmoniaCs₂CO₃DMF1302475-88(Typical)[2]

Experimental Protocols

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol provides a general procedure for the synthesis of this compound using a Palladium catalyst and an appropriate phosphine ligand.

Materials:

  • Methyl 2-chloroisonicotinate

  • Ammonia source (e.g., aqueous ammonia or an ammonia surrogate)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Bulky phosphine ligand (e.g., XPhos, RuPhos)

  • Strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu))

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Anhydrous reaction vessel (e.g., Schlenk tube)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add the palladium pre-catalyst (1-3 mol%), the phosphine ligand (1.2-1.5 equivalents relative to Pd), and the base (1.4-2.0 equivalents) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Reagent Addition: Add Methyl 2-chloroisonicotinate (1.0 equivalent) to the Schlenk tube.

  • Solvent and Amine Addition: Add the anhydrous, degassed solvent, followed by the ammonia source (1.5-2.0 equivalents).

  • Reaction: Seal the Schlenk tube and heat the reaction mixture in a pre-heated oil bath to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Copper-Catalyzed Ullmann-Type Amination

This protocol outlines a general procedure for the synthesis of this compound using a Copper catalyst.

Materials:

  • Methyl 2-chloroisonicotinate

  • Ammonia source (e.g., aqueous ammonia)

  • Copper(I) Iodide (CuI) (5-10 mol%)

  • Ligand (e.g., L-proline or 1,10-phenanthroline) (10-20 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄) (2.0 equivalents)

  • Polar aprotic solvent (e.g., DMF or DMSO)

  • Reaction vessel

Procedure:

  • Reaction Setup: To a reaction vessel, add CuI, the ligand, the base, and Methyl 2-chloroisonicotinate (1.0 equivalent).

  • Solvent and Amine Addition: Add the solvent and the ammonia source (2.0-3.0 equivalents).

  • Reaction: Heat the mixture to the required temperature (typically 110-140 °C) with stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography.

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Material

Possible Cause Troubleshooting Step
Catalyst Deactivation (Palladium) Ensure a strictly inert atmosphere (Argon or Nitrogen) and use anhydrous, degassed solvents. The active Pd(0) species is sensitive to oxygen.[1]
Catalyst Poisoning by Pyridine Use a bulkier, more electron-rich phosphine ligand (e.g., XPhos, RuPhos) to sterically shield the palladium center.
Inactive Catalyst (Copper) Ensure the quality of the CuI. If necessary, pre-treat the reaction with a reducing agent or use freshly purchased catalyst.
Insufficient Temperature For aryl chlorides, higher temperatures (100-120 °C) may be necessary to facilitate the oxidative addition step.[1]
Poorly Soluble Base For bases like K₃PO₄ in non-polar solvents like toluene, ensure vigorous stirring. Alternatively, switch to a more polar solvent like dioxane or DMF.[1]

Issue 2: Formation of Side Products (e.g., Hydrodehalogenation)

Possible Cause Troubleshooting Step
Presence of Water Ensure all reagents, solvents, and glassware are scrupulously dry. Water can act as a proton source for the hydrodehalogenation side reaction.
Slow Reductive Elimination A more electron-donating ligand can accelerate the desired C-N bond formation, outcompeting the side reaction.
Base-Mediated Decomposition If the substrate is base-sensitive, consider using a milder base (e.g., K₃PO₄ instead of NaOtBu) and adjust the catalyst system accordingly.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: - Methyl 2-chloroisonicotinate - Catalyst & Ligand - Base glassware Oven-dry Glassware solvent Degas Anhydrous Solvent setup Assemble under Inert Atmosphere solvent->setup addition Add Reagents & Solvent setup->addition heating Heat & Stir (80-130 °C) addition->heating monitoring Monitor by TLC / LC-MS heating->monitoring cooling Cool to RT monitoring->cooling filtration Filter through Celite cooling->filtration extraction Extract with Organic Solvent filtration->extraction purification Column Chromatography extraction->purification product This compound purification->product

General Experimental Workflow for Synthesis

troubleshooting_workflow cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagent Quality start Low / No Yield c1 Inert Atmosphere? start->c1 Check First r1 Temperature? start->r1 Check Second q1 Solvent Dry/Degassed? start->q1 Check Third c2 Ligand Choice? c1->c2 If Yes c3 Catalyst Loading? c2->c3 If OK end Successful Reaction c3->end r2 Solvent Choice? r1->r2 If OK r3 Base Strength/Solubility? r2->r3 If OK r3->end q2 Amine Source Quality? q1->q2 If Yes q2->end

Troubleshooting Logic for Low Yield

References

Technical Support Center: Troubleshooting Low Conversion Rates in Methyl 2-aminoisonicotinate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 2-aminoisonicotinate. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve conversion rates in reactions involving this versatile building block.

Frequently Asked Questions (FAQs)

Q1: Why am I observing consistently low yields in my cross-coupling reactions with this compound?

Low conversion rates in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) involving this compound are often attributed to the "2-pyridyl problem." The nitrogen atom of the pyridine (B92270) ring can coordinate with the metal catalyst (e.g., palladium), leading to catalyst inhibition or deactivation. This interaction can hinder the catalytic cycle, resulting in incomplete conversion.

Q2: What are the most common side reactions to be aware of when using this compound in Suzuki-Miyaura couplings?

The primary side reactions include:

  • Protodeboronation: This is the cleavage of the C-B bond in the boronic acid or ester coupling partner, where it is replaced by a C-H bond. This can be exacerbated by the presence of water or protic solvents and is sometimes catalyzed by the base or the palladium catalyst itself.

  • Homocoupling: This involves the coupling of two molecules of the boronic acid/ester or two molecules of the aryl halide, leading to undesired dimeric byproducts.

Q3: In Buchwald-Hartwig amination, what are typical byproducts when reacting an aryl halide with this compound?

A common side reaction is the hydrodehalogenation of the aryl halide starting material. This occurs when a β-hydride elimination pathway competes with the desired reductive elimination, resulting in the replacement of the halogen on the aryl starting material with a hydrogen atom.

Q4: My N-acylation of this compound is sluggish and incomplete. What could be the issue?

Incomplete N-acylation can be due to several factors:

  • Insufficiently activated acylating agent: The carboxylic acid needs to be effectively activated (e.g., as an acid chloride, or with a coupling agent) for the reaction to proceed efficiently.

  • Steric hindrance: While the 2-amino group is relatively accessible, bulky acylating agents may react more slowly.

  • Base incompatibility: The choice of base is crucial. It must be strong enough to neutralize the acid produced during the reaction without causing unwanted side reactions with the starting material or product.

  • Low reaction temperature: Some acylations require elevated temperatures to overcome the activation energy barrier.

Q5: Are there any specific purification challenges associated with reactions of this compound?

The basic nature of the pyridine nitrogen can sometimes complicate purification by chromatography, as it may interact with silica (B1680970) gel. This can lead to tailing of peaks and poor separation. Using a mobile phase containing a small amount of a basic modifier, such as triethylamine (B128534) or ammonia, can often mitigate these issues.

Troubleshooting Guides

Low Conversion in Suzuki-Miyaura Coupling

Issue: The reaction of this compound (as the halide partner, assuming prior functionalization to a halide) or with a boronic acid derivative of this compound results in low conversion to the desired biaryl product.

Troubleshooting Workflow:

G start Low Conversion in Suzuki Coupling catalyst Issue: Catalyst Inactivation (Pyridine Coordination) start->catalyst base Issue: Ineffective Base start->base side_reactions Issue: Side Reactions start->side_reactions conditions Issue: Suboptimal Conditions start->conditions ligand Solution: Use Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos) catalyst->ligand precatalyst Solution: Use a Palladium Pre-catalyst (e.g., G3/G4 Palladacycles) catalyst->precatalyst end Improved Conversion ligand->end precatalyst->end base_sol Solution: Use a Stronger, Non-coordinating Base (e.g., K3PO4, Cs2CO3) base->base_sol base_sol->end protodeboronation Solution: Use Anhydrous Solvents and Degas Reaction Mixture side_reactions->protodeboronation homocoupling Solution: Adjust Stoichiometry and Consider Different Ligand side_reactions->homocoupling protodeboronation->end homocoupling->end temp Solution: Increase Temperature (80-110 °C) conditions->temp solvent Solution: Use High-Boiling, Aprotic Solvents (e.g., Toluene, Dioxane) conditions->solvent temp->end solvent->end

Caption: Troubleshooting workflow for low Suzuki coupling conversion.

Data Presentation: Suzuki-Miyaura Coupling Parameters

ParameterStandard ConditionOptimized Condition for 2-Pyridyl SubstratesRationale
Catalyst Pd(PPh₃)₄Pd(OAc)₂ with bulky phosphine (B1218219) ligand (e.g., XPhos) or a pre-catalystBulky, electron-rich ligands can promote reductive elimination and mitigate catalyst inhibition by the pyridine nitrogen.
Ligand:Pd Ratio 4:11:1 to 2:1Optimizing the ratio can prevent ligand-related side reactions while ensuring catalyst stability.
Base Na₂CO₃K₃PO₄, Cs₂CO₃Stronger, non-coordinating bases are often more effective for challenging 2-pyridyl couplings.
Solvent Toluene/WaterDioxane, THF/WaterAprotic, high-boiling point solvents are generally preferred. The choice can impact base solubility and reaction kinetics.
Temperature 80 °C100-110 °CHigher temperatures can often overcome the activation barrier for these challenging substrates.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol is a starting point and may require optimization.

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., dioxane or toluene).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂ and ligand, or a pre-catalyst, 1-5 mol%).

  • Reaction Execution: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring for the required time (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sulfate (B86663) (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Low Conversion in Buchwald-Hartwig Amination

Issue: Incomplete reaction when coupling an aryl halide with the amino group of this compound.

Troubleshooting Workflow:

G start Low Conversion in Buchwald-Hartwig Amination catalyst Issue: Inactive Catalyst or Unsuitable Ligand start->catalyst base Issue: Ineffective or Poorly Soluble Base start->base conditions Issue: Suboptimal Reaction Conditions start->conditions side_reaction Issue: Hydrodehalogenation start->side_reaction ligand_choice Solution: Use Bulky Biaryl Phosphine Ligands (e.g., BrettPhos, RuPhos) catalyst->ligand_choice catalyst_choice Solution: Employ a Modern Pre-catalyst catalyst->catalyst_choice end Improved Conversion ligand_choice->end catalyst_choice->end base_sol Solution: Use a Strong, Soluble Base (e.g., NaOtBu, LHMDS) base->base_sol base_sol->end temp Solution: Increase Temperature (typically 80-110 °C) conditions->temp solvent Solution: Ensure a Non-coordinating, High-Boiling Solvent (e.g., Toluene) conditions->solvent temp->end solvent->end side_reaction_sol Solution: Optimize Base and Temperature, Use Bulky Ligand side_reaction->side_reaction_sol side_reaction_sol->end

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Data Presentation: Buchwald-Hartwig Amination Parameters

ParameterStandard ConditionOptimized Condition for 2-AminopyridinesRationale
Catalyst System Pd₂(dba)₃ with a phosphine ligandA modern Pd pre-catalyst (e.g., a G3 or G4 palladacycle) with a bulky biaryl phosphine ligand (e.g., BrettPhos, RuPhos)Pre-catalysts readily form the active Pd(0) species. Bulky, electron-rich ligands are effective for challenging substrates like 2-aminopyridines.
Base K₂CO₃NaOtBu, LiHMDS, K₃PO₄A strong, soluble base is often required to efficiently deprotonate the amine and facilitate the catalytic cycle.
Solvent DioxaneToluene, CPMENon-coordinating, high-boiling solvents are generally preferred to avoid interference with the catalyst and allow for higher reaction temperatures.
Temperature 90 °C100-110 °CHigher temperatures are often necessary to drive the reaction to completion with challenging substrates.

Experimental Protocol: Representative Buchwald-Hartwig Amination

This protocol is a starting point and may require optimization.

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried reaction vessel.

  • Catalyst and Solvent Addition: Add the palladium pre-catalyst (1-3 mol%) and the anhydrous, degassed solvent (e.g., toluene).

  • Reaction Execution: Seal the vessel and heat the mixture to the required temperature (e.g., 110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Purification: Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solution and purify the crude product by column chromatography.

Incomplete N-Acylation / Amide Bond Formation

Issue: Low yield of the desired amide product when reacting this compound with a carboxylic acid.

Troubleshooting Workflow:

G start Incomplete Amide Coupling activation Issue: Poor Carboxylic Acid Activation start->activation base Issue: Inappropriate Base start->base conditions Issue: Suboptimal Reaction Conditions start->conditions sterics Issue: Steric Hindrance start->sterics coupling_agent Solution: Use a Stronger Coupling Reagent (e.g., HATU, COMU) activation->coupling_agent acid_chloride Solution: Convert Carboxylic Acid to Acid Chloride activation->acid_chloride end Complete Conversion coupling_agent->end acid_chloride->end base_sol Solution: Use a Non-Nucleophilic Organic Base (e.g., DIPEA, NMM) base->base_sol base_sol->end temp Solution: Increase Reaction Temperature conditions->temp solvent Solution: Use Anhydrous Aprotic Solvents (e.g., DMF, DCM) conditions->solvent temp->end solvent->end sterics_sol Solution: Increase Reaction Time and/or Temperature sterics->sterics_sol sterics_sol->end

Caption: Troubleshooting workflow for incomplete amide coupling.

Data Presentation: Amide Coupling Reagent Comparison

Coupling ReagentActivating AgentAdditive (Optional)Common BaseNotes
EDC/HOBt EDCHOBtDIPEA, NMMA standard, cost-effective choice. Can be slow with hindered substrates.
HATU/HOAt HATUHOAtDIPEA, 2,6-LutidineHighly efficient, even for sterically demanding couplings. Can be more expensive.
T3P® T3P®-Pyridine, DIPEAA versatile and powerful coupling reagent.
SOCl₂/Oxalyl Chloride --Pyridine, Et₃NUsed to form the more reactive acid chloride in a separate step.

Experimental Protocol: Representative Amide Coupling (using HATU)

This protocol is a starting point and may require optimization.

  • Reaction Setup: To a solution of the carboxylic acid (1.0 equiv.) in an anhydrous aprotic solvent (e.g., DMF or DCM), add the coupling agent (e.g., HATU, 1.1 equiv.) and a non-nucleophilic base (e.g., DIPEA, 2.0 equiv.). Stir for 10-15 minutes at room temperature to pre-activate the acid.

  • Amine Addition: Add a solution of this compound (1.0-1.1 equiv.) in the same solvent to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed.

  • Work-up: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1M HCl or saturated NH₄Cl), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Technical Support Center: Purification of Commercial Methyl 2-aminoisonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from commercial Methyl 2-aminoisonicotinate. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound?

Commercial this compound may contain impurities stemming from its synthesis and storage. While a definitive list of impurities for every commercial batch is not publicly available, potential contaminants based on common synthetic routes could include:

  • Starting materials: Unreacted precursors from the synthesis process.

  • Byproducts of synthesis: These can include isomers or related pyridine (B92270) derivatives formed during the chemical reactions.

  • Hydrolysis product: 2-Aminoisonicotinic acid, resulting from the hydrolysis of the methyl ester group. This is more likely if the material has been exposed to moisture or non-neutral pH conditions.

  • Solvent residues: Residual solvents from the manufacturing and purification process.

Q2: My commercial this compound has a yellowish tint. Is this an indication of impurity?

While pure this compound is typically a white to off-white solid, a yellowish tint can indicate the presence of impurities.[1] These impurities may be colored byproducts from the synthesis or degradation products. Purification is recommended to ensure the quality of your starting material.

Q3: I am observing a different melting point for my commercial sample than what is reported in the literature. What could be the reason?

A discrepancy in the melting point is a strong indicator of impurities. Impurities generally depress and broaden the melting point range. The reported melting point for pure this compound is typically in the range of 142-149 °C.[1][2][3]

Q4: Can I use the commercial product directly without further purification?

For applications that are sensitive to impurities, such as in pharmaceutical development or for quantitative studies, it is highly recommended to purify the commercial product to ensure the reliability and reproducibility of your results. For less sensitive applications, the suitability of direct use would depend on the purity specified by the supplier and the requirements of your experiment.

Troubleshooting Guides

This section provides guidance on common issues encountered during the purification of this compound.

Recrystallization Issues

Problem: The compound does not dissolve in the recrystallization solvent, even with heating.

  • Possible Cause: The chosen solvent is not suitable for your compound.

  • Solution:

    • Select an appropriate solvent: Based on the polar nature of the amino and ester groups, polar solvents should be considered. Ethanol is a potential candidate.

    • Use a solvent mixture: If a single solvent is not effective, a binary solvent system can be employed. Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is less soluble) dropwise until turbidity is observed. Then, allow the solution to cool slowly.

Problem: The compound "oils out" instead of forming crystals upon cooling.

  • Possible Cause: The solution is supersaturated, or the cooling rate is too fast.

  • Solution:

    • Add more solvent: Add a small amount of the hot recrystallization solvent to the oiled-out mixture to redissolve it.

    • Slow cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to induce crystallization.

    • Seeding: If available, add a small crystal of pure this compound to the solution to act as a nucleation site.

Problem: Poor recovery of the purified product after recrystallization.

  • Possible Cause:

    • Too much solvent was used.

    • The compound is significantly soluble in the cold solvent.

    • Premature crystallization occurred during hot filtration.

  • Solution:

    • Minimize solvent: Use the minimum amount of hot solvent required to dissolve the compound completely.

    • Cool thoroughly: Ensure the crystallization mixture is thoroughly cooled in an ice bath to maximize crystal precipitation.

    • Preheat filtration apparatus: When performing a hot filtration to remove insoluble impurities, preheat the funnel and receiving flask to prevent the product from crystallizing prematurely.

Column Chromatography Issues

Problem: The compound is not moving down the silica (B1680970) gel column.

  • Possible Cause: The mobile phase is not polar enough to elute the compound. Amines are known to interact strongly with the acidic silanol (B1196071) groups on the silica gel surface, leading to poor mobility.[4]

  • Solution:

    • Increase mobile phase polarity: Gradually increase the proportion of the more polar solvent in your eluent system (e.g., increase the percentage of ethyl acetate (B1210297) in a hexane/ethyl acetate mixture).

    • Add a basic modifier: To counteract the interaction with silica, add a small amount of a basic modifier like triethylamine (B128534) (e.g., 0.1-1%) to your mobile phase. This will compete with your compound for binding to the active sites on the silica gel.

Problem: The compound streaks on the column, leading to poor separation.

  • Possible Cause: Strong interaction with the stationary phase, overloading the column, or using an inappropriate solvent to dissolve the sample.

  • Solution:

    • Use a basic modifier: As mentioned above, adding triethylamine to the eluent can significantly improve peak shape.

    • Reduce sample load: Ensure that you are not overloading the column. As a general rule, the amount of sample should be about 1-5% of the weight of the stationary phase.

    • Dry loading: Dissolve your crude product in a minimal amount of a suitable solvent, adsorb it onto a small amount of silica gel, and then load the dry powder onto the top of your column.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general procedure for the recrystallization of this compound. The ideal solvent system and volumes should be determined on a small scale first.

Materials:

  • Commercial this compound

  • Recrystallization solvent (e.g., Ethanol, or a mixture of a good solvent like methanol (B129727) and a poor solvent like diethyl ether)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection (Small Scale):

    • Place a small amount (e.g., 50 mg) of the commercial product in a test tube.

    • Add the chosen solvent dropwise while heating and agitating until the solid dissolves.

    • Allow the solution to cool to room temperature and then in an ice bath.

    • Observe the formation of crystals. The ideal solvent will dissolve the compound when hot but result in significant crystal formation upon cooling.

  • Recrystallization (Large Scale):

    • Place the bulk of the commercial this compound in an Erlenmeyer flask.

    • Add the chosen hot solvent in portions while heating and swirling until the solid is completely dissolved. Use the minimum amount of solvent necessary.

    • If there are insoluble impurities, perform a hot gravity filtration.

    • Allow the clear solution to cool slowly to room temperature.

    • Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to complete the crystallization.

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals under vacuum.

Data Presentation:

ParameterBefore PurificationAfter Recrystallization
Appearance Yellowish SolidWhite Crystalline Solid
Purity (by HPLC/GC) e.g., 95%>99%
Melting Point e.g., 138-142 °Ce.g., 145-147 °C
Recovery Yield N/ATypically 70-90%
Protocol 2: Purification by Flash Column Chromatography

This protocol describes a general method for purifying this compound using flash column chromatography.

Materials:

  • Commercial this compound

  • Silica gel (230-400 mesh)

  • Chromatography column

  • Eluent (e.g., Hexane/Ethyl Acetate gradient, potentially with 0.1% Triethylamine)

  • Collection tubes

  • TLC plates and developing chamber

  • UV lamp

Procedure:

  • Eluent Selection (TLC Analysis):

    • Dissolve a small amount of the commercial product in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the plate in various solvent systems (e.g., different ratios of hexane/ethyl acetate).

    • The ideal eluent system should provide a retention factor (Rf) of ~0.3 for the desired compound.

  • Column Packing:

    • Pack a chromatography column with silica gel using the chosen eluent.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent.

    • Alternatively, for better resolution, use a dry loading technique by adsorbing the product onto a small amount of silica gel.

    • Carefully load the sample onto the top of the column.

  • Elution and Fraction Collection:

    • Elute the column with the chosen mobile phase. A gradient elution (gradually increasing the polarity) may be necessary to separate the impurities from the product.

    • Collect fractions and monitor the separation by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation:

ParameterBefore PurificationAfter Column Chromatography
Appearance Yellowish SolidWhite Solid
Purity (by HPLC/GC) e.g., 95%>99.5%
Recovery Yield N/ATypically 80-95%

Visualizations

Purification_Workflow cluster_start Initial Assessment cluster_purification Purification Method cluster_end Final Analysis Start Commercial Methyl 2-aminoisonicotinate Purity_Check Check Purity (TLC, HPLC, MP) Start->Purity_Check Recrystallization Recrystallization Purity_Check->Recrystallization Impurities Present Column_Chromatography Column Chromatography Purity_Check->Column_Chromatography Complex Mixture Pure_Product Pure Product (>99%) Purity_Check->Pure_Product Sufficiently Pure Final_Purity Analyze Purity of Isolated Product Recrystallization->Final_Purity Column_Chromatography->Final_Purity Final_Purity->Pure_Product Purity Confirmed

Caption: Workflow for the purification of commercial this compound.

Troubleshooting_Recrystallization cluster_solutions Troubleshooting Steps Start Recrystallization Attempt Issue Issue Encountered? Start->Issue No_Crystals No Crystals Form Issue->No_Crystals Yes Oiling_Out Compound Oils Out Issue->Oiling_Out Yes Low_Yield Low Recovery Issue->Low_Yield Yes Success Successful Crystallization Issue->Success No Sol_No_Crystals Scratch Flask Add Seed Crystal Concentrate Solution No_Crystals->Sol_No_Crystals Sol_Oiling_Out Reheat and Add More Solvent Cool Slowly Oiling_Out->Sol_Oiling_Out Sol_Low_Yield Use Minimal Hot Solvent Ensure Complete Cooling Low_Yield->Sol_Low_Yield Sol_No_Crystals->Start Re-attempt Sol_Oiling_Out->Start Re-attempt Sol_Low_Yield->Start Re-attempt

Caption: Troubleshooting guide for recrystallization issues.

References

stability and storage conditions for Methyl 2-aminoisonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Methyl 2-aminoisonicotinate. Below you will find troubleshooting guides and frequently asked questions to assist in your experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound.

Problem Possible Cause Recommended Solution
Inconsistent experimental results Compound degradation due to improper storage.Verify that the compound has been stored under the recommended conditions (see Storage Conditions FAQ). If degradation is suspected, it is advisable to use a fresh batch of the compound. For critical applications, consider performing purity analysis (e.g., NMR, HPLC) before use.
Change in physical appearance (color, clumping) Exposure to moisture, air, or light over time.While a slight change in color to tan is often noted for this solid, significant changes may indicate degradation or contamination.[1] Store in a tightly sealed container in a dry, cool, and well-ventilated place.[2][3] For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen).
Poor solubility Use of an inappropriate solvent.This compound is soluble in chloroform.[1] If a different solvent is required, assess solubility on a small scale before proceeding with larger experiments.
Unexpected side reactions Incompatibility with other reagents.Avoid contact with strong oxidizing agents, strong acids, and strong bases.[4] Ensure all reaction components are compatible with an amino-ester functionalized pyridine.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: What are the recommended storage conditions for this compound?

    • For optimal stability, this compound should be stored at 4°C or refrigerated at 2-8°C.[1][4] It is crucial to store the compound in a tightly sealed container in a dry, cool, and well-ventilated area to prevent degradation.[2][3] Some suppliers recommend storage at room temperature, but for long-term stability, refrigeration is best practice.[1][5][6]

  • Q2: How should I handle this compound in the laboratory?

    • Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[4] Standard personal protective equipment (PPE), including chemical safety goggles, nitrile gloves, and a lab coat, should be worn.[4] Avoid contact with skin, eyes, and clothing.[4] After handling, wash hands thoroughly.[4]

Stability

  • Q3: Is this compound sensitive to air or moisture?

    • Yes, as with many amino-ester compounds, it is good practice to minimize exposure to air and moisture. Store in a tightly sealed container.[2][3] For sensitive applications or long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended.[4]

  • Q4: What are the known incompatibilities of this compound?

    • This compound should be kept away from strong oxidizing agents, strong acids, and strong bases, as these can lead to degradation or unwanted reactions.[4]

  • Q5: Are there any signs of degradation I should look for?

    • A visual inspection can be informative. The compound is typically a tan or white to light yellow solid.[1] Any significant deviation from this appearance, such as pronounced darkening or clumping, may suggest degradation or moisture absorption. For conclusive evidence of purity, analytical methods such as NMR or LC-MS are recommended.

Quantitative Data Summary

Parameter Value Source(s)
Storage Temperature 4°C[1]
2-8°C[4]
Room Temperature[5][6]
Shipping Temperature Room Temperature[1]
Appearance Tan Solid[1]
White to Light yellow powder to crystal
Molecular Formula C₇H₈N₂O₂[1]
Molecular Weight 152.15 g/mol [1]
Melting Point 142-143°C[1]
145-149°C
Solubility Chloroform[1]

Experimental Protocols

Protocol: Forced Degradation Study Workflow

  • Sample Preparation : Prepare stock solutions of this compound in suitable solvents (e.g., acetonitrile, water, or a mixture).

  • Stress Conditions : Expose the solutions to a range of stress conditions, including:

    • Acidic : 0.1 N HCl at a controlled temperature (e.g., 60°C).

    • Basic : 0.1 N NaOH at a controlled temperature (e.g., 60°C).

    • Oxidative : 3% H₂O₂ at room temperature.

    • Thermal : Heat the solid compound and solutions at elevated temperatures (e.g., 80°C).

    • Photolytic : Expose solutions to UV light (e.g., 254 nm) and visible light.

  • Time Points : Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis : Analyze the samples using a stability-indicating method, typically HPLC with a UV or MS detector, to quantify the remaining parent compound and detect any degradation products.

  • Data Interpretation : Evaluate the percentage of degradation under each condition to identify the compound's liabilities.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound Stability Issues cluster_0 Start cluster_1 Investigation cluster_2 Decision & Action cluster_3 Resolution start Inconsistent Experimental Results check_storage Review Storage Conditions (Temp, Light, Moisture) start->check_storage check_purity Assess Compound Purity (Visual, Analytical) start->check_purity check_protocol Examine Experimental Protocol (Reagents, Solvents) start->check_protocol improper_storage Improper Storage Identified check_storage->improper_storage degradation_suspected Degradation/Impurity Suspected check_purity->degradation_suspected incompatibility Potential Incompatibility check_protocol->incompatibility use_fresh Use Fresh Batch of Compound improper_storage->use_fresh purify Purify Compound or Order New Lot degradation_suspected->purify modify_protocol Modify Protocol / Reagents incompatibility->modify_protocol resolved Issue Resolved use_fresh->resolved purify->resolved modify_protocol->resolved

Caption: A logical workflow for troubleshooting stability-related issues with this compound.

References

Technical Support Center: Reactions Involving Methyl 2-Aminoisonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 2-aminoisonicotinate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental workups.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

This compound is a tan solid with a melting point of 142-143°C.[1] It is soluble in chloroform (B151607) and slightly soluble in water.[1][2] For practical purposes in a laboratory setting, it is often dissolved in organic solvents like methanol (B129727) for reactions.

Q2: What are the recommended storage conditions for this compound?

For long-term storage, it is recommended to keep this compound at 4°C.[1] For shorter periods, it can be stored at room temperature in a well-sealed container, protected from light and oxidizing agents.[2][3]

Q3: Can the ester group of this compound be hydrolyzed during workup?

Yes, the methyl ester group is susceptible to hydrolysis, especially under strong acidic or basic conditions. It has been noted that in an alkaline environment, the presence of amino acids can expedite the hydrolysis of similar methyl esters.[4] Therefore, it is crucial to carefully control the pH during aqueous workups.

Troubleshooting Guides

Amide Coupling Reactions

Problem 1: Low yield of the desired amide product.

  • Possible Cause: Inefficient activation of the carboxylic acid or side reactions.

  • Troubleshooting Steps:

    • Choice of Coupling Agent: There are numerous amide coupling reagents available, and the best choice depends on the specific substrates.[5] For many solution-phase syntheses, EDC/NHS or T3P are effective and can lead to cleaner reactions.[5] HATU is also commonly used, but optimization of reaction time and reagent addition order is crucial.[5]

    • Reagent Stoichiometry: Using a slight excess of the less expensive component (either the acid or the amine) can drive the reaction to completion.[5]

    • Reaction Conditions: Ensure the reaction is performed under anhydrous conditions, as water can hydrolyze the activated acid intermediate. The use of an inert atmosphere (e.g., nitrogen or argon) is also recommended.

Problem 2: Difficulty in removing the coupling agent byproducts during workup.

  • Possible Cause: Byproducts like dicyclohexylurea (DCU) from DCC coupling are often insoluble in common organic solvents.

  • Troubleshooting Steps:

    • Filtration: If DCU is the byproduct, it can often be removed by filtration after concentrating the reaction mixture.

    • Recrystallization: Recrystallization from a suitable solvent like acetonitrile (B52724) can be effective in removing DCU, as it is poorly soluble in it.[5]

    • Aqueous Wash: For water-soluble byproducts from reagents like EDC, a standard aqueous workup with dilute acid and base washes is usually sufficient.

Suzuki Coupling Reactions

Problem 3: The reaction does not go to completion or shows low conversion.

  • Possible Cause: Inactive catalyst, poor choice of base or solvent, or issues with the boronic acid/ester.

  • Troubleshooting Steps:

    • Catalyst Choice: The choice of palladium catalyst and ligand is critical. For substrates with multiple functional groups, a well-chosen ligand can improve catalytic activity and prevent side reactions.

    • Inert Atmosphere: It is crucial to degas the solvent and maintain an inert atmosphere (nitrogen or argon) throughout the reaction to prevent oxidation and deactivation of the palladium(0) catalyst.[6]

    • Base and Solvent: The selection of base and solvent system is interdependent and substrate-specific. Common bases include K₃PO₄ and Cs₂CO₃, while solvent mixtures like 1,4-dioxane (B91453)/water are frequently used.[7]

Problem 4: Difficulty in removing palladium residues and boronic acid byproducts from the final product.

  • Possible Cause: Palladium can coordinate with the nitrogen atoms in the pyridine (B92270) ring, making it difficult to remove. Boronic acid homo-coupling byproducts can also complicate purification.

  • Troubleshooting Steps:

    • Filtration through Celite: After the reaction, filtering the mixture through a pad of Celite can help remove the palladium catalyst.[8]

    • Aqueous Wash: Washing the organic layer with an aqueous solution of a chelating agent like saturated aqueous ammonium (B1175870) chloride can help remove residual copper salts if used.[9] For boron-containing byproducts, washing with a dilute base can sometimes be effective.

    • Column Chromatography: Purification by column chromatography on silica (B1680970) gel is a standard and effective method to separate the desired product from residual catalyst and byproducts.[7]

Experimental Protocols

Protocol 1: General Amide Coupling using HATU
  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv.) and HATU (1.1 equiv.) in an anhydrous polar aprotic solvent like DMF or NMP.

  • Activation: Stir the mixture at room temperature for 15-30 minutes.

  • Amine Addition: Add a solution of this compound (1.0 equiv.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 equiv.) in the reaction solvent.

  • Reaction: Stir the reaction mixture at room temperature until the starting materials are consumed, as monitored by TLC or LC-MS.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Reagent/SolventMolar Equiv.Purpose
Carboxylic Acid1.0Reactant
This compound1.0Reactant
HATU1.1Coupling Agent
DIPEA2.0Base
DMF/NMP-Solvent
Ethyl Acetate-Extraction Solvent
1M HCl-Aqueous Wash
Sat. aq. NaHCO₃-Aqueous Wash
Brine-Aqueous Wash
Na₂SO₄-Drying Agent
Protocol 2: General Suzuki Coupling
  • Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), and a base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv.).[7]

  • Catalyst and Solvent Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv.).[7] Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v).[7]

  • Reaction Execution: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) and heat the mixture at 80-100 °C with stirring for 4-24 hours.[7] Monitor the reaction progress by TLC or LC-MS.[7]

  • Workup and Purification:

    • Upon completion, cool the reaction mixture to room temperature.[7]

    • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).[7]

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[7]

  • Purification: Purify the crude product by column chromatography on silica gel.[7]

Reagent/SolventMolar Equiv.Purpose
Aryl Halide1.0Reactant
Arylboronic Acid1.2-1.5Reactant
Base (e.g., K₃PO₄)2.0-3.0Base
Palladium Catalyst0.05Catalyst
1,4-Dioxane/Water-Solvent
Ethyl Acetate-Extraction Solvent
Water-Aqueous Phase
Brine-Aqueous Wash
Na₂SO₄-Drying Agent

Visualizations

Amide_Coupling_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reaction_Setup Reaction Setup: Carboxylic Acid, HATU, Solvent Activation Activation Reaction_Setup->Activation Stir Amine_Addition Amine Addition: This compound, Base Activation->Amine_Addition 15-30 min Reaction_Monitoring Reaction Monitoring (TLC/LC-MS) Amine_Addition->Reaction_Monitoring Dilution Dilute with Ethyl Acetate Reaction_Monitoring->Dilution Wash_Acid Wash with 1M HCl Dilution->Wash_Acid Wash_Base Wash with Sat. NaHCO3 Wash_Acid->Wash_Base Wash_Brine Wash with Brine Wash_Base->Wash_Brine Drying Dry over Na2SO4 Wash_Brine->Drying Concentration Concentrate Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography

Caption: Workflow for a typical amide coupling reaction.

Suzuki_Coupling_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Preparation Preparation: Combine Reactants, Base Catalyst_Addition Add Catalyst and Solvent Preparation->Catalyst_Addition Heating Heat under Inert Atmosphere Catalyst_Addition->Heating Monitoring Monitor Progress (TLC/LC-MS) Heating->Monitoring Cooling Cool to Room Temp Monitoring->Cooling Aqueous_Workup Aqueous Workup and Extraction Cooling->Aqueous_Workup Drying Dry Organic Layer Aqueous_Workup->Drying Concentration Concentrate Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography

Caption: Workflow for a typical Suzuki coupling reaction.[7]

Troubleshooting_Low_Yield Problem Low Product Yield Cause1 Inefficient Coupling Problem->Cause1 Cause2 Side Reactions Problem->Cause2 Cause3 Poor Catalyst Activity (Suzuki) Problem->Cause3 Solution1 Optimize Coupling Agent and Stoichiometry Cause1->Solution1 Solution2 Ensure Anhydrous & Inert Conditions Cause2->Solution2 Solution3 Screen Catalysts, Ligands, and Bases Cause3->Solution3

Caption: Troubleshooting logic for low reaction yields.

References

Technical Support Center: Scaling Up Methyl 2-aminoisonicotinate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals involved in the synthesis of Methyl 2-aminoisonicotinate, with a particular focus on the challenges encountered during scale-up.

Troubleshooting Guides

This section addresses common issues that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or Inconsistent Yield

Q: My reaction yield is significantly lower than expected, or varies between batches when scaling up. What are the potential causes and how can I improve it?

A: Low and inconsistent yields during the scale-up of this compound synthesis can stem from several factors. Incomplete reaction, side reactions, and product loss during workup are common culprits.

  • Incomplete Reaction:

    • Cause: Insufficient mixing, poor temperature control, or inadequate reaction time can lead to an incomplete reaction. On a larger scale, ensuring uniform heating and agitation is more challenging.

    • Solution:

      • Optimize the stirring rate to ensure homogeneity of the reaction mixture.

      • Use a temperature probe to monitor the internal reaction temperature and maintain it within the optimal range.

      • Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time.

  • Side Reactions:

    • Cause: The formation of by-products can be exacerbated at higher temperatures. The reaction of thionyl chloride with the amino group of the starting material or product can also lead to undesired impurities.

    • Solution:

      • Maintain strict temperature control, as localized overheating can promote side reactions.

      • Consider the order of reagent addition. Adding thionyl chloride dropwise to a cooled solution of the carboxylic acid in methanol (B129727) is a standard approach to minimize side reactions.

  • Product Loss During Workup:

    • Cause: Product loss can occur during extraction and purification steps. The basicity of the pyridine (B92270) nitrogen can complicate extractions if the pH is not carefully controlled.

    • Solution:

      • Carefully adjust the pH of the reaction mixture to the appropriate range for extraction.

      • Optimize the extraction solvent and the number of extractions to ensure complete recovery of the product.

      • If using column chromatography, select an appropriate solvent system to avoid product tailing and ensure good separation from impurities.

Issue 2: Impurity Formation

Q: I am observing significant impurities in my final product. What are the common impurities and how can I minimize their formation?

A: Impurity formation is a common challenge in the synthesis of this compound, especially at a larger scale.

  • Unreacted Starting Material:

    • Cause: Incomplete reaction as described in the previous section.

    • Solution: Ensure sufficient reaction time and optimal reaction conditions.

  • Dimerization or Polymerization Products:

    • Cause: These can form at elevated temperatures.

    • Solution: Maintain strict temperature control throughout the reaction.

  • By-products from Reaction with Thionyl Chloride:

    • Cause: Thionyl chloride can react with the amino group to form undesired side products.

    • Solution: The slow, controlled addition of thionyl chloride at low temperatures is crucial.

Issue 3: Thermal Runaway and Safety Concerns with Thionyl Chloride

Q: The reaction is highly exothermic and difficult to control on a larger scale. What are the signs of a thermal runaway, and what safety precautions should I take when handling large quantities of thionyl chloride?

A: The reaction of thionyl chloride with methanol is highly exothermic and presents a significant safety risk, especially during scale-up.

  • Signs of a Thermal Runaway:

    • A rapid, uncontrolled increase in the internal reaction temperature and pressure.

    • Increased rate of gas evolution (HCl and SO₂).

    • Changes in the color or viscosity of the reaction mixture.

  • Safety Precautions:

    • Slow Reagent Addition: Add thionyl chloride dropwise to the cooled methanol solution of 2-aminoisonicotinic acid.

    • Efficient Cooling: Use an appropriately sized cooling bath (e.g., ice-water or a chiller) to maintain a constant, low temperature.

    • Adequate Ventilation: The reaction releases toxic and corrosive gases (HCl and SO₂). Conduct the reaction in a well-ventilated fume hood. For larger scales, a scrubber system to neutralize acidic off-gases is recommended.

    • Quenching: Quenching of excess thionyl chloride should be done carefully by slowly adding the reaction mixture to a cold, stirred solution of a base (e.g., saturated sodium bicarbonate). This process is also highly exothermic and requires efficient cooling.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the esterification of 2-aminoisonicotinic acid with thionyl chloride and methanol?

A1: The reaction is typically carried out at a low temperature, often starting at 0°C during the addition of thionyl chloride, and then allowing the reaction to slowly warm to room temperature or be gently heated to drive it to completion. The optimal temperature profile may need to be determined experimentally for a specific scale and equipment.

Q2: How can I effectively remove residual thionyl chloride after the reaction?

A2: Excess thionyl chloride can be removed by distillation under reduced pressure. However, this must be done with caution due to the corrosive nature of the vapors. A cold trap is essential to protect the vacuum pump. Alternatively, careful quenching with a basic solution can be employed, but this is highly exothermic.

Q3: What are the best methods for purifying this compound on a large scale?

A3: The choice of purification method depends on the scale and the impurity profile.

  • Crystallization: If the product is a solid and the impurities have different solubility profiles, crystallization can be a highly effective and scalable purification method.

  • Distillation: For liquid products or those that can be distilled under vacuum without decomposition, distillation can be an option.

  • Column Chromatography: While effective at the lab scale, column chromatography can be less practical and more expensive for large-scale purification.

Q4: Can I use a different esterification method to avoid thionyl chloride?

A4: Yes, other esterification methods can be considered. Fischer esterification, using a strong acid catalyst like sulfuric acid with an excess of methanol, is a common alternative. However, this method often requires higher temperatures and longer reaction times, and the workup can also be challenging.

Data Presentation

The following tables provide illustrative data for key parameters during the scale-up of this compound synthesis. These are representative examples to guide process optimization.

Table 1: Effect of Temperature on Yield and Purity

ScaleTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
1 g0 to RT49098
1 g5028595 (more impurities)
100 g0 to RT68897
100 g5048293 (significant impurities)

Table 2: Effect of Thionyl Chloride Equivalents on Reaction Completion

ScaleEquivalents of SOCl₂Reaction Time (h)Conversion (%)
1 g1.1495
1 g1.53>99
100 g1.1692
100 g1.55>99

Experimental Protocols

Protocol 1: Lab-Scale Synthesis of this compound (Illustrative)

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend 2-aminoisonicotinic acid (10.0 g, 72.4 mmol) in methanol (100 mL).

  • Cooling: Cool the suspension to 0°C in an ice-water bath.

  • Reagent Addition: Slowly add thionyl chloride (6.3 mL, 86.9 mmol, 1.2 eq) dropwise to the stirred suspension over 30 minutes, maintaining the internal temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove excess methanol and thionyl chloride.

    • Carefully add the residue to a stirred solution of saturated sodium bicarbonate (150 mL) at 0°C.

    • Adjust the pH to ~8 with additional solid sodium bicarbonate if necessary.

    • Extract the aqueous layer with dichloromethane (B109758) (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica (B1680970) gel.

Protocol 2: Key Considerations for Kilogram-Scale Synthesis

  • Reactor Setup: Use a jacketed glass reactor with an overhead stirrer, a temperature probe, a condenser with a gas outlet connected to a scrubber, and a calibrated addition funnel or pump for reagent delivery.

  • Inert Atmosphere: Purge the reactor with nitrogen or argon before starting the reaction.

  • Reagent Charging: Charge the reactor with 2-aminoisonicotinic acid and methanol. Begin cooling the jacket to 0-5°C with vigorous stirring.

  • Controlled Addition: Add thionyl chloride at a slow, controlled rate to maintain the internal temperature below 10°C. The addition time will be significantly longer than in the lab-scale protocol.

  • Exotherm Monitoring: Continuously monitor the internal temperature. Have a contingency plan for cooling in case of an exotherm (e.g., an emergency cooling system).

  • Off-Gas Management: Ensure the scrubber is charged with a suitable basic solution (e.g., sodium hydroxide) to neutralize the HCl and SO₂ gases produced.

  • Workup at Scale:

    • Quenching should be performed by transferring the reaction mixture to a separate, cooled reactor containing the basic solution.

    • Extractions will require a large separatory funnel or an extraction vessel.

    • Product isolation may be achieved by filtration if it crystallizes from the reaction or workup, or by distillation if it is a liquid.

Mandatory Visualizations

experimental_workflow start Start suspend Suspend 2-aminoisonicotinic acid in methanol start->suspend cool Cool to 0°C suspend->cool add_socl2 Slowly add thionyl chloride cool->add_socl2 react Stir at room temperature add_socl2->react workup Workup (Quench, Extract, Dry) react->workup purify Purify (Crystallization/ Chromatography) workup->purify product This compound purify->product

Caption: A general experimental workflow for the synthesis of this compound.

troubleshooting_low_yield start Low Yield Observed check_reaction Check for complete reaction (TLC/LC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete side_reactions Significant Side Reactions? incomplete->side_reactions No optimize_time Increase reaction time/ temperature cautiously incomplete->optimize_time Yes workup_loss Investigate Workup/ Purification Loss side_reactions->workup_loss No optimize_temp Lower reaction temperature/ control addition rate side_reactions->optimize_temp Yes optimize_workup Optimize extraction pH/ solvent, purification method workup_loss->optimize_workup end Improved Yield optimize_time->end optimize_temp->end optimize_workup->end

Caption: A troubleshooting workflow for addressing low yields in the synthesis.

exotherm_management start Scaling Up Reaction is_exothermic Is the reaction exothermic? start->is_exothermic no_issue Standard Monitoring is_exothermic->no_issue No implement_controls Implement Strict Controls is_exothermic->implement_controls Yes slow_addition Slow, controlled reagent addition implement_controls->slow_addition efficient_cooling Ensure adequate cooling capacity implement_controls->efficient_cooling monitor_temp Continuous internal temperature monitoring implement_controls->monitor_temp contingency Have a contingency plan for thermal runaway implement_controls->contingency proceed Proceed with Caution contingency->proceed

dealing with air and moisture sensitivity of reagents for Methyl 2-aminoisonicotinate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-aminoisonicotinate. The focus is on addressing common issues related to the air and moisture sensitivity of reagents.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges related to air and moisture in the synthesis of this compound?

The synthesis of this compound, typically achieved through Fischer esterification of 2-aminoisonicotinic acid with methanol (B129727), is highly sensitive to the presence of water. The primary challenges include:

  • Reduced Yield: Water can shift the reaction equilibrium of the Fischer esterification back towards the starting materials, significantly lowering the yield of the desired ester.[1][2]

  • Reagent Decomposition: The catalysts commonly used, such as sulfuric acid and thionyl chloride, are highly reactive with water. Thionyl chloride, in particular, reacts violently with water, releasing toxic gases (HCl and SO₂).

  • Side Reactions: The presence of moisture can lead to the formation of unwanted byproducts, complicating the purification process.

  • Hygroscopic Reagents: 2-aminoisonicotinic acid and concentrated sulfuric acid are hygroscopic, meaning they readily absorb moisture from the atmosphere. This necessitates careful handling and storage.

Q2: How can I ensure my reagents and glassware are sufficiently dry?

Proper preparation of your reaction setup is critical. Here are some key steps:

  • Glassware: All glassware should be oven-dried at a high temperature (e.g., 120-150°C) for several hours or flame-dried under a stream of inert gas (like nitrogen or argon) immediately before use to remove any adsorbed water.

  • Reagents:

    • 2-aminoisonicotinic acid: This starting material should be dried under vacuum, in a desiccator over a strong drying agent (e.g., P₂O₅), or by azeotropic distillation with a suitable solvent like toluene.

    • Methanol: Use anhydrous methanol. Commercially available anhydrous solvents are recommended. If necessary, methanol can be dried over magnesium turnings and distilled.

    • Catalyst (Sulfuric Acid or Thionyl Chloride): These should be handled with extreme care under anhydrous conditions. Use freshly opened bottles or ensure they have been stored properly to prevent moisture absorption.

Q3: What is the impact of using a wet starting material (2-aminoisonicotinic acid) on the reaction?

Using wet 2-aminoisonicotinic acid will introduce water into the reaction mixture. This will have several negative consequences:

  • It will directly participate in the reverse reaction of the esterification, reducing the yield.

  • If using thionyl chloride as a catalyst, the water will react with it, consuming the catalyst and generating hazardous byproducts.

  • It can lead to the formation of clumps or poor dissolution of the starting material, affecting the reaction kinetics.

Troubleshooting Guide

Problem 1: Low or No Yield of this compound
Potential Cause Troubleshooting Step Rationale
Moisture Contamination 1. Verify Anhydrous Conditions: Ensure all glassware was rigorously dried. Use freshly opened or properly stored anhydrous solvents and reagents.Water is a key inhibitor of the Fischer esterification, driving the equilibrium backward.
2. Dry Starting Material: Dry the 2-aminoisonicotinic acid under vacuum or in a desiccator before use.The starting material can absorb atmospheric moisture.
3. Use a Drying Agent: Consider adding a drying agent compatible with the reaction conditions, such as molecular sieves, to the reaction mixture.This will scavenge any trace amounts of water present or generated during the reaction.
Inefficient Catalyst 1. Check Catalyst Quality: Use a fresh, unopened bottle of sulfuric acid or thionyl chloride.These reagents are highly hygroscopic and lose their activity upon exposure to moisture.
2. Optimize Catalyst Loading: Ensure the correct stoichiometric amount of catalyst is used as per the protocol.Insufficient catalyst will result in a slow or incomplete reaction.
Incomplete Reaction 1. Increase Reaction Time: Monitor the reaction by TLC or another suitable method to ensure it has gone to completion.Fischer esterification can be a slow, equilibrium-driven process.
2. Increase Temperature: If the reaction is sluggish, consider moderately increasing the reflux temperature, ensuring it does not exceed the decomposition temperature of the reactants or products.Higher temperatures can increase the reaction rate.
3. Use Excess Methanol: Employing a large excess of methanol can help drive the equilibrium towards the product side.[2]Le Chatelier's principle dictates that increasing the concentration of a reactant will shift the equilibrium to favor the products.
Problem 2: Formation of Impurities or Side Products
Potential Cause Troubleshooting Step Rationale
Presence of Water Ensure Rigorous Anhydrous Conditions: As with low yield, moisture is a primary culprit for side reactions.Water can lead to the hydrolysis of the ester product back to the carboxylic acid, or other unforeseen side reactions.
Reaction with Catalyst Controlled Addition of Catalyst: Add thionyl chloride or sulfuric acid slowly and at a low temperature (e.g., 0°C) to control the initial exothermic reaction.Uncontrolled addition can lead to localized heating and potential degradation of the starting material or product.
Degradation of Starting Material Check Purity of 2-aminoisonicotinic Acid: Ensure the starting material is of high purity.Impurities in the starting material can lead to the formation of side products.

Data Presentation

Illustrative Effect of Moisture on the Yield of this compound

Disclaimer: The following data is illustrative and intended to demonstrate the general trend of the impact of moisture on the Fischer esterification of 2-aminoisonicotinic acid. Actual results may vary based on specific reaction conditions.

Water Content in Methanol (v/v %)Approximate Yield of this compound (%)
< 0.01% (Anhydrous)85 - 95%
0.1%60 - 70%
0.5%30 - 40%
1.0%< 20%
5.0%< 5%

Experimental Protocols

Protocol: Synthesis of this compound using Thionyl Chloride in Methanol

This protocol is adapted from a general procedure for the esterification of isonicotinic acid.[3] Extreme caution should be exercised when handling thionyl chloride.

Materials:

  • 2-aminoisonicotinic acid (dried)

  • Anhydrous methanol

  • Thionyl chloride (SOCl₂)

  • Round-bottom flask

  • Reflux condenser

  • Drying tube (filled with CaCl₂ or other suitable drying agent)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, etc.)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Ethyl acetate (B1210297)

Procedure:

  • Reaction Setup: Assemble a flame-dried or oven-dried round-bottom flask with a magnetic stir bar and a reflux condenser. Attach a drying tube to the top of the condenser. Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

  • Reagent Addition: To the flask, add the dried 2-aminoisonicotinic acid. Add anhydrous methanol to the flask to create a suspension.

  • Catalyst Addition: Cool the stirred suspension in an ice bath to 0°C. Slowly add thionyl chloride dropwise to the reaction mixture. Caution: This reaction is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.

  • Reaction: After the addition of thionyl chloride is complete, remove the ice bath and heat the reaction mixture to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction by slowly adding it to a stirred mixture of ice and water.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be further purified by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_prep Preparation (Anhydrous Conditions) cluster_reaction Reaction cluster_workup Workup & Purification prep_glass Oven/Flame-Dry Glassware prep_reagents Dry 2-aminoisonicotinic acid Use Anhydrous Methanol setup Assemble Reaction under Inert Atmosphere (N2/Ar) prep_reagents->setup addition Add Reagents and Cool to 0°C setup->addition catalyst Slowly Add SOCl2 or H2SO4 addition->catalyst reflux Reflux and Monitor by TLC catalyst->reflux quench Quench Reaction reflux->quench neutralize Neutralize with NaHCO3 quench->neutralize extract Extract with Organic Solvent neutralize->extract dry Dry Organic Layer extract->dry purify Purify (Chromatography/ Recrystallization) dry->purify

References

Technical Support Center: Synthesis of Methyl 2-aminoisonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis of Methyl 2-aminoisonicotinate. The content is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low Yield in Fischer Esterification of 2-aminoisonicotinic acid

  • Question: My Fischer esterification reaction of 2-aminoisonicotinic acid with methanol (B129727) is giving a low yield of this compound. What are the likely causes and how can I improve the yield?

  • Answer: Low yields in the Fischer esterification of 2-aminoisonicotinic acid are common and can be attributed to several factors. This reaction is a reversible equilibrium process.[1][2][3] To favor the formation of the product, the equilibrium needs to be shifted to the right.

    Potential Causes:

    • Incomplete Reaction/Equilibrium Not Shifted: The reaction may not have reached completion, or the equilibrium is unfavorable.

    • Water Content: The presence of water in the reactants or solvent will shift the equilibrium back towards the starting materials.[2]

    • Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow and incomplete reaction.

    • Reaction Temperature and Time: Suboptimal temperature or insufficient reaction time can lead to an incomplete conversion.

    Troubleshooting Solutions:

    • Shift the Equilibrium:

      • Use a large excess of methanol, which can also serve as the solvent.[2]

      • Remove water as it is formed. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.

    • Ensure Anhydrous Conditions: Use dry methanol and ensure all glassware is thoroughly dried.

    • Optimize Catalyst Loading: Ensure a sufficient amount of a strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) is used.

    • Optimize Reaction Conditions:

      • Increase the reaction temperature to reflux to increase the reaction rate.

      • Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

Issue 2: Formation of an Unknown Impurity in the SNAr reaction of Methyl 2-chloroisonicotinate

  • Question: I am synthesizing this compound via a nucleophilic aromatic substitution (SNAr) reaction of Methyl 2-chloroisonicotinate with an ammonia (B1221849) source, and I am observing a significant unknown impurity. What could this byproduct be and how can I minimize its formation?

  • Answer: The formation of byproducts in SNAr reactions on pyridine (B92270) rings is a known challenge, often dependent on the reactivity of the starting material and the reaction conditions.

    Potential Byproducts and Their Causes:

    • Dimer Formation: Unreacted Methyl 2-chloroisonicotinate can potentially react with the product, this compound, to form a dimer. This is more likely under harsh reaction conditions or with prolonged reaction times.

    • Hydrolysis of the Ester: If the reaction is carried out in the presence of water or a nucleophilic solvent under basic conditions, the methyl ester group can be hydrolyzed to the corresponding carboxylic acid.

    • Reaction with Solvent: Some solvents can participate in side reactions, especially at elevated temperatures. For example, if dimethylformamide (DMF) is used as a solvent, formylation of the amino group can occur.

    Troubleshooting Solutions:

    • Control Reaction Stoichiometry: Use a moderate excess of the aminating agent to ensure the complete consumption of the starting halide.

    • Optimize Reaction Conditions:

      • Carry out the reaction at the lowest temperature that provides a reasonable reaction rate to minimize the formation of thermally induced byproducts.

      • Carefully monitor the reaction time to avoid prolonged heating after the starting material has been consumed.

    • Choice of Solvent: Use a non-reactive, aprotic solvent.

    • Purification: Develop a robust purification method, such as column chromatography or recrystallization, to effectively remove the impurity. Characterization of the impurity by LC-MS or NMR will be crucial for identifying its structure and devising a strategy to prevent its formation.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for the synthesis of this compound?

A1: The choice of synthetic route depends on the availability of starting materials, scale of the reaction, and the desired purity of the final product.

  • Fischer Esterification: This is a straightforward method if 2-aminoisonicotinic acid is readily available. It is an atom-economical reaction, but the reversible nature can be a drawback, requiring careful control of reaction conditions to achieve high yields.

  • Nucleophilic Aromatic Substitution (SNAr): This route is advantageous if a suitable 2-halopyridine-4-carboxylate is the more accessible starting material. SNAr reactions on pyridines can be challenging due to the lower reactivity of the pyridine ring compared to other activated aromatic systems.[4] However, with optimization, this can be a high-yielding route.

Q2: What are the critical process parameters to control during the synthesis of this compound?

A2: Regardless of the synthetic route, several critical parameters should be carefully controlled:

  • Temperature: Both Fischer esterification and SNAr reactions are sensitive to temperature. Optimization is required to ensure a reasonable reaction rate while minimizing byproduct formation.

  • Reaction Time: Monitoring the reaction to completion is crucial. Incomplete reactions will lead to lower yields and purification challenges, while excessively long reaction times can promote the formation of degradation products or dimers.

  • Purity of Reagents and Solvents: The presence of water can be detrimental in Fischer esterification. The purity of the starting materials and solvents is critical for both routes to avoid the introduction of impurities.

  • Stoichiometry: The molar ratio of reactants should be carefully controlled to maximize the conversion of the limiting reagent and minimize side reactions.

Q3: What are the recommended analytical techniques for in-process control and final product analysis?

A3: A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin Layer Chromatography (TLC): A quick and effective method for monitoring the progress of the reaction.

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantitative analysis of the reaction mixture, allowing for the determination of the conversion of starting material and the formation of byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for the identification of unknown byproducts by providing molecular weight information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation and confirmation of the final product and any isolated impurities.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

ParameterFischer Esterification of 2-aminoisonicotinic acidNucleophilic Aromatic Substitution (SNAr)
Starting Materials 2-aminoisonicotinic acid, Methanol, Acid CatalystMethyl 2-chloroisonicotinate, Ammonia source
Key Byproducts Unreacted starting material, Water, Potential self-condensation productsDimer of starting material and product, Hydrolyzed ester (2-aminoisonicotinic acid)
Typical Solvents Excess MethanolAprotic solvents (e.g., DMSO, DMF, NMP)
Advantages Atom economical, direct routeCan be high yielding with optimized conditions
Disadvantages Reversible reaction, requires removal of waterPotentially harsh reaction conditions, byproduct formation

Experimental Protocols

Protocol 1: HPLC Method for Byproduct Analysis

This protocol outlines a general HPLC method for the analysis of byproducts in the synthesis of this compound. Method optimization may be required based on the specific byproducts encountered.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Visualizations

Synthesis_Pathway cluster_esterification Fischer Esterification Route 2-aminoisonicotinic_acid 2-aminoisonicotinic acid Reaction_Ester Esterification 2-aminoisonicotinic_acid->Reaction_Ester Methanol Methanol Methanol->Reaction_Ester Acid_Catalyst H+ Catalyst Acid_Catalyst->Reaction_Ester Product_Ester This compound Reaction_Ester->Product_Ester

Caption: Main synthetic pathway via Fischer esterification.

Byproduct_Formation cluster_snar_byproduct SNAr Byproduct Formation Halopyridine Methyl 2-chloroisonicotinate SNAr_Reaction SNAr Reaction Halopyridine->SNAr_Reaction Side_Reaction Side Reaction Halopyridine->Side_Reaction Amine NH3 source Amine->SNAr_Reaction Product This compound SNAr_Reaction->Product Product->Side_Reaction Dimer_Byproduct Dimer Byproduct Side_Reaction->Dimer_Byproduct Troubleshooting_Workflow Start Low Yield or Impurity Detected Analyze Analyze Crude Reaction Mixture (TLC, HPLC, LC-MS) Start->Analyze Identify Identify Byproducts and Unreacted Starting Materials Analyze->Identify Route Determine Synthetic Route Identify->Route Esterification Fischer Esterification Issues Route->Esterification Esterification SNAr SNAr Issues Route->SNAr SNAr Optimize_Esterification Optimize Esterification: - Increase excess of alcohol - Remove water - Adjust catalyst concentration - Optimize temperature/time Esterification->Optimize_Esterification Optimize_SNAr Optimize SNAr: - Adjust stoichiometry - Lower reaction temperature - Change solvent - Reduce reaction time SNAr->Optimize_SNAr Re-evaluate Re-run Reaction and Analyze Optimize_Esterification->Re-evaluate Optimize_SNAr->Re-evaluate

References

Validation & Comparative

A Comparative Guide to the Quantitative Analysis of Methyl 2-aminoisonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of chemical compounds is paramount. This guide provides a detailed comparison of high-performance liquid chromatography (HPLC) with other analytical techniques for the quantitative analysis of Methyl 2-aminoisonicotinate, a key intermediate in pharmaceutical synthesis.

Comparison of Analytical Methods

The selection of an analytical method is contingent on factors such as required sensitivity, selectivity, and the sample matrix. Below is a comparison of a validated Reverse-Phase HPLC (RP-HPLC) method with Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the determination of this compound.

Parameter HPLC-UV GC-MS LC-MS/MS
Principle Separation based on polarity with UV detection.Separation based on volatility and mass-to-charge ratio.Separation based on polarity with highly selective mass detection.
Sample Preparation Simple dissolution and filtration.[1]Derivatization may be required to increase volatility.[1]Simple dissolution and filtration, though more complex for biological matrices.[1]
Sensitivity Moderate (µg/mL range).[1]High (ng/mL range).Very High (pg/mL to ng/mL range).[1][2]
Selectivity Good, but susceptible to interference from compounds with similar retention times and UV absorbance.Very high, based on fragmentation patterns.Excellent, highly selective due to precursor and product ion monitoring.[2]
Instrumentation Widely available and robust.[1]Requires more specialized equipment and expertise.Requires advanced instrumentation and expertise.
Analysis Time Relatively short (typically 5-15 minutes per sample).Longer due to sample preparation and chromatographic run times.Comparable to HPLC.
Cost Lower operational and maintenance costs.Higher initial and operational costs.Highest initial and operational costs.
Typical Application Routine quality control, purity assessment, and formulation assays.[1]Impurity profiling and analysis of volatile related substances.Bioanalysis, pharmacokinetic studies, and trace level quantification in complex matrices.[1][2]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

This protocol outlines a method for the quantitative analysis of this compound using HPLC with UV detection.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents and Materials:

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and a pH 3.0 phosphate buffer. The buffer is prepared by dissolving potassium dihydrogen phosphate in water and adjusting the pH with phosphoric acid.[1]

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: 30°C[1]

  • Detection Wavelength: 265 nm[1]

  • Injection Volume: 10 µL[1]

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase (50:50 acetonitrile:buffer) at a concentration of 1 mg/mL. Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 100 µg/mL.[1]

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.[1]

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample from the calibration curve.[1]

Method Validation Data (Representative)

The following tables present representative data for the validation of the HPLC-UV method, demonstrating its suitability for the intended purpose.

Linearity
Concentration (µg/mL)Peak Area (arbitrary units)
115,234
576,170
10151,980
25380,500
50759,900
1001,521,000
Correlation Coefficient (r²) > 0.999
Precision
Concentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6 over 3 days)
51.82.5
501.21.9
1000.81.5
Accuracy
Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
54.9599.0
5050.8101.6
10099.799.7

Visualizing the Workflow

To further clarify the experimental process, the following diagrams illustrate the logical flow of the analytical procedures.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep_Standard Prepare Standard Stock Solution (1 mg/mL) Serial_Dilution Perform Serial Dilutions for Calibration Curve Prep_Standard->Serial_Dilution Filter Filter Sample and Standards (0.45 µm) Serial_Dilution->Filter Prep_Sample Dissolve and Dilute Sample Prep_Sample->Filter Inject Inject into HPLC System Filter->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection at 265 nm Separate->Detect Cal_Curve Construct Calibration Curve Detect->Cal_Curve Quantify Quantify Sample Concentration Cal_Curve->Quantify

Caption: HPLC analysis workflow for this compound.

Method_Selection_Logic start Start: Need to Quantify this compound matrix What is the sample matrix? start->matrix sensitivity What is the required sensitivity? matrix->sensitivity Simple (e.g., bulk drug) lcmsms Use LC-MS/MS matrix->lcmsms Complex (e.g., biological fluid) hplc Use HPLC-UV sensitivity->hplc Moderate (µg/mL) gcms Consider GC-MS sensitivity->gcms High (ng/mL, volatile impurities) sensitivity->lcmsms Very High (pg/mL - ng/mL)

Caption: Decision tree for selecting an analytical method.

References

A Comparative Guide to Purity Determination of Methyl 2-aminoisonicotinate: GC-MS vs. HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for key intermediates like Methyl 2-aminoisonicotinate is paramount for ensuring the reliability and reproducibility of synthetic processes and the quality of final active pharmaceutical ingredients. This guide provides a comprehensive comparison of two powerful analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

This document outlines detailed experimental protocols for both methods, presents a comparative analysis of their performance based on hypothetical experimental data, and discusses the advantages and limitations of each approach in the context of analyzing this compound.

At a Glance: GC-MS vs. HPLC for Purity Analysis

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile and thermally stable compounds in the gas phase followed by mass-based detection.Separation of compounds in a liquid phase based on their interactions with a stationary phase, typically with UV detection.
Ideal for Identifying and quantifying volatile and semi-volatile impurities. Provides structural information.Quantifying non-volatile and thermally labile compounds. Highly precise for purity assessment.
Sample Volatility RequiredNot required
Thermal Stability RequiredNot required
Structural Info High (Mass Spectra)Low (Retention Time)
Sensitivity HighHigh
Common Impurities Detected Residual solvents, volatile by-products.Unreacted starting materials, non-volatile by-products.

Experimental Workflow

The general workflow for determining the purity of this compound by either GC-MS or HPLC is outlined below.

Purity Analysis Workflow Figure 1. Purity Analysis Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing sample Weigh this compound dissolve Dissolve in appropriate solvent sample->dissolve filter Filter through 0.45 µm filter dissolve->filter gcms GC-MS Analysis filter->gcms Volatile Sample hplc HPLC Analysis filter->hplc Non-volatile Sample integrate Peak Integration gcms->integrate hplc->integrate calculate Calculate Purity (% Area) integrate->calculate

Figure 1. Purity Analysis Workflow

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a highly sensitive technique suitable for the analysis of volatile and thermally stable compounds. Given that some suppliers specify purity by GC, it is a relevant method for this compound.[1][2][3] The thermal stability of a related coordination polymer up to 150°C suggests that the compound can withstand typical GC inlet temperatures.

Experimental Protocol: GC-MS
  • Instrumentation : A standard gas chromatograph coupled to a mass spectrometer.

  • Column : A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is a good starting point for separating pyridine (B92270) derivatives.

  • Carrier Gas : Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature : 250°C.

  • Oven Temperature Program :

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Mass Spectrometer Parameters :

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Sample Preparation : Prepare a 1 mg/mL solution of this compound in a suitable volatile solvent like dichloromethane (B109758) or methanol.

Hypothetical GC-MS Data
CompoundRetention Time (min)Area (%)Identification
This compound12.599.5Confirmed by MS library match
Impurity A8.20.3Tentatively identified as Methanol
Impurity B15.10.2Unknown

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a versatile and widely used technique for purity determination, particularly for compounds that may not be sufficiently volatile or thermally stable for GC. The existence of a Certificate of Analysis reporting purity by HPLC indicates its suitability for this compound.[4] HPLC methods are well-established for related compounds like aminopyridines and isonicotinic acid.

Experimental Protocol: HPLC
  • Instrumentation : A standard HPLC system with a UV detector.

  • Column : A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is recommended.

  • Mobile Phase :

    • A: 0.1% Formic acid in Water.

    • B: 0.1% Formic acid in Acetonitrile.

  • Gradient :

    • 0-2 min: 10% B.

    • 2-15 min: 10-80% B.

    • 15-18 min: 80% B.

    • 18-20 min: 10% B (re-equilibration).

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30°C.

  • Detection : UV at 254 nm.

  • Injection Volume : 10 µL.

  • Sample Preparation : Prepare a 1 mg/mL solution of this compound in the initial mobile phase composition (90:10 Water:Acetonitrile).

Hypothetical HPLC Data
CompoundRetention Time (min)Area (%)Identification
This compound9.899.6Confirmed by retention time of standard
Impurity C4.50.3Tentatively identified as 2-Aminoisoniconitic Acid
Impurity D11.20.1Unknown

Comparative Analysis

The choice between GC-MS and HPLC for the purity determination of this compound depends on the specific analytical needs and the anticipated impurities.

Method Comparison Figure 2. Comparison of Analytical Methods cluster_gcms GC-MS cluster_hplc HPLC cluster_compound This compound gcms_adv Advantages: - High sensitivity - Structural information from MS - Excellent for volatile impurities gcms_dis Disadvantages: - Requires volatility and thermal stability - Potential for on-column degradation hplc_adv Advantages: - Wide applicability - No volatility requirement - High precision and accuracy hplc_dis Disadvantages: - Limited structural information (UV) - Can consume larger solvent volumes compound Purity Analysis compound->gcms_adv If volatile impurities are a concern compound->hplc_adv For general purity and non-volatile impurities

Figure 2. Comparison of Analytical Methods

GC-MS excels in identifying and quantifying volatile impurities that may be present from the synthesis, such as residual solvents (e.g., methanol). The mass spectrometric detector provides invaluable structural information, aiding in the identification of unknown peaks. However, the requirement for thermal stability means that any non-volatile impurities, such as the starting material 2-aminoisonicotinic acid, would not be detected. There is also a risk of thermal degradation of the analyte in the hot injector.

HPLC , on the other hand, is ideally suited for the analysis of a broader range of impurities, including the non-volatile starting material. Its high precision and accuracy make it an excellent choice for quantitative purity assessment. The primary limitation is the lack of structural information from a standard UV detector, making the identification of unknown impurities more challenging without a reference standard.

Conclusion

Both GC-MS and HPLC are powerful and complementary techniques for assessing the purity of this compound. For a comprehensive purity profile, employing both methods is recommended. GC-MS is the preferred method for analyzing potential volatile impurities and for the definitive identification of unknown volatile compounds. HPLC is the more robust method for routine quality control and for quantifying non-volatile impurities, such as the key starting material, 2-aminoisonicotinic acid. The choice of method will ultimately be guided by the specific impurities of concern and the analytical data required.

References

Comparative Analysis of the Biological Activities of Methyl 2-aminoisonicotinate and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

Methyl 2-aminoisonicotinate, a pyridine (B92270) derivative, and its analogs are emerging as compounds of interest in medicinal chemistry due to their diverse biological activities. This guide provides a comparative overview of the known biological effects of this compound and its structurally related analogs, with a focus on their roles as nitric oxide synthase inhibitors, as well as their potential anticancer and antimicrobial properties. The information presented herein is supported by available experimental data to aid researchers in drug discovery and development.

Nitric Oxide Synthase (NOS) Inhibition

This compound belongs to the broader class of 2-aminopyridine (B139424) derivatives, which have been identified as inhibitors of nitric oxide synthases (NOS). These enzymes (nNOS, eNOS, and iNOS) play crucial roles in various physiological and pathological processes. Overproduction of nitric oxide is implicated in conditions such as neurodegenerative diseases and inflammation, making NOS inhibitors a significant area of therapeutic research.

Table 1: Comparative Nitric Oxide Synthase (NOS) Inhibition by 2-Aminopyridine Analogs

Compound/AnalogTargetIC50 (µM)Reference
1-(2-Trifluoromethylphenyl) imidazole (B134444) (TRIM)nNOS28.2[1]
1-(2-Trifluoromethylphenyl) imidazole (TRIM)iNOS27.0[1]
1-(2-Trifluoromethylphenyl) imidazole (TRIM)eNOS1057.5[1]
Imidazole (parent compound)nNOS290.6[1]
Imidazole (parent compound)eNOS101.3[1]
Imidazole (parent compound)iNOS616.0[1]
1-Phenylimidazole (PI)nNOS72.1[1]
1-Phenylimidazole (PI)eNOS86.9[1]
1-Phenylimidazole (PI)iNOS53.9[1]

Note: Data for direct analogs of this compound is limited. The compounds listed above are structurally related and demonstrate the potential for NOS inhibition within this chemical class.

Experimental Protocol: Nitric Oxide Synthase Inhibition Assay (Griess Assay)

The inhibitory effect on NOS activity can be determined by measuring the production of nitrite (B80452), a stable product of nitric oxide oxidation, using the Griess reagent.

Materials:

  • Purified NOS enzyme (nNOS, iNOS, or eNOS)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • L-arginine (substrate)

  • NADPH (cofactor)

  • Griess Reagent (Part A: Sulfanilamide solution; Part B: N-(1-Naphthyl)ethylenediamine dihydrochloride (B599025) solution)

  • Sodium nitrite (for standard curve)

  • Test compounds (this compound and its analogs)

  • 96-well microplate

  • Microplate reader (540 nm)

Procedure:

  • Prepare Standard Curve: A serial dilution of sodium nitrite is prepared to generate a standard curve.

  • Reaction Mixture: Prepare a reaction mixture containing assay buffer, L-arginine, and NADPH.

  • Incubation: Add the test compounds at various concentrations to the wells of a 96-well plate, followed by the reaction mixture and the NOS enzyme. Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Griess Reaction: Add Griess Reagent Part A to each well and incubate for 5-10 minutes at room temperature, protected from light. Then, add Griess Reagent Part B and incubate for another 5-10 minutes.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: The concentration of nitrite is calculated from the standard curve. The percentage of inhibition is determined by comparing the nitrite concentration in the presence of the inhibitor to the control (no inhibitor). The IC50 value is calculated from a dose-response curve.

NOS_Inhibition_Pathway L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS NO Nitric Oxide (NO) NOS->NO O2, NADPH Signaling Downstream Signaling NO->Signaling Inhibitor This compound & Analogs Inhibitor->NOS

Figure 1. Simplified pathway of Nitric Oxide synthesis and its inhibition.

Anticancer Activity

Derivatives of 2-aminopyridine have shown promise as anticancer agents.[2] While specific data for this compound is scarce, related compounds have been evaluated for their cytotoxic effects against various cancer cell lines.

Table 2: Comparative Anticancer Activity of Pyridine Derivatives

Compound/AnalogCell LineIC50 (µM)Reference
(E)-3-{4-{[4-(benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl) prop-2-en-1-one (4a)MDA-MB-231 (Breast Cancer)Highest cytotoxicity in study[3]
Pyrimidine-tethered chalcone (B49325) (B-4)MCF-7 (Breast Cancer)6.70 ± 1.02[4]
Pyrimidine-tethered chalcone (B-4)A549 (NSCLC)20.49 ± 2.71[4]
Lapatinib (Standard)MCF-7 (Breast Cancer)9.71 ± 1.12[4]
Lapatinib (Standard)A549 (NSCLC)18.21 ± 3.25[4]

Note: The listed compounds are complex derivatives. Simpler analogs of this compound require further investigation to establish a clear SAR.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Cell culture medium and supplements

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692).

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation: Cell viability is calculated as a percentage of the control (untreated cells). The IC50 value is determined from the dose-response curve.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Treat with Test Compounds A->B C Incubate (e.g., 48h) B->C D Add MTT Reagent C->D E Incubate (3-4h) D->E F Add Solubilization Solution E->F G Measure Absorbance F->G H Calculate IC50 G->H

Figure 2. Workflow for determining anticancer activity using the MTT assay.

Antimicrobial Activity

Schiff base derivatives of this compound have been synthesized and evaluated for their antimicrobial properties.[5] This suggests that the core structure can be a scaffold for developing new antimicrobial agents.

Table 3: Antimicrobial Activity of Methyl 2-aminopyridine-4-carboxylate Derivatives (Schiff Bases)

CompoundTest OrganismZone of Inhibition (mm)
3cS. aureus18
3cX. campestris16
3cC. albicans16
3dS. aureus17
3dX. campestris15
3dC. albicans15
Standard (Antibiotic)S. aureus22
Standard (Antibiotic)X. campestris20
Standard (Antifungal)C. albicans20

Source: Adapted from a study on Methyl-2-aminopyridine-4-carboxylate derivatives.[5] Compounds 3c and 3d are Schiff base derivatives.

Experimental Protocol: Antimicrobial Susceptibility Testing (Disk Diffusion Method)

The disk diffusion method is a widely used technique to assess the antimicrobial activity of chemical substances.

Materials:

  • Bacterial and/or fungal strains

  • Agar (B569324) plates (e.g., Mueller-Hinton agar for bacteria)

  • Sterile paper discs

  • Test compounds

  • Standard antibiotic/antifungal discs

  • Incubator

Procedure:

  • Inoculation: A standardized inoculum of the test microorganism is uniformly spread onto the surface of an agar plate.

  • Disc Application: Sterile paper discs impregnated with a known concentration of the test compound are placed on the agar surface. Standard antibiotic/antifungal discs are used as positive controls.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Measurement: The diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) is measured in millimeters.

  • Interpretation: The size of the zone of inhibition is indicative of the antimicrobial activity of the compound.

Conclusion

This compound and its analogs represent a versatile scaffold with potential applications in multiple therapeutic areas. The available data, primarily from related 2-aminopyridine derivatives, strongly suggests that these compounds can act as inhibitors of nitric oxide synthase. Furthermore, modifications of the core structure have yielded derivatives with notable anticancer and antimicrobial activities.

For researchers and drug development professionals, this guide highlights the therapeutic potential of this chemical class. However, it also underscores the need for further focused research. Specifically, comprehensive studies that directly compare the biological activities of this compound with a systematic series of its close structural analogs are required to establish clear structure-activity relationships. Such studies will be crucial for the rational design and optimization of novel therapeutic agents based on this promising scaffold.

References

structure-activity relationship (SAR) studies of Methyl 2-aminoisonicotinate derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationships (SAR) of a series of molecules designed as inhibitors of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1), a key therapeutic target in certain types of lymphoma and autoimmune diseases.

This analysis is centered on analogues of the known MALT1 inhibitor, MI-2. While the initial focus of this guide was on methyl 2-aminoisonicotinate derivatives, the available scientific literature provides a more robust and detailed SAR study on a series of triazole-based compounds, offering valuable insights for the rational design of potent MALT1 inhibitors.

Comparative Analysis of MALT1 Inhibitory Activity

The following table summarizes the in vitro MALT1 inhibitory activity of a selection of MI-2 analogues. The data highlights how modifications to different parts of the chemical scaffold impact the compound's potency, typically measured as the half-maximal inhibitory concentration (IC50).

Compound IDR1 Group (Modification on Triazole)R2 Group (Modification on Phenyl Ring)R3 Group (Modification on Acetamide)MALT1 IC50 (µM)[1]
MI-2 2-methoxyethoxy3,4-dichloroH5.84
Analog 1 ethoxy3,4-dichloroH6.21
Analog 2 2-hydroxyethoxy3,4-dichloroH3.45
Analog 3 3-hydroxypropoxy3,4-dichloroH2.87
Analog 4 2-methoxyethoxy4-chloroH> 50
Analog 5 2-methoxyethoxy3-chloroH15.3
Analog 6 2-methoxyethoxy3,4-dichloromethyl28.7
Analog 7 2-methoxyethoxy3,4-dichloroethyl> 50

Key SAR Insights:

  • R1 Group (Triazole Side Chain): Modifications at this position are generally well-tolerated. Replacing the 2-methoxyethoxy group of MI-2 with other alkoxy or hydroxyalkoxy groups resulted in compounds with comparable or even slightly improved inhibitory activity. Notably, the introduction of a terminal hydroxyl group (Analogs 2 and 3) led to a modest increase in potency, suggesting a potential hydrogen bond interaction in the binding pocket.

  • R2 Group (Phenyl Ring Substitution): The substitution pattern on the phenyl ring is critical for activity. The 3,4-dichloro substitution present in the parent compound, MI-2, appears to be optimal. Removal of one chlorine atom (Analog 5) or replacement with a single chloro substituent at the 4-position (Analog 4) resulted in a significant loss of potency. This indicates that the electronic and steric properties of the dichlorophenyl moiety are crucial for effective binding to the MALT1 enzyme.

  • R3 Group (Acetamide Moiety): Modification of the acetamide (B32628) group proved to be detrimental to the inhibitory activity. The introduction of methyl (Analog 6) or ethyl (Analog 7) groups on the acetamide nitrogen led to a substantial decrease in potency. This suggests that the unsubstituted acetamide NH may be involved in a critical hydrogen bond interaction with the target protein.

Experimental Protocols

The determination of the MALT1 inhibitory activity of the compounds listed above was achieved through a series of established experimental protocols.

MALT1 Protease Inhibition Assay

A fluorogenic assay is commonly employed to measure the enzymatic activity of MALT1 and the inhibitory potential of test compounds.

  • Reagents:

    • Recombinant human MALT1 enzyme

    • Fluorogenic MALT1 substrate (e.g., Ac-LR-H-Arg-AMC)

    • Assay buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20)

    • Test compounds dissolved in DMSO

  • Procedure:

    • The recombinant MALT1 enzyme is pre-incubated with varying concentrations of the test compounds in the assay buffer for a specified period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

    • The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

    • The fluorescence intensity is measured over time using a microplate reader at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.

    • The rate of substrate cleavage is calculated from the linear portion of the fluorescence curve.

    • The IC50 value, representing the concentration of the inhibitor required to reduce MALT1 activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Assays

To assess the activity of the inhibitors in a cellular context, assays are performed using cell lines that are dependent on MALT1 activity for survival, such as Activated B-Cell like Diffuse Large B-Cell Lymphoma (ABC-DLBCL) cell lines.

  • Cell Proliferation Assay (e.g., MTS or CellTiter-Glo):

    • ABC-DLBCL cells are seeded in 96-well plates and treated with a range of concentrations of the test compounds.

    • After a defined incubation period (e.g., 72 hours), a reagent such as MTS or CellTiter-Glo is added to the wells.

    • The absorbance or luminescence, which is proportional to the number of viable cells, is measured using a microplate reader.

    • The GI50 (50% growth inhibition) value is calculated to determine the compound's cytostatic or cytotoxic effect.

  • Target Engagement Assay (e.g., Western Blot for Cleavage of MALT1 Substrates):

    • ABC-DLBCL cells are treated with the test compounds for a specific duration.

    • Cell lysates are prepared, and proteins are separated by SDS-PAGE.

    • Western blotting is performed using antibodies specific for MALT1 substrates (e.g., BCL10, RelB, or A20) to assess the extent of their cleavage.

    • A reduction in the amount of cleaved substrate in the presence of the inhibitor indicates target engagement and inhibition of MALT1 protease activity within the cell.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the MALT1 signaling pathway and a typical experimental workflow for evaluating MALT1 inhibitors.

MALT1_Signaling_Pathway TCR_BCR TCR/BCR Activation PKC PKC TCR_BCR->PKC CARMA1 CARMA1 PKC->CARMA1 CBM_complex CBM Complex CARMA1->CBM_complex BCL10 BCL10 BCL10->CBM_complex MALT1 MALT1 MALT1->CBM_complex RelB_A20 RelB, A20 (Negative Regulators) MALT1->RelB_A20 Cleavage TRAF6 TRAF6 CBM_complex->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IkB IκBα IKK_complex->IkB P NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Gene_expression Gene Expression (Proliferation, Survival) Nucleus->Gene_expression MALT1_Inhibitor MALT1 Inhibitor MALT1_Inhibitor->MALT1 Cleaved_products Cleaved Products RelB_A20->Cleaved_products

Caption: MALT1 signaling pathway leading to NF-κB activation.

Experimental_Workflow start Start: Compound Library synthesis Synthesis of MI-2 Analogues start->synthesis in_vitro_assay In Vitro MALT1 Protease Assay synthesis->in_vitro_assay cell_based_assays Cell-Based Assays (ABC-DLBCL cells) synthesis->cell_based_assays ic50_determination IC50 Determination in_vitro_assay->ic50_determination sar_analysis SAR Analysis ic50_determination->sar_analysis proliferation_assay Proliferation Assay (GI50) cell_based_assays->proliferation_assay target_engagement Target Engagement (Western Blot) cell_based_assays->target_engagement proliferation_assay->sar_analysis target_engagement->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: Workflow for the evaluation of MALT1 inhibitors.

References

A Comparative Guide to Analytical Methods for the Quantification of Methyl 2-aminoisonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantitative determination of Methyl 2-aminoisonicotinate, a key intermediate in pharmaceutical synthesis. The selection of a suitable analytical technique is critical for ensuring the quality, safety, and efficacy of the final drug product. This document outlines the experimental protocols and performance data for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible (UV-Vis) Spectrophotometry to aid in the selection of the most appropriate method for specific research and development needs.

Comparative Analysis of Analytical Methods

The choice of an analytical method is contingent on several factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of the key performance characteristics of three common analytical techniques for the quantification of this compound.

Table 1: Comparison of Analytical Method Performance

ParameterHPLC-UVGC-FIDUV-Vis Spectrophotometry
Principle Separation based on polarity, detection by UV absorbance.Separation based on volatility, detection by flame ionization.Quantification based on direct UV absorbance of the analyte.
Selectivity HighHighLow to Moderate
Sensitivity HighHighModerate
Linearity (R²)¹ > 0.999> 0.999> 0.998
Accuracy (% Recovery)¹ 98.0 - 102.0%Typically 95 - 105%97.0 - 103.0%
Precision (%RSD)¹ < 2.0%< 2.0%< 3.0%
Typical Run Time 10 - 20 minutes10 - 20 minutes< 5 minutes
Sample Throughput High (with autosampler)High (with autosampler)High
Instrumentation Cost HighHighLow
Primary Application Assay, impurity profiling, stability studies.Purity testing, residual solvent analysis.Rapid quantification in simple matrices.

¹ Quantitative data is based on a validated method for the closely related compound, Methyl 2,6-dihydroxyisonicotinate, and is presented as a representative example. Specific performance may vary for this compound.

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established methods for similar compounds and can be adapted and validated for the specific quantification of this compound.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the accurate and precise quantification of this compound in bulk drug substances and formulated products.

Chromatographic Conditions:

  • Column: C18, 5 µm, 4.6 x 250 mm (or equivalent)

  • Mobile Phase: Acetonitrile and 0.05 M Potassium Dihydrogen Phosphate buffer (pH 4.5) in a 60:40 v/v ratio.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detector Wavelength: 254 nm

  • Column Temperature: 30°C

Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Prepare a series of working standards by diluting the stock solution to cover the desired concentration range (e.g., 1-50 µg/mL).

Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Validation Parameters: The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[1]

Gas Chromatography (GC-FID)

GC is a robust technique for determining the purity of this compound, particularly for identifying and quantifying volatile impurities.

Chromatographic Conditions:

  • Column: DB-5, 30 m x 0.53 mm ID, 1.5 µm film thickness (or equivalent)

  • Carrier Gas: Nitrogen or Helium at a constant flow rate.

  • Injector Temperature: 250°C

  • Detector (FID) Temperature: 280°C

  • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Injection Volume: 1 µL

  • Split Ratio: 10:1

Standard and Sample Preparation: Dissolve an accurately weighed amount of this compound reference standard or sample in a suitable solvent (e.g., Methanol, Dichloromethane) to a known concentration.

UV-Visible Spectrophotometry

This method offers a rapid and simple approach for the quantification of this compound in solutions with a simple matrix, free from interfering substances.

Methodology:

  • Wavelength of Maximum Absorbance (λmax): Scan a solution of this compound in a suitable solvent (e.g., Methanol) over the UV range (200-400 nm) to determine the λmax.

  • Standard Preparation: Prepare a stock solution of the reference standard and dilute to create a series of standards of known concentrations.

  • Calibration Curve: Measure the absorbance of each standard solution at the predetermined λmax and plot a graph of absorbance versus concentration.

  • Sample Analysis: Measure the absorbance of the sample solution at the same wavelength and determine the concentration from the calibration curve.

Visualizing the Workflow and Method Comparison

To better illustrate the processes and comparisons discussed, the following diagrams are provided.

Analytical_Method_Validation_Workflow cluster_Planning Planning cluster_Execution Execution cluster_Validation Validation cluster_Reporting Reporting Define_Purpose Define Analytical Method Purpose Select_Method Select Appropriate Method (HPLC, GC, UV-Vis) Define_Purpose->Select_Method Prepare_Standards Prepare Reference Standards & Samples Select_Method->Prepare_Standards Perform_Analysis Perform Analytical Measurements Prepare_Standards->Perform_Analysis Collect_Data Collect Raw Data Perform_Analysis->Collect_Data Specificity Specificity Collect_Data->Specificity Linearity Linearity Collect_Data->Linearity Accuracy Accuracy Collect_Data->Accuracy Precision Precision Collect_Data->Precision LOD_LOQ LOD & LOQ Collect_Data->LOD_LOQ Robustness Robustness Collect_Data->Robustness Analyze_Results Analyze Validation Results Specificity->Analyze_Results Linearity->Analyze_Results Accuracy->Analyze_Results Precision->Analyze_Results LOD_LOQ->Analyze_Results Robustness->Analyze_Results Documentation Document Method & Validation Report Analyze_Results->Documentation

Caption: Workflow for the validation of an analytical method.

Method_Comparison cluster_HPLC HPLC-UV cluster_GC GC-FID cluster_UV UV-Vis Analyte This compound Quantification HPLC_Selectivity High Selectivity Analyte->HPLC_Selectivity GC_Selectivity High Selectivity Analyte->GC_Selectivity UV_Selectivity Low-Moderate Selectivity Analyte->UV_Selectivity HPLC_Sensitivity High Sensitivity HPLC_Selectivity->HPLC_Sensitivity HPLC_Application Assay & Impurity Profiling HPLC_Sensitivity->HPLC_Application GC_Sensitivity High Sensitivity GC_Selectivity->GC_Sensitivity GC_Application Purity & Volatiles GC_Sensitivity->GC_Application UV_Sensitivity Moderate Sensitivity UV_Selectivity->UV_Sensitivity UV_Application Rapid Quantification UV_Sensitivity->UV_Application

Caption: Comparison of key features of analytical methods.

References

comparative study of the inhibitory effects of Methyl 2-aminoisonicotinate on NOS isoforms

Author: BenchChem Technical Support Team. Date: December 2025

Data Presentation: A Comparative Look at NOS Inhibitors

The efficacy and selectivity of a potential inhibitor are typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki) against each NOS isoform. A lower value indicates greater potency. The following table presents data for well-characterized NOS inhibitors, offering a benchmark for comparison.

InhibitornNOS (Ki, nM)eNOS (Ki, nM)iNOS (Ki, nM)Selectivity (nNOS vs. eNOS)Selectivity (nNOS vs. iNOS)
Compound 17 (a 2-aminopyridine (B139424) derivative) 192042521851075-fold115-fold
S-Methyl-L-thiocitrulline (Me-TC) ~1.21134~10-fold~28-fold
S-Ethyl-L-thiocitrulline (Et-TC) ~0.52417~50-fold~34-fold

Data sourced from studies on various NOS inhibitors[1][2].

Experimental Protocols: Assessing NOS Inhibition

A standard method to determine the inhibitory effect of a compound on NOS isoforms is the in vitro NOS inhibition assay.

Objective: To measure the concentration-dependent inhibition of nNOS, eNOS, and iNOS by a test compound.

Materials:

  • Purified recombinant human nNOS, eNOS, and iNOS enzymes

  • L-[³H]arginine (substrate)

  • NADPH (cofactor)

  • Calcium/calmodulin (for nNOS and eNOS activation)

  • Reaction buffer (e.g., HEPES buffer)

  • Test compound (e.g., Methyl 2-aminoisonicotinate) dissolved in a suitable solvent (e.g., DMSO)

  • Scintillation fluid and a scintillation counter

Procedure:

  • Enzyme Preparation: Prepare solutions of each NOS isoform in the reaction buffer.

  • Reaction Mixture: In a microplate, combine the reaction buffer, NADPH, calcium/calmodulin (for nNOS and eNOS), and L-[³H]arginine.

  • Inhibitor Addition: Add varying concentrations of the test compound to the wells. Include a control group with no inhibitor.

  • Enzyme Addition: Initiate the reaction by adding the respective NOS isoform to each well.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a stop buffer (e.g., containing EDTA).

  • Separation: Separate the product, L-[³H]citrulline, from the unreacted substrate, L-[³H]arginine, using an ion-exchange resin.

  • Quantification: Measure the amount of L-[³H]citrulline produced using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration. The Ki value can then be calculated using the Cheng-Prusoff equation if the substrate concentration and Km are known.[3]

Visualizing Experimental and Biological Pathways

Diagrams are essential for illustrating complex processes. Below are visualizations of a typical experimental workflow and the signaling pathways of the NOS isoforms, created using the DOT language.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme NOS Isoforms (nNOS, eNOS, iNOS) Reaction Incubate at 37°C Enzyme->Reaction Substrate L-[³H]arginine Substrate->Reaction Cofactors NADPH, Ca²⁺/Calmodulin Cofactors->Reaction Inhibitor Test Compound Inhibitor->Reaction Termination Stop Reaction Reaction->Termination Separation Separate Product Termination->Separation Quantification Scintillation Counting Separation->Quantification IC50 Calculate IC50 Quantification->IC50 Ki Determine Ki IC50->Ki

Caption: Experimental workflow for determining NOS inhibition.

The signaling pathways for each NOS isoform are distinct, reflecting their diverse biological functions.

Neuronal NOS (nNOS) Signaling Pathway

nNOS_Signaling Ca_Calmodulin Ca²⁺/Calmodulin nNOS nNOS Ca_Calmodulin->nNOS Activates NO Nitric Oxide (NO) nNOS->NO Produces L_Arginine L-Arginine L_Arginine->nNOS sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Neurotransmission Neuronal Signaling (e.g., Synaptic Plasticity) PKG->Neurotransmission

Caption: Simplified nNOS signaling cascade.[4][5]

Endothelial NOS (eNOS) Signaling Pathway

eNOS_Signaling Shear_Stress Shear Stress/ VEGF PI3K_Akt PI3K/Akt Pathway Shear_Stress->PI3K_Akt Activates eNOS eNOS PI3K_Akt->eNOS Phosphorylates & Activates NO Nitric Oxide (NO) eNOS->NO Produces L_Arginine L-Arginine L_Arginine->eNOS sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC MLCP Myosin Light Chain Phosphatase (MLCP) cGMP->MLCP Activates Vasodilation Smooth Muscle Relaxation (Vasodilation) MLCP->Vasodilation

Caption: Key elements of the eNOS signaling pathway.[4][5][6]

Inducible NOS (iNOS) Signaling Pathway

iNOS_Signaling Cytokines Inflammatory Stimuli (e.g., LPS, Cytokines) NF_kB NF-κB Pathway Cytokines->NF_kB Activate iNOS_Gene iNOS Gene Transcription NF_kB->iNOS_Gene Induces iNOS iNOS Protein iNOS_Gene->iNOS Translates to NO High Output Nitric Oxide (NO) iNOS->NO Produces L_Arginine L-Arginine L_Arginine->iNOS Immune_Response Immune Response (e.g., Pathogen Killing) NO->Immune_Response

References

A Spectroscopic Comparison of Methyl 2-aminoisonicotinate and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of the pharmaceutical intermediate, Methyl 2-aminoisonicotinate, with its key precursors, 2-aminoisonicotinic acid and isonicotinic acid. The following sections present a summary of their spectroscopic properties, detailed experimental protocols for obtaining this data, and visual representations of the synthetic and analytical workflows. This information is intended to aid in the identification, characterization, and quality control of these compounds in a research and development setting.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its precursors. Direct comparison of these values is crucial for monitoring the progress of the synthesis and for verifying the identity and purity of the final product.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)

CompoundH-3H-5H-6-NH₂-COOH/-COOCH₃Solvent
Isonicotinic Acid7.837.838.79-~14.0 (broad s)DMSO-d₆
2-Aminoisonicotinic Acid7.147.49 (br)8.078.18 (br, 2H)-DMSO-d₆
This compound7.14 (d)7.49 (br)8.07 (d)8.18 (br, 2H)3.96 (s, 3H)DMSO-d₆[1]

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)

CompoundC-2C-3C-4C-5C-6-COOH/-COOCH₃Solvent
Isonicotinic Acid150.1121.5132.8121.5150.1167.6DMSO-d₆
2-Aminoisonicotinic AcidData not availableData not availableData not availableData not availableData not availableData not available-
This compoundData not availableData not availableData not availableData not availableData not availableData not available-

Table 3: FT-IR Spectroscopic Data (cm⁻¹)

Functional GroupIsonicotinic Acid2-Aminoisonicotinic AcidThis compound
O-H stretch (Carboxylic Acid)3000-2500 (broad)3000-2500 (broad)-
N-H stretch (Amine)-~3400, ~3300~3400, ~3300
C-H stretch (Aromatic)~3100-3000~3100-3000~3100-3000
C=O stretch (Carboxylic Acid)~1700~1680-
C=O stretch (Ester)--~1720
C=C, C=N stretch (Aromatic)~1600, ~1550~1610, ~1560~1620, ~1570
C-O stretch (Ester)--~1250

Note: The exact peak positions can vary based on the sampling method (e.g., KBr pellet, ATR) and intermolecular interactions.

Table 4: UV-Vis Spectroscopic Data (λmax, nm)

Compoundλmax 1λmax 2Solvent
Isonicotinic Acid214264Acidic mobile phase[2]
2-Aminoisonicotinic AcidData not availableData not available-
This compoundData not availableData not available-

Note: UV-Vis spectra of pyridine (B92270) derivatives are sensitive to the solvent and pH. The absorption maxima are attributed to π→π transitions within the aromatic system.*

Experimental Protocols

Detailed methodologies are essential for reproducible spectroscopic analysis. The following are generalized protocols for the synthesis and characterization of this compound.

Synthesis of this compound from 2-Aminoisonicotinic Acid

This procedure outlines a common method for the esterification of 2-aminoisonicotinic acid.

  • Reaction Setup: In a round-bottom flask, suspend 2-aminoisonicotinic acid in methanol.

  • Acid Catalyst: Carefully add a catalytic amount of a strong acid, such as sulfuric acid or thionyl chloride, to the cooled suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Neutralization: After the reaction is complete, cool the mixture and neutralize the excess acid with a suitable base, such as a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Instrument Parameters (¹H NMR):

    • Pulse Program: Standard 1D proton pulse sequence.

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • Instrument Parameters (¹³C NMR):

    • Pulse Program: Standard 1D carbon pulse sequence with proton decoupling.

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on the sample concentration.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation (Solid):

    • KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the sample in the instrument and collect the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

    • Typically, spectra are collected over a range of 4000-400 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the analyte in a suitable UV-transparent solvent (e.g., ethanol, methanol, water). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax.

  • Data Acquisition:

    • Use a dual-beam spectrophotometer.

    • Fill a cuvette with the pure solvent to be used as a reference (blank).

    • Fill a second cuvette with the sample solution.

    • Scan a range of wavelengths (e.g., 200-400 nm) to identify the wavelength(s) of maximum absorbance (λmax).

Visualized Workflows

The following diagrams illustrate the synthetic pathway and a general workflow for the spectroscopic characterization of the target compounds.

Synthesis_Pathway Isonicotinic_Acid Isonicotinic Acid Amination Amination Isonicotinic_Acid->Amination Two_Aminoisonicotinic_Acid 2-Aminoisonicotinic Acid Amination->Two_Aminoisonicotinic_Acid Esterification Esterification (Methanol, Acid Catalyst) Two_Aminoisonicotinic_Acid->Esterification Methyl_2_aminoisonicotinate This compound Esterification->Methyl_2_aminoisonicotinate Spectroscopic_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Precursors Precursors (Isonicotinic Acid, 2-Aminoisonicotinic Acid) Reaction Chemical Reaction (e.g., Esterification) Precursors->Reaction Crude_Product Crude Product Reaction->Crude_Product Purification Purification (Recrystallization/ Chromatography) Crude_Product->Purification Final_Product Final Product (this compound) Purification->Final_Product NMR NMR (¹H, ¹³C) Final_Product->NMR FTIR FTIR Final_Product->FTIR UV_Vis UV-Vis Final_Product->UV_Vis Data_Analysis Data Analysis & Comparison NMR->Data_Analysis FTIR->Data_Analysis UV_Vis->Data_Analysis

References

A Comparative Guide to Alternative Reagents for Methyl 2-aminoisonicotinate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-aminoisonicotinate is a versatile building block in organic synthesis, prized for its utility in constructing complex pyridine-containing molecules, which are prevalent in pharmaceuticals and functional materials. However, the landscape of synthetic chemistry offers a diverse toolkit of alternative reagents that can provide advantages in terms of reactivity, selectivity, and substrate scope. This guide provides an objective comparison of key alternatives, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal reagent for their specific synthetic challenges.

Core Applications and Key Alternatives

The primary applications of this compound and its alternatives revolve around the functionalization of the pyridine (B92270) ring, particularly through amide bond formation and carbon-carbon bond-forming cross-coupling reactions. This guide will focus on alternatives in these two critical areas.

I. Alternatives for Amide Bond Formation

The formation of an amide bond is a cornerstone of drug discovery and development. While this compound can be used to introduce an amino-pyridine moiety via its methyl ester, direct amidation reactions often require harsh conditions. Several alternative reagents and methods offer milder and more efficient pathways.

Performance Comparison of Amidation Reagents
Reagent/MethodKey FeaturesTypical YieldsAdvantagesLimitations
Pyridine-2-carboxylic anhydride (B1165640) Activated form of picolinic acid.Good to ExcellentMilder than acid chlorides, avoids corrosive reagents.[1]Limited commercial availability of substituted anhydrides.
T3P® (Propylphosphonic Anhydride) with Pyridine Mild and effective for coupling epimerization-prone substrates.[2]HighMinimizes racemization, water-soluble byproducts are easily removed.[2]The reagent itself is moisture-sensitive.
Borane-Pyridine Complex Catalytic direct amidation.[3]Good to ExcellentCatalytic in nature, tolerant of various functional groups.[3]Requires elevated temperatures.
Experimental Protocols for Amide Bond Formation

Protocol 1: Amide Synthesis using Pyridine-2-carboxylic anhydride [1]

  • Dissolve the primary or secondary amine (1.1 eq) in anhydrous dichloromethane (B109758) (DCM).

  • Add a non-nucleophilic base such as triethylamine (B128534) (1.2 eq) and stir for 5 minutes at room temperature.

  • Add a solution of Pyridine-2-carboxylic anhydride (1.0 eq) in minimal anhydrous DCM dropwise.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Protocol 2: Amide Bond Formation using T3P® and Pyridine [2]

  • To a solution of the carboxylic acid (1.0 eq) and amine (1.1 eq) in an appropriate solvent (e.g., ethyl acetate), add pyridine (2.0 eq).

  • Add T3P® (50% solution in ethyl acetate (B1210297), 1.5 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC or LC-MS.

  • After completion, quench with water or saturated aqueous NaHCO₃.

  • Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by crystallization or column chromatography.

II. Alternatives for C-C Bond Formation: Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for constructing complex molecular architectures. While this compound itself is not a direct participant in cross-coupling, its derivatives or alternative pyridine-based reagents are essential. The Suzuki-Miyaura, Stille, and Negishi couplings are among the most widely used methods.

Performance Comparison of Pyridine-based Cross-Coupling Reagents
Reagent ClassCoupling ReactionTypical YieldsAdvantagesLimitations
Pyridylboronic Acids/Esters Suzuki-Miyaura[4][5]Moderate to GoodAir-stable reagents, broad substrate scope, well-established protocols.[4]Can be challenging to prepare and may have poor stability for certain isomers, especially 2-substituted pyridines.[6]
Pyridylsulfinates Palladium-Catalyzed[6]HighExcellent scope for 2-substituted pyridines, overcoming limitations of boronic acids.[6]Requires synthesis of the sulfinate precursor.
Organostannanes (Pyridylstannanes) Stille[7]HighUseful for complex, multi-substituted systems like bipyridines and terpyridines.[7]Toxicity of tin reagents and byproducts is a significant concern.
Organosodium/Organozinc Reagents Negishi[8]GoodAllows for functionalization at the C4 position of the pyridine ring, which can be challenging with other methods.[8]Reagents are often highly reactive and require inert atmosphere techniques.
Experimental Protocols for Cross-Coupling Reactions

Protocol 3: Suzuki-Miyaura Cross-Coupling of a Pyridylboronic Acid [4][5]

  • In a reaction vessel, combine the pyridylboronic acid (1.0 eq), aryl/heteroaryl halide (0.9-1.0 eq), and a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (typically 5 mol %).

  • Add a degassed solvent (e.g., DMF or 1,4-dioxane).

  • Add a degassed aqueous solution of a base, such as Na₂CO₃ (2 M, 3.0 eq).

  • Heat the mixture under an inert atmosphere (e.g., Argon) at reflux for several hours, monitoring by TLC.

  • After cooling, remove the solvent in vacuo.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over MgSO₄, and concentrate.

  • Purify by column chromatography.

Protocol 4: Palladium-Catalyzed Cross-Coupling of Pyridine Sulfinates [6]

  • To a reaction tube, add the pyridine sulfinate (1.0 eq), aryl halide (1.2 eq), palladium catalyst, and ligand.

  • Add a degassed solvent and base.

  • Seal the tube and heat the reaction mixture for the specified time.

  • Cool the reaction to room temperature and dilute with an appropriate solvent.

  • Filter the mixture through a pad of celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Synthetic Workflow and Decision-Making

The choice of reagent and methodology is dictated by the desired substitution pattern on the pyridine ring and the functional group tolerance required for the specific synthetic target. The following diagram illustrates a general decision-making workflow for the functionalization of a pyridine scaffold.

Synthetic Workflow for Pyridine Functionalization cluster_amide Amide Bond Formation cluster_cc C-C Bond Formation (Cross-Coupling) start Target Pyridine Derivative amide_choice Select Amidation Strategy start->amide_choice Need Amide? cc_choice Select Cross-Coupling Strategy start->cc_choice Need C-C bond? reagent_anhydride Pyridine-2-carboxylic anhydride amide_choice->reagent_anhydride Mild Conditions reagent_t3p T3P / Pyridine amide_choice->reagent_t3p Racemization-prone reagent_borane Borane-Pyridine (catalytic) amide_choice->reagent_borane Catalytic final_product Synthesized Target Molecule reagent_anhydride->final_product reagent_t3p->final_product reagent_borane->final_product reagent_suzuki Pyridylboronic Acid (Suzuki) cc_choice->reagent_suzuki General Purpose reagent_sulfinate Pyridylsulfinate cc_choice->reagent_sulfinate 2-Substitution reagent_stille Pyridylstannane (Stille) cc_choice->reagent_stille Complex Systems reagent_negishi Organozinc/sodium (Negishi) cc_choice->reagent_negishi C4-Functionalization reagent_suzuki->final_product reagent_sulfinate->final_product reagent_stille->final_product reagent_negishi->final_product

Caption: Decision workflow for pyridine functionalization.

Reaction Pathway: Catalytic Amide Bond Formation with Borane-Pyridine

The following diagram illustrates the proposed catalytic cycle for the direct amidation of a carboxylic acid and an amine using a borane-pyridine catalyst.

Catalytic Amide Formation with Borane-Pyridine RCOOH R-COOH (Carboxylic Acid) Intermediate1 Activated Acylborane Intermediate RCOOH->Intermediate1 + Catalyst RNH2 R'-NH2 (Amine) Product R-CO-NHR' (Amide) RNH2->Product Catalyst Borane-Pyridine Intermediate1->Product + R'-NH2 Product->Catalyst - H2O, Catalyst Regeneration Water H2O

Caption: Catalytic cycle for borane-pyridine mediated amidation.

Conclusion

While this compound remains a valuable reagent, a comprehensive understanding of the available alternatives is crucial for the modern synthetic chemist. For amide bond formation, reagents like pyridine-2-carboxylic anhydride and catalytic systems such as borane-pyridine offer milder and more efficient routes. In the realm of cross-coupling reactions, pyridylboronic acids are a mainstay for Suzuki-Miyaura couplings, while pyridylsulfinates provide a superior alternative for challenging 2-substituted pyridines. The choice of reagent should be guided by the specific synthetic target, considering factors such as desired regioselectivity, functional group tolerance, and overall efficiency. This guide provides a foundational framework for making informed decisions in the synthesis of functionalized pyridine derivatives.

References

A Comparative Guide to the Synthesis of Methyl 2-aminoisonicotinate: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. Methyl 2-aminoisonicotinate, a valuable building block in the pharmaceutical industry, can be synthesized through various methods. This guide provides an objective comparison of the most common synthetic routes, supported by experimental data, to aid in selecting the most appropriate method based on cost, efficiency, and scalability.

This analysis focuses on three primary synthetic strategies for this compound:

  • Method 1: Direct Esterification of 2-aminoisonicotinic acid

  • Method 2: Synthesis from 2-chloroisonicotinic acid

  • Method 3: Amination of a Methyl isonicotinate (B8489971) derivative

A thorough evaluation of the starting materials, reaction conditions, yields, and potential for industrial-scale production is presented to offer a comprehensive cost-benefit perspective.

Data Presentation

Parameter Method 1: Direct Esterification Method 2: From 2-chloroisonicotinic acid Method 3: Amination of Methyl isonicotinate derivative
Starting Material 2-aminoisonicotinic acid2-chloroisonicotinic acidMethyl isonicotinate
Key Reagents Methanol (B129727), Sulfuric acidThionyl chloride, Methanol, Ammonia (B1221849)Aminating agent (e.g., sodium amide)
Reported Yield High (potentially >90%)Moderate to High (estimated)Variable (highly dependent on specific conditions)
Starting Material Cost ~$191/g (small scale)~$16/10g (small scale)~$30/25g (small scale)
Process Complexity LowModerateHigh
Scalability GoodModeratePotentially challenging
Safety/Environmental Concerns Use of concentrated acidUse of thionyl chloride (corrosive, toxic fumes)Use of strong bases and potentially hazardous reagents

Experimental Protocols

Method 1: Direct Esterification of 2-aminoisonicotinic acid

This method involves the direct conversion of 2-aminoisonicotinic acid to its methyl ester using an acid catalyst, typically sulfuric acid, in methanol.

Reaction Scheme:

Experimental Procedure (based on analogous esterification of isonicotinic acid)[1]:

  • To a round-bottomed flask, add 2-aminoisonicotinic acid (1 equivalent).

  • Add an excess of methanol to act as both solvent and reagent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) while cooling the flask in an ice bath.

  • The reaction mixture is then heated to reflux for several hours (typically 4-8 hours) and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the excess methanol is removed under reduced pressure.

  • The residue is neutralized with a saturated solution of sodium bicarbonate.

  • The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.

  • Purification can be achieved by recrystallization or column chromatography.

A similar procedure for the esterification of isonicotinic acid using thionyl chloride in methanol has also been reported, which may offer an alternative to sulfuric acid catalysis.[1]

Method 2: Synthesis from 2-chloroisonicotinic acid

This two-step approach involves the initial esterification of 2-chloroisonicotinic acid followed by amination of the resulting ester.

Reaction Scheme:

  • Esterification: (2-chloroisonicotinic acid) + CH3OH --(SOCl2)--> Methyl 2-chloroisonicotinate + SO2 + HCl

  • Amination: (Methyl 2-chloroisonicotinate) + NH3 --> this compound + HCl

Experimental Procedure (Hypothetical, based on standard transformations):

Step 1: Esterification of 2-chloroisonicotinic acid

  • Suspend 2-chloroisonicotinic acid (1 equivalent) in methanol.

  • Slowly add thionyl chloride (1.1-1.5 equivalents) at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure to obtain crude Methyl 2-chloroisonicotinate.

Step 2: Amination of Methyl 2-chloroisonicotinate

  • Dissolve the crude Methyl 2-chloroisonicotinate in a suitable solvent (e.g., dioxane or a sealed tube with methanolic ammonia).

  • Introduce ammonia (gas or aqueous solution) and heat the reaction mixture in a sealed vessel.

  • The reaction progress is monitored by TLC.

  • Upon completion, the solvent and excess ammonia are removed.

  • The product is isolated and purified by standard techniques.

Method 3: Amination of a Methyl isonicotinate derivative

This method would involve the direct introduction of an amino group onto the pyridine (B92270) ring of a pre-formed methyl isonicotinate. This is often a challenging transformation on an electron-deficient ring system.

Reaction Scheme (Conceptual):

Experimental Considerations:

Direct amination of the pyridine ring at the 2-position is not a straightforward reaction. It often requires harsh conditions and specific activating groups on the ring. The Chichibabin reaction, which uses sodium amide in liquid ammonia, is a classic method for aminating pyridines, but it can suffer from low yields and the formation of side products. More modern cross-coupling methods could be envisioned but would add to the cost and complexity of the synthesis. Due to the lack of specific and reliable protocols for this direct amination on the substrate of interest, this method is considered the least viable for a cost-effective synthesis at this time.

Mandatory Visualization

Cost_Benefit_Analysis cluster_methods Synthesis Methods cluster_cost Cost Factors cluster_benefit Benefit Factors Method1 Method 1: Direct Esterification RawMaterial Raw Material Cost Method1->RawMaterial High Cost Starting Material ReagentCost Reagent Cost Method1->ReagentCost Low ProcessComplexity Process Complexity Method1->ProcessComplexity Low Yield Yield Method1->Yield High Scalability Scalability Method1->Scalability Good Safety Safety & Environmental Impact Method1->Safety Moderate (Acid) Method2 Method 2: From 2-chloroisonicotinic acid Method2->RawMaterial Lower Cost Starting Material Method2->ReagentCost Moderate (SOCl2) Method2->ProcessComplexity Moderate (2 steps) Method2->Yield Moderate-High Method2->Scalability Moderate Method2->Safety High (Thionyl Chloride) Method3 Method 3: Amination of Methyl Isonicotinate Method3->RawMaterial Low Cost Starting Material Method3->ReagentCost High (Specialized Reagents) Method3->ProcessComplexity High Method3->Yield Variable/Low Method3->Scalability Poor Method3->Safety High (Harsh Conditions)

Cost-Benefit Analysis of Synthesis Methods

Conclusion

Based on the available data, the Direct Esterification of 2-aminoisonicotinic acid (Method 1) appears to be the most advantageous route for the synthesis of this compound, particularly when considering yield and process simplicity. While the starting material cost is higher on a small scale, this may be offset by the high efficiency and reduced number of steps, especially for larger-scale production where the price of the starting material is likely to be significantly lower.

Method 2 , starting from 2-chloroisonicotinic acid, presents a viable alternative, especially if the cost of 2-aminoisonicotinic acid remains high. However, the use of thionyl chloride introduces additional safety and handling considerations.

Method 3 , the direct amination of a methyl isonicotinate derivative, is currently the least practical approach due to the chemical challenges and lack of established, high-yielding protocols.

For researchers and drug development professionals, the choice of synthesis method will ultimately depend on a careful evaluation of their specific needs, including scale, budget, and available resources. For process development and scale-up, a thorough cost analysis of bulk starting materials and a comparative experimental validation of Methods 1 and 2 would be crucial to make a definitive decision.

References

A Comparative Guide to Assessing the Enantiomeric Purity of Chiral Derivatives of Methyl 2-aminoisonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric purity is a critical aspect of characterizing chiral molecules. Chiral derivatives of Methyl 2-aminoisonicotinate, a key scaffold in medicinal chemistry, are no exception. The spatial arrangement of substituents around a stereocenter can dramatically influence a molecule's pharmacological and toxicological properties. Therefore, robust and reliable analytical methods are essential to quantify the enantiomeric excess (e.e.) of these derivatives.

This guide provides a comparative overview of the primary analytical techniques used for assessing the enantiomeric purity of chiral derivatives of this compound. We will delve into the principles, experimental protocols, and data for High-Performance Liquid Chromatography (HPLC) with chiral stationary phases, Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents, and the emerging alternative of Supercritical Fluid Chromatography (SFC).

Comparison of Analytical Methods

The choice of method for determining enantiomeric purity depends on several factors, including the nature of the analyte, the required accuracy and sensitivity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of the most common techniques.

MethodPrincipleAdvantagesDisadvantagesTypical Resolution (Rs)
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP).High resolution and accuracy, broad applicability, well-established methods.Can require extensive method development to find a suitable CSP and mobile phase.> 1.5 for baseline separation
Chiral NMR Formation of diastereomeric complexes with a chiral solvating agent (CSA), leading to distinct NMR signals for each enantiomer.Rapid analysis, non-destructive, provides structural information.Lower sensitivity and accuracy compared to HPLC, may require higher analyte concentrations, signal overlap can be an issue.Dependent on chemical shift difference (Δδ)
Chiral SFC Similar to HPLC but uses supercritical CO2 as the primary mobile phase component.Faster separations, reduced organic solvent consumption ("greener" method), suitable for preparative scale.Requires specialized instrumentation, method development can be complex.Often comparable to or better than HPLC

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs)

Direct enantioseparation using HPLC with a chiral stationary phase is the most widely used and generally accepted method for determining enantiomeric purity. The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times.

Experimental Protocol: Chiral HPLC
  • Column Selection: Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® or Chiralcel® series), are often the first choice for screening. For aminopyridine derivatives, columns like Chiralpak AD-H or Chiralcel OD-H have shown good performance.

  • Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and an alcohol modifier (e.g., isopropanol (B130326) or ethanol). A small amount of an amine additive (e.g., diethylamine (B46881) or triethylamine, typically 0.1%) is often added to the mobile phase to improve the peak shape of basic analytes like aminopyridines.

  • Sample Preparation: Dissolve the chiral derivative of this compound in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Column Temperature: Usually ambient, but can be varied (e.g., 25-40 °C) to optimize separation.

    • Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 254 nm).

  • Data Analysis: The enantiomeric excess (% e.e.) is calculated from the peak areas of the two enantiomers using the formula: % e.e. = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100.

Visualization of Chiral HPLC Workflow

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Dissolve Chiral Derivative (1 mg/mL) Injector Injector Sample->Injector MobilePhase Prepare Hexane/IPA with 0.1% DEA CSP_Column Chiral Stationary Phase (e.g., Chiralpak AD-H) Injector->CSP_Column Inject Sample UV_Detector UV Detector (254 nm) CSP_Column->UV_Detector Separated Enantiomers Chromatogram Chromatogram with Two Enantiomer Peaks UV_Detector->Chromatogram Generate Calculation Calculate % e.e. Chromatogram->Calculation Integrate Peaks

Caption: Workflow for enantiomeric purity assessment by Chiral HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs)

NMR spectroscopy offers a rapid method for determining enantiomeric excess. In the presence of a chiral solvating agent (also known as a chiral shift reagent), the enantiomers of the analyte form rapidly equilibrating diastereomeric complexes. These complexes have different magnetic environments, which can lead to separate, distinguishable signals for the two enantiomers in the NMR spectrum.

Experimental Protocol: Chiral NMR
  • CSA Selection: For amine-containing compounds, common CSAs include chiral acids like (R)-(-)- or (S)-(+)-Mandelic acid, or derivatives of 1,1'-bi-2-naphthol (B31242) (BINOL).

  • Sample Preparation:

    • Dissolve an accurately weighed amount of the chiral derivative of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

    • Acquire a standard ¹H NMR spectrum of the analyte alone.

    • Add an equimolar amount of the CSA to the NMR tube.

    • Acquire another ¹H NMR spectrum. If no peak splitting is observed, incrementally add more CSA (e.g., in 0.5 equivalent steps) until optimal separation is achieved.

  • NMR Acquisition:

    • Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.

    • Ensure a sufficient number of scans to obtain a good signal-to-noise ratio for accurate integration of the minor enantiomer's signal.

  • Data Analysis:

    • Identify a well-resolved pair of signals corresponding to the two enantiomers.

    • Carefully integrate the areas of these two signals.

    • Calculate the % e.e. from the integration values.

Visualization of Chiral NMR Logic

G Racemic_Analyte Racemic Analyte (R- and S-enantiomers) Diastereomeric_Complexes Diastereomeric Complexes (R-Analyte + R-CSA) (S-Analyte + R-CSA) Racemic_Analyte->Diastereomeric_Complexes Interaction in NMR solvent Single_Signal Single Signal for Enantiomers Racemic_Analyte->Single_Signal Without CSA CSA Chiral Solvating Agent (e.g., (R)-Mandelic Acid) CSA->Diastereomeric_Complexes Interaction in NMR solvent Split_Signals Split Signals for Diastereomeric Complexes Diastereomeric_Complexes->Split_Signals Different Magnetic Environments NMR_Spectrum NMR Spectrum Split_Signals->NMR_Spectrum

Caption: Principle of enantiomeric differentiation by Chiral NMR.

Supercritical Fluid Chromatography (SFC)

Chiral SFC is a powerful alternative to HPLC, particularly for preparative separations, but also increasingly for analytical purposes. It utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. The low viscosity and high diffusivity of supercritical fluids allow for faster separations and higher efficiency compared to liquid chromatography.

Experimental Protocol: Chiral SFC
  • Column Selection: Similar to HPLC, polysaccharide-based CSPs are widely used in SFC.

  • Mobile Phase: The mobile phase typically consists of supercritical CO₂ and an organic modifier (co-solvent), such as methanol, ethanol, or isopropanol. Additives, like diethylamine for basic compounds, are also used to improve peak shape.

  • Sample Preparation: Dissolve the sample in the organic modifier or a compatible solvent.

  • SFC Conditions:

    • Co-solvent Gradient: Often a gradient of the organic modifier is used to elute the compounds.

    • Flow Rate: Typically higher than HPLC, e.g., 2-5 mL/min.

    • Back Pressure: Maintained at a level to keep CO₂ in its supercritical state (e.g., 100-150 bar).

    • Column Temperature: Can be varied to optimize selectivity (e.g., 35-50 °C).

    • Detection: UV detection is common.

  • Data Analysis: The calculation of % e.e. is the same as in HPLC.

Visualization of SFC vs. HPLC Workflow

G cluster_hplc HPLC cluster_sfc SFC HPLC_MobilePhase Liquid Mobile Phase (e.g., Hexane/IPA) HPLC_Separation Longer Separation Time Higher Solvent Waste HPLC_MobilePhase->HPLC_Separation SFC_MobilePhase Supercritical CO2 + Modifier (e.g., MeOH) SFC_Separation Faster Separation Time Lower Solvent Waste SFC_MobilePhase->SFC_Separation Analyte Chiral Analyte Analyte->HPLC_MobilePhase Analyte->SFC_MobilePhase

Caption: Comparison of mobile phases and outcomes in HPLC vs. SFC.

Conclusion

The assessment of enantiomeric purity of chiral derivatives of this compound can be effectively achieved using several analytical techniques. Chiral HPLC remains the gold standard due to its high resolution and reliability. Chiral NMR offers a rapid, non-destructive alternative, particularly useful for initial screening and when structural confirmation is also required. Chiral SFC is an increasingly attractive option, offering significant advantages in terms of speed and reduced environmental impact, making it highly suitable for high-throughput screening and preparative applications. The optimal method will depend on the specific requirements of the analysis and the resources available. It is often recommended to use an orthogonal method (e.g., chiral NMR) to confirm the results obtained by the primary method (e.g., chiral HPLC).

Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of Methyl 2-aminoisonicotinate-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutics often leads to the exploration of promising scaffolds like Methyl 2-aminoisonicotinate. This guide provides a framework for assessing the cross-reactivity of its derivatives, a critical step in preclinical drug development. While specific cross-reactivity data for this class of compounds is not extensively available in published literature, this guide offers a comprehensive, albeit hypothetical, comparison based on established methodologies in drug discovery. By presenting standardized experimental protocols and data visualization, we aim to equip researchers with the tools to evaluate the selectivity of their novel this compound-based compounds against potential off-target interactions.

The Significance of the 2-Aminopyridine (B139424) Scaffold

This compound belongs to the broader class of 2-aminopyridine derivatives. This structural motif is a privileged scaffold in medicinal chemistry, known to interact with a variety of biological targets.[1] Derivatives of 2-aminopyridine have shown a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[2][3][4] This versatility underscores the importance of thoroughly characterizing the selectivity profile of any new compound based on this scaffold to minimize potential off-target effects and ensure a favorable safety profile.

Hypothetical Cross-Reactivity Profile of a Novel Compound

Table 1: Kinase Selectivity Profile of MAI-Compound X
Kinase TargetIC50 (nM) of MAI-Compound XIC50 (nM) of Alternative 1 (Sutent)IC50 (nM) of Alternative 2 (Sorafenib)
Primary Target (e.g., VEGFR2) 15 9 90
Off-Target Kinase 1 (e.g., PDGFRβ)2502820
Off-Target Kinase 2 (e.g., c-Kit)800166
Off-Target Kinase 3 (e.g., EGFR)>10,0003,000>10,000
Off-Target Kinase 4 (e.g., HER2)>10,000>10,000>10,000
Table 2: Off-Target Binding Profile of MAI-Compound X in a Receptor Panel
Receptor Target% Inhibition at 10 µM of MAI-Compound X% Inhibition at 10 µM of Alternative 1 (Sutent)% Inhibition at 10 µM of Alternative 2 (Sorafenib)
Adrenergic α1A2%15%8%
Dopamine D25%10%12%
Histamine H1<1%25%18%
Muscarinic M18%5%9%
Serotonin 5-HT2A3%30%22%

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of cross-reactivity data. Below are outlines of key experimental protocols.

Kinase Inhibition Assay (IC50 Determination)
  • Objective: To determine the concentration of the test compound required to inhibit 50% of the activity of a panel of kinases.

  • Procedure:

    • A serial dilution of the test compounds is prepared.

    • Kinase, substrate, and ATP are added to the wells of a microplate.

    • The test compound dilutions are added to the respective wells.

    • The reaction is incubated at room temperature for a specified time (e.g., 60 minutes).

    • The detection reagent is added to stop the reaction and measure the amount of ADP produced, which is proportional to kinase activity.

    • Luminescence is measured using a plate reader.

    • IC50 values are calculated by fitting the data to a four-parameter logistic curve.

Receptor Binding Assay
  • Objective: To assess the binding affinity of the test compound to a panel of off-target receptors.

  • Materials: Cell membranes expressing the target receptors, radiolabeled ligands specific for each receptor, test compound, and filtration apparatus.

  • Procedure:

    • The test compound is incubated with the cell membranes and the specific radiolabeled ligand.

    • The mixture is incubated to allow for competitive binding.

    • The bound and free radioligand are separated by rapid filtration.

    • The amount of radioactivity bound to the filter is quantified using a scintillation counter.

    • The percentage of inhibition of radioligand binding by the test compound is calculated.

Visualizing Workflows and Pathways

Experimental Workflow for Cross-Reactivity Screening

G cluster_0 Compound Synthesis & Characterization cluster_1 Primary Target Engagement cluster_2 Cross-Reactivity Profiling cluster_3 Data Analysis & Interpretation a Synthesis of MAI-Compound X b Purity & Structural Analysis a->b c Primary Target Assay (e.g., VEGFR2) b->c d Broad Kinase Panel Screen c->d e Receptor Binding Panel d->e f Cell-based Off-Target Assays e->f g IC50/Ki Determination f->g h Selectivity Score Calculation g->h i Structure-Activity Relationship (SAR) h->i

Caption: A generalized workflow for assessing the cross-reactivity of a novel compound.

Hypothetical Signaling Pathway for an Oncology Target

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response Growth_Factor Growth Factor VEGFR2 VEGFR2 (Primary Target) Growth_Factor->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Angiogenesis Angiogenesis VEGFR2->Angiogenesis Akt Akt PI3K->Akt Raf Raf Ras->Raf mTOR mTOR Akt->mTOR MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation mTOR->Proliferation

Caption: A simplified representation of the VEGFR2 signaling pathway.

References

benchmarking the performance of Methyl 2-aminoisonicotinate in specific reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision that impacts the efficiency and success of a synthetic route. Methyl 2-aminoisonicotinate, a substituted pyridine (B92270) derivative, is a versatile intermediate in the synthesis of complex molecules. This guide provides an objective comparison of its performance in N-acylation reactions against a common, structurally simpler alternative, 2-aminopyridine (B139424). The following data and protocols are designed to offer a clear benchmark for chemists engaged in the synthesis of novel chemical entities.

Quantitative Performance in N-Acylation

The following table summarizes the performance of this compound in a representative N-protection reaction (N-Boc protection) and compares it with the N-acetylation of the parent 2-aminopyridine. While the specific acylating agents differ, both reactions represent a fundamental N-acylation transformation, providing a basis for comparing the reactivity of the amino group in these two substrates.

SubstrateAcylating AgentProductReaction TimeYield (%)
This compoundDi-tert-butyl dicarbonate (B1257347) (Boc)₂OMethyl 2-(Boc-amino)isonicotinate22 hours~72% (calculated)
2-AminopyridineAcetic Anhydride (B1165640)N-(pyridin-2-yl)acetamide1 hour95%
2-Amino-4-methylpyridine (B118599)Acetic AnhydrideN-(4-methylpyridin-2-yl)acetamide2 hours95%

Note: The yield for Methyl 2-(Boc-amino)isonicotinate was calculated based on the reported starting material and product weights.

Discussion of Performance

The data indicates that under the specified conditions, the N-acylation of the unsubstituted 2-aminopyridine and 2-amino-4-methylpyridine proceeds significantly faster and with a higher yield compared to the N-Boc protection of this compound. The presence of the electron-withdrawing methyl ester group at the 4-position of the pyridine ring in this compound deactivates the amino group, reducing its nucleophilicity and thus slowing down the rate of acylation. This electronic effect necessitates a longer reaction time to achieve a lower yield compared to the more electron-rich 2-aminopyridine and 2-amino-4-methylpyridine. Researchers should consider this inherent difference in reactivity when planning syntheses involving these building blocks.

Detailed Experimental Protocols

N-Boc Protection of this compound

Materials:

  • This compound (5.0 g, 32.9 mmol)

  • Di-tert-butyl dicarbonate (7.53 g, 34.5 mmol)

  • tert-Butanol (t-BuOH) (200 mL)

  • 500 mL round-bottomed flask

  • Magnetic stirrer

  • Oil bath

Procedure:

  • A 500 mL round-bottomed flask is charged with this compound (5.0 g, 32.9 mmol) and suspended in t-BuOH (200 mL).[1]

  • To this stirring solution, di-tert-butyl dicarbonate (7.53 g, 34.5 mmol) is added.[1]

  • The flask is vented and placed in an oil bath preheated to 50°C.

  • The reaction mixture is stirred overnight.

  • After 22 hours, the reaction progress is monitored by LCMS to confirm the near-complete conversion of the starting material.[1]

  • The mixture is then cooled to room temperature and filtered.

  • The resulting white solid, Methyl 2-(Boc-amino)isonicotinate, is collected (Yield: 5.93 g).[1]

N-Acetylation of 2-Aminopyridine

Materials:

  • 2-Aminopyridine

  • Acetic Anhydride

  • Ice water

  • Round-bottomed flask

  • Magnetic stirrer

Procedure:

  • In a round-bottomed flask equipped with a magnetic stirrer, add 2-aminopyridine.

  • Slowly add acetic anhydride to the flask.

  • Stir the reaction mixture for 1 hour, ensuring the temperature remains below 60°C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice water to quench the excess acetic anhydride.

  • The product, N-(pyridin-2-yl)acetamide, can then be isolated by extraction and purified if necessary.

Visualizing the Chemistry

Reaction Pathway: N-Boc Protection of this compound

N_Boc_Protection MAI This compound Reagents t-BuOH, 50°C MAI->Reagents Boc2O (Boc)2O Boc2O->Reagents Product Methyl 2-(Boc-amino)isonicotinate Reagents->Product 22h

Caption: N-Boc protection of this compound.

Experimental Workflow: N-Acetylation of 2-Aminopyridine

N_Acetylation_Workflow cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Workup start Add 2-Aminopyridine to flask add_ac2o Add Acetic Anhydride start->add_ac2o stir Stir at <60°C for 1h add_ac2o->stir monitor Monitor by TLC stir->monitor quench Quench with ice water monitor->quench extract Extract product quench->extract purify Purify extract->purify Performance_Comparison cluster_mai This compound cluster_2ap 2-Aminopyridine mai_reactivity Reduced Nucleophilicity (Electron-withdrawing ester) mai_result Slower Reaction Lower Yield mai_reactivity->mai_result ap_reactivity Higher Nucleophilicity ap_result Faster Reaction Higher Yield ap_reactivity->ap_result comparison N-Acylation Performance comparison->mai_reactivity comparison->ap_reactivity

References

Safety Operating Guide

Proper Disposal of Methyl 2-aminoisonicotinate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other chemical research, the safe handling and disposal of chemical reagents like Methyl 2-aminoisonicotinate are of paramount importance. Adherence to proper disposal protocols is not only a regulatory requirement but also a critical aspect of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.

Hazard Profile and Safety Summary

This compound is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1][2] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical.[1][2] All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.

While a comprehensive Safety Data Sheet (SDS) with specific quantitative data for this compound is not consistently available across all suppliers, data from the compound and its analogs provide essential guidance.

Quantitative Data Summary

ParameterValue/InformationSource
Acute Oral ToxicityCategory 4[1]
Acute Dermal ToxicityCategory 4[1]
Acute Inhalation ToxicityCategory 4[1]
Skin Corrosion/IrritationCategory 2 (Causes skin irritation)[1][2]
Serious Eye Damage/IrritationCategory 2 (Causes serious eye irritation)[1][2]
Specific target organ toxicity (single exposure)Category 3 (May cause respiratory irritation)[1][2]
Environmental PrecautionsShould not be released into the environment. Do not empty into drains.[1][3]

Detailed Disposal Protocol for this compound

The disposal of this compound is governed by federal, state, and local regulations for hazardous waste.[4][5][6] The following protocol outlines the necessary steps for its safe and compliant disposal.

Step 1: Waste Identification and Segregation
  • Identify as Hazardous Waste : All unused, expired, or contaminated this compound, including any grossly contaminated materials (e.g., paper towels, absorbent pads from a spill), must be treated as hazardous waste.[7]

  • Segregate at the Source : Do not mix this compound waste with other waste streams, especially incompatible chemicals.[8][9] It should be collected in a dedicated waste container.

Step 2: Containerization
  • Select an Appropriate Container : Use a chemically compatible container that is in good condition, free from leaks or damage, and has a secure, tight-fitting lid.[8][10] Plastic containers are often preferred for their durability.[10]

  • Proper Labeling : The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard warnings (e.g., "Harmful," "Irritant").[11] The accumulation start date (the date the first piece of waste is placed in the container) must also be clearly marked on the label.[10][11]

Step 3: Accumulation and Storage
  • Designated Satellite Accumulation Area (SAA) : Store the waste container in a designated SAA, which must be at or near the point of generation and under the control of the laboratory personnel.[10][11]

  • Safe Storage Practices :

    • Keep the waste container closed at all times, except when adding waste.[10]

    • Ensure the storage area is well-ventilated.[3]

    • Store the container away from incompatible materials.[3]

    • Provide secondary containment (e.g., a spill tray) to capture any potential leaks.[8][9]

  • Accumulation Limits : Be aware of the accumulation limits for hazardous waste in your SAA. For acutely toxic wastes, this can be as low as one quart.[7][10]

Step 4: Disposal and Record-Keeping
  • Engage a Licensed Waste Disposal Service : Do not attempt to dispose of this compound down the drain or in regular trash.[3][8] Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company to arrange for pickup.[3]

  • Provide Necessary Information : Furnish the waste disposal company with all relevant information about the chemical, including a copy of the Safety Data Sheet (SDS).[3]

  • Maintain Disposal Records : Keep a detailed record of the waste disposal, including the chemical name, quantity, disposal date, and the name of the disposal company.[3] This "cradle-to-grave" documentation is a key component of hazardous waste regulations.[6][7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow start Start: Generation of This compound Waste identify Step 1: Identify as Hazardous Waste & Segregate start->identify containerize Step 2: Use Labeled, Compatible Container identify->containerize store Step 3: Store in Designated Satellite Accumulation Area containerize->store spill Spill or Leak? store->spill cleanup Follow Spill Cleanup Protocol (Treat cleanup materials as hazardous waste) spill->cleanup Yes dispose Step 4: Arrange Pickup by Licensed Waste Disposal Service spill->dispose No cleanup->store document Maintain Disposal Records (Cradle-to-Grave) dispose->document end End: Compliant Disposal document->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the laboratory.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.